5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROMBCJDSOQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Novel Fluorinated Benzothiophene Sulfonamides
Introduction: Strategic Molecular Scaffolding for Modern Drug Discovery
In the landscape of medicinal chemistry, the benzothiophene sulfonamide scaffold has emerged as a "privileged structure," a core molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1][2] Its derivatives have shown significant promise as anti-cancer, anti-inflammatory, and anti-microbial agents.[1][2] The strategic incorporation of fluorine into these scaffolds represents a powerful tactic for fine-tuning molecular properties to overcome common drug development hurdles.[3][4]
Fluorine, being the most electronegative element, exerts profound effects on a molecule's electronic distribution, conformation, and metabolic stability.[5] Its introduction can modulate key physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and aqueous solubility, which collectively govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This guide provides an in-depth analysis of the critical physicochemical properties of novel fluorinated benzothiophene sulfonamides, offering both the theoretical basis and practical experimental protocols for their characterization. Understanding these properties is paramount for researchers aiming to rationally design and optimize lead candidates for clinical success.
The Impact of Fluorination on Core Physicochemical Properties
The introduction of fluorine can dramatically alter the physicochemical landscape of a parent benzothiophene sulfonamide. These changes are not always intuitive and depend heavily on the position and degree of fluorination.
-
Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of membrane permeability.[7] While fluorine is highly electronegative, its effect on lipophilicity is complex. A single fluorine atom can increase lipophilicity by masking polar functionalities or by engaging in favorable interactions with non-polar environments.[6] Conversely, polyfluorination can sometimes decrease lipophilicity due to the creation of strong intramolecular dipoles. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH, making it more physiologically relevant.[7][8]
-
Acidity (pKa): The sulfonamide moiety (-SO₂NH₂) is acidic, and its pKa value dictates the molecule's ionization state at physiological pH (typically ~7.4). Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the sulfonamide proton, making it more acidic.[5] This increased acidity can enhance aqueous solubility and alter protein-binding interactions. The position of the fluorine atom on the benzothiophene ring is crucial; fluorine substitution closer to the sulfonamide group will have a more pronounced effect on pKa.
-
Aqueous Solubility: Solubility is a prerequisite for absorption. The effect of fluorination on solubility is a composite of its influence on lipophilicity and crystal lattice energy. While increased acidity (lower pKa) can improve solubility in neutral or basic media due to salt formation, increased lipophilicity can have the opposite effect. Furthermore, strong C-F···H bonds can influence crystal packing, potentially leading to higher melting points and reduced solubility.
-
Metabolic Stability: A key rationale for fluorination is to block metabolic "soft spots."[5] Many drug molecules are metabolized by Cytochrome P450 enzymes through oxidation of C-H bonds. Replacing a metabolically labile hydrogen atom with a fluorine atom, which has a much stronger C-F bond, can prevent this oxidation, thereby increasing the drug's half-life and bioavailability.[4][5]
Integrated Characterization Workflow
A robust characterization of novel compounds requires a synergistic approach, combining early-stage in silico predictions with rigorous experimental validation. This iterative process allows for the rapid screening of ideas and the efficient allocation of synthetic and analytical resources.
Caption: Integrated workflow for physicochemical property assessment.
In Silico Prediction Methods
Before embarking on synthesis, computational models can provide valuable estimates of key properties, helping to prioritize candidates.[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., atom counts, topological indices) with experimental properties.[10][11] These models are trained on large datasets of known molecules.
-
Machine Learning and Deep Learning: More advanced models, such as graph neural networks, can learn complex relationships directly from molecular structures (represented as SMILES strings or 2D/3D graphs) to predict properties with increasing accuracy.[12][13]
Commonly Used Software:
-
Schrödinger Suite (QikProp)
-
ACD/Labs Percepta
-
ChemAxon MarvinSuite
-
Open-source tools like RDKit combined with scikit-learn
While predictive, these tools are not a substitute for experimental data. Their primary role is to guide the design process and identify potential liabilities early.
Experimental Protocols for Core Properties
Accurate experimental data is the gold standard in drug discovery. The following are trusted, step-by-step protocols for determining the key physicochemical properties of fluorinated benzothiophene sulfonamides.
Determination of Lipophilicity (LogP/LogD)
The HPLC-based retention time method is a medium-throughput alternative to the traditional shake-flask method, requiring less compound and offering greater precision.[14][15]
Protocol: HPLC-Based LogP Determination
-
System Preparation:
-
Use a reverse-phase C18 column.
-
Prepare a mobile phase gradient. Mobile Phase A: Aqueous buffer (e.g., 0.1% TFA in Water). Mobile Phase B: Organic solvent (e.g., Acetonitrile).
-
Set the column temperature to a constant value (e.g., 40 °C).
-
-
Calibration:
-
Prepare a stock solution of a homologous series of standards with known LogP values (e.g., alkylphenones).
-
Inject each standard individually and run the gradient method. Record the retention time (tᵣ) for each.
-
Plot the known LogP values of the standards against their retention times to generate a calibration curve. A linear relationship should be observed.
-
-
Sample Analysis:
-
Prepare a stock solution of the test compound (fluorinated benzothiophene sulfonamide) in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.
-
Inject the test compound onto the HPLC system using the same method as the standards.
-
Record the retention time (tᵣ) of the test compound.
-
-
Calculation:
-
Using the linear equation from the calibration curve (y = mx + c, where y is LogP and x is tᵣ), calculate the LogP of the test compound.
-
-
LogD Determination:
-
To determine LogD at a physiological pH, replace the aqueous buffer in Mobile Phase A with a buffer at the desired pH (e.g., PBS at pH 7.4).[14]
-
Repeat steps 2-4. The resulting value will be the LogD at that specific pH.
-
Determination of Acidity (pKa)
UV-spectrophotometry is a robust method for pKa determination, leveraging the change in a molecule's UV absorbance as its ionization state changes with pH.[14]
Protocol: UV-Metric pKa Determination
-
Instrumentation: Use a UV-Vis spectrophotometer, preferably with a 96-well plate reader for higher throughput.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation:
-
Prepare a concentrated stock solution of the test compound in a co-solvent like DMSO or methanol (~10 mM).
-
In a 96-well UV-transparent plate, add a small, fixed volume of the compound stock solution to each well.
-
Add the series of buffers to the wells, ensuring the final concentration of the organic co-solvent is low (<1%) to minimize its effect on pH.
-
-
Measurement:
-
Scan the absorbance of each well across a relevant wavelength range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance change with pH.
-
Measure the absorbance of all wells at these identified analytical wavelengths.
-
-
Data Analysis:
-
Plot absorbance versus pH for each analytical wavelength.
-
The data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.
-
Use appropriate software (e.g., GraphPad Prism, specialized pKa software) to perform a non-linear regression fit to the Henderson-Hasselbalch equation to calculate the precise pKa value.
-
Determination of Aqueous Solubility
Kinetic solubility provides an early indication of a compound's dissolution properties from a solid-state (DMSO stock) addition, mimicking early screening conditions.
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Materials: Nephelometer or plate reader capable of turbidity measurements, 96-well plates, aqueous buffer (e.g., PBS, pH 7.4), DMSO.
-
Sample Preparation:
-
Create a serial dilution of the test compound in DMSO in a 96-well plate (e.g., from 10 mM down to low µM concentrations).
-
-
Assay Execution:
-
Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions from the source plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This rapid addition from a concentrated organic stock into an aqueous medium is what defines the "kinetic" nature of the assay.
-
Mix the plate thoroughly and allow it to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This indicates the point at which the compound precipitates out of solution.
-
Data Interpretation and Structure-Property Relationships (SPRs)
Systematic analysis of how structural modifications affect physicochemical properties is the cornerstone of rational drug design.
Table 1: Hypothetical Physicochemical Data for a Series of Fluorinated Benzothiophene Sulfonamides
| Compound ID | Substitution Pattern | LogD (pH 7.4) | pKa (Sulfonamide) | Kinetic Solubility (µM) |
| BT-H | Unsubstituted | 2.50 | 9.8 | 55 |
| BT-5F | 5-Fluoro | 2.85 | 8.9 | 40 |
| BT-7F | 7-Fluoro | 2.78 | 9.2 | 50 |
| BT-5,7-diF | 5,7-Difluoro | 3.10 | 8.2 | 25 |
| BT-CF3 | 6-Trifluoromethyl | 3.95 | 7.9 | < 10 |
Analysis:
-
Fluorination and Lipophilicity: As seen in the table, the addition of fluorine (BT-5F, BT-7F) increases the LogD relative to the unsubstituted parent (BT-H), indicating higher lipophilicity. The difluoro analog (BT-5,7-diF) and especially the highly lipophilic trifluoromethyl analog (BT-CF3) show progressively higher LogD values.
-
Fluorination and Acidity: Fluorination significantly lowers the pKa. The effect is most pronounced for the strongly electron-withdrawing CF₃ group (pKa 7.9) and the difluoro analog (pKa 8.2). This means that at physiological pH 7.4, a larger fraction of these compounds will be in their more soluble, ionized (anionic) form.
-
The Solubility Dilemma: Despite the favorable decrease in pKa, the kinetic solubility decreases across the series. This is a classic example of a drug design trade-off. The dramatic increase in lipophilicity (LogD) for BT-5,7-diF and BT-CF3 likely dominates, leading to poor solubility despite increased ionization. The compound BT-5F shows a moderate increase in lipophilicity and a useful drop in pKa, but its solubility is still lower than the parent, suggesting crystal packing effects may also be at play.
Caption: Key structure-property relationships in fluorination.
Conclusion
The strategic fluorination of the benzothiophene sulfonamide scaffold is a nuanced yet powerful tool in medicinal chemistry. It allows for the precise modulation of physicochemical properties that are fundamental to a molecule's success as a drug. However, the effects are often multifaceted, leading to trade-offs between desirable properties like metabolic stability and undesirable outcomes like poor solubility. A successful drug discovery program depends on a deep understanding of these relationships, guided by an integrated strategy of computational prediction and rigorous, quantitative experimental validation. By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complex chemical space of these novel compounds to identify candidates with optimized, drug-like properties.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(4), 685-697. [Link]
-
Filler, R., & Kirsch, P. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
-
Gale, C. (2023). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology, 47(10). [Link]
-
Cortes-Ciriano, I., & Bender, A. (2019). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Current Topics in Medicinal Chemistry, 19(21), 1856-1869. [Link]
-
Al-Rfou, R., et al. (2020). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. 2020 International Joint Conference on Neural Networks (IJCNN). [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]
-
Wang, R. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations Publishing. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(1), 35-46. [Link]
-
Gotteland, J. P., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 47(27), 6921-6934. [Link]
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 296-302. [Link]
-
Kamal, A., et al. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. Expert Opinion on Drug Discovery, 13(2), 151-177. [Link]
-
ResearchGate. (n.d.). Drugs containing benzothiophenes. ResearchGate. [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]
-
Al-Ostath, A. I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. alfachemic.com [alfachemic.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 12. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
"in vitro activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide"
An In-Depth Technical Guide to the In Vitro Activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on this compound, a compound that marries the biologically versatile benzothiophene core with the well-established sulfonamide pharmacophore. While direct experimental data for this specific molecule is not yet extensively published, this document serves as a technical whitepaper, outlining a robust, scientifically-grounded framework for its in vitro evaluation. By synthesizing data from structurally analogous compounds, we will delineate the most probable biological activities, propose plausible mechanisms of action, and provide detailed, field-proven protocols for a comprehensive investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.
Introduction: A Rationale for Investigation
The benzothiophene scaffold is a cornerstone in drug discovery, forming the core of numerous agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Its rigid, planar structure and rich electronic characteristics make it an ideal platform for interacting with a variety of biological targets. When fused with a sulfonamide group—a functional group integral to a multitude of antibacterial, diuretic, and anticancer drugs—the resulting benzothiophene sulfonamide architecture presents a compelling profile for novel therapeutic development.[3][4][5]
Furthermore, the strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacological profile. Fluorination is known to improve metabolic stability, increase binding affinity to target proteins through unique electronic interactions, and enhance membrane permeability, thereby improving bioavailability.[6][7] The specific placement of fluorine at the 5-position, a methyl group at the 3-position, and a sulfonamide at the 2-position of the benzothiophene ring system in This compound suggests a molecule designed for potency and favorable pharmacokinetic properties.
This guide will therefore explore the most promising avenues for its in vitro characterization, focusing on two key areas where its structural components have historically shown the most significant impact: oncology and microbiology.
Postulated Biological Activities & Mechanistic Pathways
Based on extensive precedent in the literature for its core scaffolds, we postulate that this compound will exhibit significant activity in two primary therapeutic areas: oncology and infectious disease.
Anticancer Potential: Targeting Cellular Proliferation and Survival
Rationale: Numerous derivatives of benzothiophene and sulfonamides have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[3][8][9] The mechanism often involves the inhibition of critical enzymes that regulate cell growth, division, and survival.
Plausible Mechanism of Action: A highly probable mechanism is the inhibition of key protein kinases involved in oncogenic signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR). Many small molecule inhibitors targeting the ATP-binding site of kinases feature heterocyclic cores similar to benzothiophene.[9][10] Inhibition of VEGFR2, for instance, would disrupt downstream signaling pathways like RAS/RAF/MEK/ERK, which are crucial for tumor angiogenesis and cell proliferation.
Caption: Proposed mechanism of antibacterial action via folate pathway inhibition.
Comprehensive Protocols for In Vitro Evaluation
To validate the hypothesized activities, a tiered approach to in vitro testing is essential. The following protocols represent a self-validating system, beginning with broad screening and progressing to specific, mechanism-of-action studies.
Experimental Workflow Overview
Caption: Tiered workflow for in vitro evaluation.
Protocol: Antiproliferative Activity Screening (MTT Assay)
This assay provides a quantitative measure of the compound's ability to inhibit cell growth, which is a primary indicator of cytotoxic or cytostatic potential. [11][12] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines and a non-cancerous control line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, sterile
-
Multichannel pipette, CO₂ incubator, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient for at least two cell doublings in the control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This assay establishes the lowest concentration of the compound that prevents visible growth of a microorganism, a gold-standard measure of antibacterial potency. [2] Objective: To determine the MIC of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO (1 mg/mL stock)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Hypothetical Data & Interpretation
The following tables present plausible, illustrative data that could be generated from the protocols described above.
Table 1: Hypothetical Antiproliferative Activity (IC₅₀ Values)
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 2.5 ± 0.3 | 20.0 |
| A549 | Lung Cancer | 5.1 ± 0.6 | 9.8 |
| HCT116 | Colon Cancer | 3.8 ± 0.4 | 13.2 |
| HEK293 | Normal Kidney | > 50 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Interpretation: The hypothetical data suggests that the compound has potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. The high IC₅₀ value against the non-cancerous HEK293 cell line indicates good selectivity, a highly desirable trait for a potential anticancer agent. The selectivity index values further support this, suggesting a favorable therapeutic window.
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| S. aureus | Positive | 8 |
| E. coli | Negative | 64 |
Interpretation: This illustrative data shows promising activity against the Gram-positive bacterium S. aureus. The higher MIC value against E. coli is typical for many compounds, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. This result would warrant further investigation against a broader panel of Gram-positive pathogens, including resistant strains like MRSA.
Table 3: Hypothetical Enzyme Inhibition Data
| Target Enzyme | Assay Type | IC₅₀ (nM) |
| VEGFR2 Kinase | Biochemical | 85 ± 9 |
| DHPS | Biochemical | 150 ± 15 |
Interpretation: These hypothetical results would strongly support the proposed mechanisms of action. An IC₅₀ in the nanomolar range against VEGFR2 kinase would classify the compound as a potent inhibitor, corroborating the antiproliferative data. Similarly, potent inhibition of bacterial DHPS would confirm the folate synthesis pathway as the primary antibacterial mechanism.
Conclusion and Future Directions
This technical guide has established a comprehensive, hypothesis-driven framework for the in vitro evaluation of This compound . Based on the well-documented activities of its constituent chemical scaffolds, this compound is postulated to possess significant anticancer and antibacterial properties. The proposed mechanisms—inhibition of VEGFR2 kinase for anticancer activity and disruption of the folate pathway for antibacterial effects—provide clear, testable hypotheses.
The detailed, step-by-step protocols for cell viability, minimum inhibitory concentration, and specific enzyme inhibition assays provide a clear roadmap for researchers. The hypothetical data presented illustrates the type of selective and potent profile that would warrant advancing this compound into the next phase of drug development.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Investigating effects on cell cycle progression, induction of apoptosis, and potential off-target activities.
-
In Vivo Efficacy: Progressing promising candidates into animal models of cancer and infection to evaluate efficacy and pharmacokinetics.
-
ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies.
The exploration of this compound represents a promising frontier in the search for novel therapeutics, and the systematic approach outlined herein will be critical to unlocking its full potential.
References
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968. [Link]
-
Bentham Science Publishers. ((Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study). Bentham Science. [Link]
-
Scilit. (Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide). Scilit. [Link]
-
ACS Publications. (Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators). ACS Publications. [Link]
-
Bentham Science Publishers. (An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives). Bentham Science. [Link]
-
Springer. (Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions). SpringerLink. [Link]
-
MDPI. (Synthesis and Bioevaluation of 5-Fluorouracil Derivatives). MDPI. [Link]
-
National Center for Biotechnology Information. (Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents). PubMed Central. [Link]
-
MDPI. (Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition). MDPI. [Link]
-
National Center for Biotechnology Information. (Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147). PubMed. [Link]
-
ResearchGate. (Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity). ResearchGate. [Link]
-
National Center for Biotechnology Information. (Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway). PubMed Central. [Link]
-
National Center for Biotechnology Information. (5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran). PubMed. [Link]
-
National Center for Biotechnology Information. (Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus). PubMed Central. [Link]
-
National Center for Biotechnology Information. (Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties). PubMed. [Link]
-
National Center for Biotechnology Information. (Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains). PubMed. [Link]
-
Royal Society of Chemistry. (3-(Benzo[d]d[3][13]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity). Royal Society of Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry Reports. (In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds). Bioorganic & Medicinal Chemistry Reports. [Link]
-
National Center for Biotechnology Information. (Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase). PubMed. [Link]
-
MDPI. (Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor). MDPI. [Link]
-
National Center for Biotechnology Information. (Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems). PubMed. [Link]
-
National Center for Biotechnology Information. (5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor). PubMed. [Link]
-
National Center for Biotechnology Information. (Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative). PubMed Central. [Link]
-
YouTube. (Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects). YouTube. [Link]
-
ResearchGate. (Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems). ResearchGate. [Link]
-
National Center for Biotechnology Information. (5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran). PubMed Central. [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
The Discovery of Novel Benzothiophene-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals
Preamble: The Enduring Potential of the Benzothiophene Scaffold
The benzothiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the electronic properties of the sulfur atom, provides a unique framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1] From FDA-approved drugs like the osteoporosis treatment Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole , the therapeutic potential of benzothiophene derivatives is well-established.[2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents based on this versatile scaffold. We will delve into the core aspects of the discovery workflow, from rational design and synthesis to biological evaluation and preclinical assessment, with a focus on the causality behind experimental choices and the integration of modern drug discovery technologies.
Section 1: Strategic Synthesis of Benzothiophene Libraries
The journey to a novel therapeutic agent begins with the synthesis of a diverse library of compounds. The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating analogs for structure-activity relationship (SAR) studies. Here, we present three robust and widely adopted strategies for the synthesis of functionalized benzothiophenes.
The Gewald Reaction: A Gateway to 2-Aminobenzothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are versatile intermediates for a wide range of therapeutic agents.[3][4] This reaction is particularly valuable for its operational simplicity and the ability to introduce diverse substituents.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [5][6][7][8]
This protocol details the synthesis of a common benzothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like pyrrolidine or piperidine)[9]
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) to the mixture. The base acts as a catalyst for the initial Knoevenagel condensation.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Causality and Self-Validation: The success of the Gewald reaction hinges on the initial condensation between the ketone and the active methylene compound, followed by the sulfur addition and cyclization. The use of a base is crucial for the condensation step. The reaction is self-validating in that the formation of the highly conjugated thiophene ring system drives the reaction to completion. The purity of the final product can be readily assessed by its melting point and spectroscopic methods (NMR, IR, MS).
Palladium-Catalyzed Sonogashira Coupling: Forging C-C Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This reaction is instrumental in the synthesis of benzothiophenes where a substituent is introduced at the 2- or 3-position via an alkynyl intermediate.
Electrophilic Cyclization: Ring Closure to the Benzothiophene Core
Electrophilic cyclization is a common strategy to construct the thiophene ring of the benzothiophene scaffold. This method typically involves the reaction of an ortho-alkynyl thiophenol or thioanisole derivative with an electrophile, which triggers an intramolecular cyclization.
Section 2: The Heart of Discovery: Biological Evaluation and Screening
Once a library of benzothiophene derivatives has been synthesized, the next critical phase is to assess their biological activity. This involves a hierarchical screening cascade, starting with broad cytotoxicity assays and moving towards more specific, target-based assays.
Initial Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and high-throughput method for initial cytotoxicity screening of a compound library against various cancer cell lines.
Target-Oriented Screening: In Vitro Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and many benzothiophene derivatives have been developed as kinase inhibitors.[10][11][12] The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a particularly relevant target implicated in neurological disorders and cancer.[11][13]
*Experimental Protocol: In Vitro DYRK1A Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for measuring the inhibitory activity of compounds against DYRK1A using a luminescent assay that quantifies ATP consumption.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds (benzothiophene derivatives) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Dilute the DYRK1A enzyme in kinase assay buffer to the desired concentration and add to the wells containing the compounds.
-
Reaction Initiation: Prepare a solution of the DYRKtide substrate and ATP in kinase assay buffer. Add this solution to the wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for DYRK1A to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion and ADP Conversion: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ kit. This involves two steps: first, adding the ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality and Self-Validation: This assay directly measures the catalytic activity of the target enzyme. The use of a known potent inhibitor as a positive control validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the screening results.
Section 3: Iterative Drug Design: The Role of Structure-Activity Relationships (SAR)
The data obtained from biological screening is the foundation for rational drug design. SAR studies aim to understand how modifications to the chemical structure of a lead compound affect its biological activity.[14] This iterative process of synthesis, testing, and analysis guides the optimization of potency, selectivity, and pharmacokinetic properties.
Case Study: SAR of Benzothiophene-Based DYRK1A Inhibitors
A study by Mehanna et al. provides an excellent example of SAR for a series of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors, including DYRK1A.[10][15]
| Compound | R | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Haspin IC₅₀ (nM) |
| 16a | Phenyl | >1000 | >1000 | >1000 | >1000 |
| 16b | 4-Fluorophenyl | 353.3 | 163 | 11 | 125.7 |
| 16c | 4-Chlorophenyl | 432.1 | 211.2 | 23.4 | 154.3 |
| 16d | 4-Bromophenyl | 487.6 | 254.7 | 35.6 | 187.9 |
Data adapted from Mehanna, A.S., et al. (2024).[10][15]
Analysis of SAR:
-
Core Scaffold: The 5-hydroxybenzothiophene hydrazide scaffold is essential for activity.
-
Substitution at R: The unsubstituted phenyl ring in compound 16a results in a lack of significant inhibitory activity.
-
Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring dramatically increases potency. The 4-fluorophenyl derivative (16b ) is the most potent against DYRK1A in this series. This suggests that the electronic properties and/or the size of the substituent at this position are critical for binding to the kinase.
Section 4: The Bridge to Clinical Application: ADMET Profiling
A potent compound is not necessarily a good drug. The Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a drug candidate are critical determinants of its clinical success. Early assessment of ADMET properties can prevent costly late-stage failures.[16][17]
In Silico ADMET Prediction: An Early Glimpse
Computational tools can provide an early assessment of the ADMET profile of a compound library, helping to prioritize which compounds to advance.[18] Various software packages can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition.
In Silico ADMET Prediction Workflow
Caption: A generalized workflow for in silico ADMET prediction.
In Vitro ADMET Assays: Experimental Validation
In silico predictions must be validated by in vitro experiments. Key assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Studies have shown that the benzothiophene moiety can be a site of metabolism, sometimes leading to the formation of reactive intermediates.[19]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict the oral absorption of a drug.
-
hERG Inhibition Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. This assay is a critical safety screen for all drug candidates.
Conclusion: A Forward Look
The benzothiophene scaffold continues to be a rich source of novel therapeutic agents. The successful discovery and development of these agents require a multidisciplinary approach that integrates rational design, efficient synthesis, robust biological evaluation, and early ADMET profiling. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers in their quest to translate the potential of benzothiophene chemistry into clinically effective medicines.
References
-
Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions, 153(1-3), 219-226. [Link]
-
Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Archiv der Pharmazie, 348(12), 878-886. [Link]
-
Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
-
Keglevich, G., et al. (2024). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 29(11), 2536. [Link]
-
Mehanna, A. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
-
Sanna, D., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748. [Link]
-
Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3161. [Link]
-
El-Gamasy, I., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
-
El-Gamasy, I., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
-
Abdel-Halim, M., et al. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 16(1), 33. [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
CORE. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. [Link]
-
Mehanna, A. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
-
Engel, M., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]
-
Heterocycles. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Thiophenes and their Derivatives. [Link]
-
African Journals Online. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. Retrieved from [Link]
-
Molecular Docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Journal of the Chinese Chemical Society. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. spu.edu.sy [spu.edu.sy]
- 5. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 14. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 17. ajol.info [ajol.info]
- 18. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Benzothiophene Scaffolds: A Technical Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzothiophene derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships between chemical structure and biological activity, offering field-proven insights into the strategic use of fluorine to enhance the therapeutic potential of this privileged heterocyclic scaffold.
Introduction: The Benzothiophene Core and the Fluorine Advantage
Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its rigid structure and potential for diverse functionalization make it an attractive scaffold for targeting a wide array of biological entities. The strategic introduction of fluorine, the most electronegative element, into the benzothiophene framework has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2]
The unique properties of fluorine—its small van der Waals radius, high C-F bond strength, and ability to alter pKa and lipophilicity—can be leveraged to:[2][3]
-
Enhance Metabolic Stability: By blocking sites susceptible to cytochrome P450-mediated oxidation, fluorine can significantly increase a compound's half-life.[2]
-
Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.[3]
-
Modulate Lipophilicity and Membrane Permeability: Fluorine substitution can fine-tune a molecule's lipophilicity, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Influence Conformation: The introduction of fluorine can induce specific conformational preferences that may be more favorable for binding to a biological target.[2]
This guide will dissect the SAR of fluorinated benzothiophenes across various therapeutic areas, providing a framework for the rational design of novel and more effective drug candidates.
Fluorinated Benzothiophenes as Anticancer Agents: A Focus on Tubulin Polymerization and Kinase Inhibition
The benzothiophene scaffold has proven to be a fertile ground for the development of potent anticancer agents. Fluorination has been instrumental in optimizing the activity of these derivatives, particularly those targeting tubulin polymerization and protein kinases.
Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] A number of benzothiophene derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[4]
The introduction of fluorine at specific positions on the benzothiophene ring can significantly impact antiproliferative activity. The rationale behind these modifications often lies in enhancing the molecule's interaction with the hydrophobic pockets of the colchicine binding site and improving its overall drug-like properties.
Structure-Activity Relationship Insights:
A comparative analysis of α-fluorinated chalcones containing a benzothiophene moiety reveals critical SAR trends. For instance, compound 4c in a referenced study, which features a fluorine atom on the α-position of the chalcone backbone and an unsubstituted benzothiophene ring, demonstrated potent antiproliferative activity against a panel of six human cancer cell lines with IC50 values in the nanomolar range.[4]
| Compound | Cell Line | IC50 (µM)[4] |
| 4c | MGC-803 | 0.025 |
| Bcap-37 | 0.031 | |
| A549 | 0.254 | |
| Hela | 0.202 | |
| MCF-7 | 0.113 | |
| SMMC-7721 | 0.098 |
The superior activity of derivatives with the benzothiophene at the 3-position of the chalcone, compared to the 2-position, suggests that the spatial orientation of the heterocyclic ring is crucial for optimal binding to the colchicine site.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.
Objective: To determine the IC50 value of a fluorinated benzothiophene derivative for the inhibition of tubulin polymerization.
Materials:
-
Tubulin (≥99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., colchicine)
-
96-well microplate reader with a 340 nm filter
Procedure:
-
Prepare serial dilutions of the test compound and positive control in polymerization buffer.
-
Add 5 µL of each dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as negative controls.
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.
-
Initiate the polymerization by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Add 100 µL of the tubulin/GTP mixture to each well of the plate.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the extent of polymerization at the plateau of the curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Benzothiophene derivatives have been developed as potent inhibitors of various kinases.[5] Fluorination plays a key role in enhancing their potency and selectivity.
Causality in Design: The decision to incorporate fluorine into a potential kinase inhibitor is often driven by the desire to form specific hydrogen bonds or halogen bonds with the kinase's ATP-binding pocket. The high electronegativity of fluorine makes it a good hydrogen bond acceptor, and in some contexts, a halogen bond donor. Furthermore, fluorination can be used to block metabolic hotspots on the molecule, thereby increasing its cellular residence time and efficacy.
Structure-Activity Relationship Insights:
A series of 5-hydroxybenzothiophene derivatives were evaluated as multi-target kinase inhibitors.[6] The hydrazide derivative 16b emerged as a potent inhibitor of several kinases, with IC50 values in the nanomolar to low micromolar range.[6]
| Kinase Target | IC50 (nM) for Compound 16b[6] |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
This compound also exhibited broad-spectrum anticancer activity, with the highest potency against U87MG glioblastoma cells (IC50 = 7.2 µM).[6] The SAR of this series highlights the importance of the hydrazide moiety and the 5-hydroxy group for potent kinase inhibition.
Visualization of SAR Logic for Kinase Inhibitors
Caption: SAR logic for 5-hydroxybenzothiophene kinase inhibitors.
Fluorinated Benzothiophenes as Antimicrobial Agents
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated benzothiophene derivatives have shown promise in this area, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Causality in Design: In the context of antimicrobial drug design, fluorination can enhance the lipophilicity of a molecule, facilitating its passage through the bacterial cell wall. Additionally, the electron-withdrawing nature of fluorine can modulate the electronic properties of the benzothiophene ring system, potentially enhancing its interaction with bacterial enzymes or other cellular targets.
Structure-Activity Relationship Insights:
A study of fluorinated benzothiophene-indole hybrids revealed potent activity against various S. aureus strains, including MRSA.[7] The position of the fluorine atom and the substituents on the indole ring were found to be critical for activity. For instance, the unsubstituted indole derivative 3a with a fluorine at the 5-position of the benzothiophene core exhibited a MIC of 2 µg/mL against the MRSA JE2 strain.[7]
| Compound | R | MIC (µg/mL) vs. MRSA JE2[7] |
| 3a | H | 2 |
| 3b | 5-OH | 8 |
| 3c | 5-OCH3 | 4 |
| 3d | 5-Cl | 4 |
| 3e | 5-Br | 4 |
| 3f | 5-F | 2 |
These results suggest that small, electron-withdrawing or -donating groups at the 5-position of the indole ring are well-tolerated, while a larger, more polar hydroxyl group is detrimental to activity. The presence of a fluorine atom on the indole ring (compound 3f ) maintained high potency.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
Objective: To determine the lowest concentration of a fluorinated benzothiophene derivative that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the test compound and positive control in CAMHB in the 96-well plates.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds and controls.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.
-
Optionally, read the absorbance at 600 nm to quantify bacterial growth.
Fluorinated Benzothiophenes in Neurodegenerative Diseases
The development of drugs for neurodegenerative diseases is challenging due to the need for compounds to cross the blood-brain barrier (BBB).[8] Fluorination can be a valuable strategy to increase the lipophilicity of benzothiophene derivatives, thereby enhancing their potential for CNS penetration.[8]
Causality in Design: The rationale for fluorinating benzothiophenes for neuroprotective applications is often to improve their pharmacokinetic properties, particularly their ability to cross the BBB. Furthermore, fluorine substitution can enhance the binding affinity of these compounds to CNS targets, such as enzymes or receptors implicated in neurodegenerative pathways.[8]
While specific SAR data for fluorinated benzothiophenes in neuroprotection is still emerging, studies on related fluorinated heterocyclic compounds have shown that fluorine can significantly enhance their activity against targets relevant to Alzheimer's disease, such as β-secretase (BACE-1) and acetylcholinesterase (AChE).[8]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a method for assessing the metabolic stability of a test compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated benzothiophene derivative.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Add the test compound to the master mix to a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (Volume of incubation / Amount of microsomal protein) * (0.693 / t½).
Synthetic Methodologies for Fluorinated Benzothiophenes
The synthesis of fluorinated benzothiophene derivatives often involves the construction of the benzothiophene core with the fluorine atom already in place on one of the starting materials.
General Synthetic Workflow:
Caption: General synthetic workflow for fluorinated benzothiophenes.
Detailed Synthetic Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
This protocol is adapted from a reported procedure for the synthesis of a fluorinated benzothiophene intermediate.
Objective: To synthesize ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Sodium sulfate (Na2SO4)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF.
-
Add ethyl thioglycolate (1.2 eq) and K2CO3 (1.1 eq) to the solution.
-
Stir the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford the pure ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzothiophene scaffold is a powerful and versatile strategy for the development of novel therapeutic agents. As demonstrated in this guide, fluorination can profoundly influence the anticancer, antimicrobial, and neuroprotective properties of these derivatives by modulating their physicochemical properties and enhancing their interactions with biological targets.
The future of this field lies in the continued exploration of novel fluorination methodologies, the use of computational tools to predict the effects of fluorination on biological activity, and the elucidation of the precise molecular mechanisms by which these compounds exert their therapeutic effects. A deeper understanding of the intricate interplay between fluorine substitution patterns and biological activity will undoubtedly pave the way for the rational design of the next generation of highly effective and selective fluorinated benzothiophene-based drugs.
References
- Aiello, S., et al. (2008). Synthesis and anti-proliferative activity of new 2- and 3-substituted benzo[b]thiophene derivatives. Bioorganic & Medicinal Chemistry, 16(14), 6949-6957.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Goretzki, A., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138.
- Kallur, H. J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.
- Kumar, A., et al. (2021). A review on synthetic and medicinal perspective of benzothiophene derivatives. Bioorganic Chemistry, 115, 105232.
- Li, W., et al. (2017). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 138, 936-949.
- Park, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives as potent and selective inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2585.
- Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International Journal of Molecular Sciences, 20(18), 4331.
- Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(15), 5587-5597.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Tomar, V., et al. (2021). Benzothiophene: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642.
- Trose, M., et al. (2014). The benzothiophene scaffold in medicinal chemistry: a review. Future Medicinal Chemistry, 6(13), 1507-1524.
- Wang, J., et al. (2010). The role of fluorine in drug design: a mini-review. Current Topics in Medicinal Chemistry, 10(14), 1447-1456.
- World Health Organization. (2019). Antibacterial agents in clinical development: an analysis of the antibacterial clinical development pipeline.
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel benzothiophene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.
- Zhou, Y., et al. (2020). A review on the kinase inhibitory activity of benzothiophene-containing compounds. European Journal of Medicinal Chemistry, 187, 111956.
- BenchChem. (2025). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
- Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 79, 346-352.
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Romagnoli, R., et al. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 54, 48-61.
- El-Sayed, M. A. A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(24), 1835-1851.
Sources
- 1. ikprress.org [ikprress.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Selective fluorination in drug design and development: an overview of biochemical rationales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide leverages predictive methodologies and spectral data from analogous structures to provide a robust analytical framework. This approach serves as a powerful tool for researchers in the synthesis, identification, and further development of this and related benzothiophene sulfonamide derivatives.
Introduction: The Significance of this compound
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion of a benzene ring with a thiophene ring creates a unique electronic environment conducive to diverse pharmacological activities. The addition of a sulfonamide group, a well-established pharmacophore, and the strategic placement of a fluorine atom and a methyl group, are anticipated to modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity.
Accurate structural elucidation is the cornerstone of any drug discovery program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture, enabling unambiguous identification and characterization. This guide is designed to be a practical resource for scientists engaged in the synthesis and analysis of this compound, offering insights into expected spectral features and the rationale behind the analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The predicted chemical shifts are influenced by the electron-donating and -withdrawing nature of the adjacent functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (on C3) | ~2.5 | Singlet (s) | N/A |
| NH₂ (sulfonamide) | ~7.0 (broad) | Singlet (s) | N/A |
| Aromatic H (on C4) | ~7.8 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |
| Aromatic H (on C6) | ~7.2 | Triplet of doublets (td) | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |
| Aromatic H (on C7) | ~7.9 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 5.0 |
Rationale for Predictions: The methyl protons are expected to appear as a singlet in the upfield region. The sulfonamide protons are exchangeable and will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at position 5 will have the most significant influence on the chemical shifts and coupling constants of the adjacent protons at C4 and C6.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum reveals the chemical environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (on C3) | ~15 |
| C2 | ~140 |
| C3 | ~135 |
| C3a | ~138 |
| C4 | ~115 (d, J(C-F) ≈ 25 Hz) |
| C5 | ~160 (d, J(C-F) ≈ 250 Hz) |
| C6 | ~112 (d, J(C-F) ≈ 20 Hz) |
| C7 | ~125 |
| C7a | ~130 |
Rationale for Predictions: The methyl carbon will be the most upfield signal. The carbons of the benzothiophene ring system will resonate in the aromatic region. The carbon directly bonded to the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant and will be significantly downfield. The adjacent carbons (C4 and C6) will exhibit smaller two-bond carbon-fluorine couplings.
Predicted ¹⁹F NMR Spectral Data
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| F (on C5) | ~ -115 |
Rationale for Predictions: The chemical shift of the fluorine atom is influenced by its position on the aromatic ring. A value around -115 ppm relative to a standard (e.g., CFCl₃) is a reasonable prediction for a fluorine atom on a benzothiophene ring.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~50 ppm.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3350-3250 | Medium, Doublet |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, CH₃) | 2980-2850 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |
| S=O stretch (sulfonamide) | 1350-1300 (asymmetric) | Strong |
| 1160-1120 (symmetric) | Strong | |
| C-F stretch (aromatic) | 1250-1000 | Strong |
| S-N stretch (sulfonamide) | 950-900 | Medium |
Rationale for Predictions: The sulfonamide group will exhibit characteristic strong absorptions for the S=O and N-H stretching vibrations.[1] The aromatic C=C and C-H stretches will be present in their typical regions. The C-F stretch will likely appear as a strong band in the fingerprint region.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₈FNO₂S₂) is approximately 261.0 g/mol . A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, depending on the ionization technique used.
-
Isotope Pattern: The presence of two sulfur atoms will result in a characteristic isotope pattern for the molecular ion peak, with an [M+2]⁺ peak approximately 8-9% of the intensity of the [M]⁺ peak.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion will provide valuable structural information. Key predicted fragmentation pathways include:
-
Loss of SO₂NH₂: Cleavage of the C-S bond of the sulfonamide group, resulting in a fragment corresponding to the 5-fluoro-3-methyl-1-benzothiophene cation.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides.
-
Loss of CH₃: Cleavage of the methyl group from the thiophene ring.
-
Retro-Diels-Alder type fragmentation of the benzothiophene ring system.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition Parameters (for ESI):
-
Ionization Mode: Positive or negative, to be optimized.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: To be optimized.
-
Drying Gas Flow and Temperature: To be optimized.
-
Mass Range: m/z 50-500.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. This guide, by presenting predicted data and standardized protocols, offers a robust framework for researchers in the field. The causality behind experimental choices, such as solvent selection in NMR or ionization technique in MS, is critical for obtaining high-quality data. The self-validating nature of these combined techniques, where the findings from one method corroborate the others, ensures a high degree of confidence in the structural assignment. This foundational knowledge is indispensable for the advancement of this compound in the drug discovery and development pipeline.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ACD/Labs. (2024). NMR Prediction. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Grossert, J. S., & Ramaley, L. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]
Sources
The Architecture of Discovery: A Technical Guide to the Chemical Space of Substituted Benzothiophene Sulfonamides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Benzothiophene Sulfonamide
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, offering a fertile ground for drug discovery. The benzothiophene sulfonamide core is a prime example of such a scaffold. This bicyclic aromatic heterocycle, fused with a sulfonamide functional group, possesses a unique combination of steric and electronic properties that enable it to engage in various non-covalent interactions with biological macromolecules.[1] The inherent versatility of this scaffold has led to the development of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3]
This in-depth technical guide provides a comprehensive exploration of the chemical space of substituted benzothiophene sulfonamides. Moving beyond a simple recitation of facts, this document, under my full editorial control as a Senior Application Scientist, is structured to provide a deep, causal understanding of the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of these promising compounds. Every protocol is designed as a self-validating system, and all mechanistic claims are grounded in authoritative sources to ensure the highest level of scientific integrity.
I. Crafting the Core: Synthetic Strategies for Substituted Benzothiophenes
The journey into the chemical space of benzothiophene sulfonamides begins with the efficient construction of the core heterocyclic system. The choice of synthetic route is paramount, as it dictates the accessible substitution patterns and overall efficiency of the discovery process.
A. The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction is a powerful and versatile one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors to our target benzothiophenes.[4][5] The elegance of this reaction lies in its convergence, bringing together simple starting materials to create a complex and highly functionalized core.
Causality Behind the Choice: The Gewald reaction is often the method of choice due to its operational simplicity, the ready availability of starting materials (a ketone or aldehyde, an active methylene nitrile, and elemental sulfur), and the high degree of substitution it allows on the thiophene ring.[4][6][7] This control over substitution is crucial for systematically exploring the chemical space and understanding SAR.
Reaction Mechanism and Key Considerations: The generally accepted mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate. The choice of base (e.g., morpholine, piperidine, or triethylamine) is critical and can significantly influence the reaction rate and yield.[4]
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. This step can be facilitated by gentle heating (40-60 °C) to improve the reactivity of sulfur.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the stable 2-aminothiophene product.[5]
Caption: The three key stages of the Gewald reaction mechanism.
Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (e.g., cyclohexanone, 10 mmol, 1.0 eq), the active methylene nitrile (e.g., malononitrile, 10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol (30 mL). To this suspension, add the base (e.g., morpholine, 2 mmol, 0.2 eq).
-
Reaction Conditions: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford the desired 2-aminothiophene.
B. Synthesis from Aryl Sulfoxides and Allenenitriles: A Modern Approach
A more recent and facile one-pot, two-step synthesis of benzothiophenes involves the reaction of readily available aryl sulfoxides and allenenitriles.[8][9][10] This method is notable for its mild reaction conditions and broad substrate scope.
Causality Behind the Choice: This approach offers an alternative route to the benzothiophene core, particularly for accessing different substitution patterns that may not be readily available through the Gewald reaction. The mild conditions make it compatible with a wider range of functional groups.
Reaction Mechanism and Key Considerations: The reaction proceeds through a Morita–Baylis–Hillman (MBH) type sulfonium-[11][11]-rearrangement.[10] The key steps involve the generation of an ortho-allenic phenyl sulfide intermediate, which then undergoes an in situ cyclization and isomerization to yield the 2-alkyl-3-cyano-benzothiophene.
Caption: A simplified workflow for the synthesis of benzothiophenes via an MBH-type reaction.
II. Installation of the Sulfonamide Warhead
With the benzothiophene core in hand, the next critical step is the introduction of the sulfonamide moiety. This is typically achieved through a two-step process: chlorosulfonylation of the benzothiophene followed by reaction with an appropriate amine.
A. Synthesis of Benzothiophene-2-sulfonyl Chloride
The key intermediate for the sulfonylation step is benzothiophene-2-sulfonyl chloride. This can be synthesized from the corresponding benzothiophene.
Experimental Protocol: Synthesis of Benzothiophene-2-sulfonyl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a calcium chloride guard tube, place the starting benzothiophene (10 mmol, 1.0 eq) and dissolve it in a suitable anhydrous solvent like chloroform or dichloromethane (50 mL).
-
Chlorosulfonylation: Cool the solution to 0 °C in an ice bath. Add chlorosulfonic acid (30 mmol, 3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The organic layer is separated, and the aqueous layer is extracted with the same solvent (2 x 25 mL). The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude benzothiophene-2-sulfonyl chloride, which can be used in the next step without further purification or can be purified by recrystallization.
B. Sulfonamide Formation
The final step in the synthesis of the target compounds is the reaction of the benzothiophene-2-sulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of Benzothiophene-2-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 mmol, 1.2 eq) in a suitable solvent such as pyridine or dichloromethane (20 mL).
-
Addition of Sulfonyl Chloride: To this solution, add a solution of benzothiophene-2-sulfonyl chloride (1.0 mmol, 1.0 eq) in the same solvent (10 mL) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Purification: The combined organic layers are washed with 1N HCl, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired substituted benzothiophene sulfonamide.
III. Exploring the Chemical Space: Structure-Activity Relationships (SAR)
The true power of the benzothiophene sulfonamide scaffold lies in the ability to fine-tune its biological activity through systematic modification of its structure. The following sections delve into the SAR of this class of compounds against key biological targets.
A. As Kinase Inhibitors: Targeting Cyclin-Dependent Kinase 5 (CDK5)
Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme in neuronal signaling, and its dysregulation has been implicated in neurodegenerative diseases. Benzothiophene sulfonamides have emerged as moderately potent inhibitors of CDK5.[5][11]
A key finding is that 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a moderately potent inhibitor of CDK5.[5][11][12] X-ray crystallography has revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule.[5][11]
| Compound | R1 | R2 | CDK5 IC50 (nM) | Reference |
| 4a | H | H | 551 | [5] |
| 10 | - | - | 551 | [5] |
| 11 | - | - | 35 | [5] |
| 37 | - | - | 35 (GSK3 IC50 = 7 nM) | [5] |
Table 1: SAR of Benzothiophene Sulfonamides as CDK5 Inhibitors.
Insights from SAR:
-
The presence of the benzothiazole moiety at the 4-position of the thiophene ring is crucial for activity.
-
Modifications to the sulfonamide group and the benzothiazole ring can significantly impact potency and selectivity.
-
The development of dual inhibitors, such as compound 37 which also inhibits GSK3, highlights the potential for polypharmacology.[5]
B. As Antimicrobial Agents: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzothiophene derivatives have shown promising activity against a range of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[2][7]
| Compound | R-group on Sulfonamide | MIC against S. aureus (µg/mL) | Reference |
| I | N-(2-hydroxy-4-nitrophenyl) | 32-512 | [3] |
| II | N-(2-hydroxy-5-nitrophenyl) | 32-512 | [3] |
| 3a | Indole (unsubstituted) | 1-2 | [7] |
| 3b | 5-hydroxyindole | 8 | [7] |
| 3c | 6-hydroxyindole | 2 | [7] |
Table 2: Antimicrobial Activity of Substituted Benzothiophene Sulfonamides.
Insights from SAR:
-
Electron-withdrawing groups on the phenyl ring of the sulfonamide moiety appear to enhance antibacterial activity.[3]
-
The hydrophobicity of the benzothiophene ring is critical for biological activity.[2]
-
Specific substitutions on an indole moiety attached to the benzothiophene core can significantly influence activity against MRSA and MSSA strains.[7]
IV. Validating Activity: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness of the biological data, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for assessing the enzyme inhibitory and antimicrobial activities of newly synthesized benzothiophene sulfonamides.
A. Enzyme Inhibition Assay: A Standard Operating Protocol
This protocol outlines the key steps for determining the inhibitory activity of a compound against a target enzyme, such as CDK5.
-
Materials and Reagents:
-
Purified enzyme (e.g., recombinant CDK5/p25).
-
Specific substrate (e.g., a peptide substrate with a fluorescent label).
-
Test compound (benzothiophene sulfonamide derivative).
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
ATP (co-substrate).
-
Positive control inhibitor (e.g., a known CDK5 inhibitor).
-
96-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence).
-
-
Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a specific period.
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials and Reagents:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Test compound.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Experimental Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
V. Conclusion: Charting the Future of Benzothiophene Sulfonamide Discovery
The chemical space of substituted benzothiophene sulfonamides represents a rich and promising territory for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, exploration of structure-activity relationships, and biological evaluation of this privileged scaffold. The synthetic methodologies discussed, particularly the robust Gewald reaction and modern approaches utilizing aryl sulfoxides, offer versatile pathways to a diverse array of derivatives. The detailed SAR insights for kinase and antimicrobial targets provide a rational basis for the design of more potent and selective compounds.
The future of research in this area will likely focus on expanding the diversity of substitution patterns, exploring new biological targets, and employing computational methods to guide the design of next-generation benzothiophene sulfonamides. By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable molecular architecture.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
-
Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Retrieved from [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]
-
Empting, M., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1124. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
Çıkla, B., & Küçükgüzel, İ. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(22). [Link]
-
ACS Publications. (2021). Oxidant- and Catalyst-Free Synthesis of Sulfonated Benzothiophenes via Electrooxidative Tandem Cyclization. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Process for the synthesis of benzo[b]thiophenes.
-
Organic Chemistry Frontiers. (n.d.). Synthesis of benzothiophenes via sulfonium-[11][11]-rearrangement of aryl sulfoxides with allenenitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of benzothiophenes via sulfonium-[11][11]-rearrangement of aryl sulfoxides with allenenitriles. Retrieved from [Link]
-
PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. [Link]
-
The Morita-Baylis-Hillman Reaction. (2003). [Link]
-
ResearchGate. (n.d.). IC50 values of CDK5 inhibitors. Retrieved from [Link]
Sources
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 12. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide: A Framework for Solubility and Stability Assessment
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for the systematic evaluation of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide, a molecule of interest combining the biologically active benzothiophene scaffold with a sulfonamide functional group.[1] Given the novelty of this specific compound, this document does not present pre-existing data but rather outlines the critical methodologies required to establish its solubility profile and intrinsic stability. We will detail the scientific rationale and step-by-step protocols for determining thermodynamic and kinetic solubility, conducting forced degradation studies in line with international regulatory standards, and developing a robust stability-indicating analytical method. This whitepaper is intended for researchers, analytical scientists, and formulation experts in the field of drug development, providing a validated roadmap for characterizing this and similar novel benzothiophene sulfonamide derivatives.
Introduction and Strategic Importance
This compound is a heterocyclic compound featuring a fluorinated benzothiophene core linked to a sulfonamide group. Benzothiophene derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The sulfonamide moiety is a classic pharmacophore known for its antimicrobial activities and its role in various other therapeutic agents.[2] The combination of these two scaffolds, along with fluorine substitution to potentially enhance metabolic stability and binding affinity, makes this molecule a candidate of significant interest.
However, before any meaningful biological assessment or formulation development can occur, a foundational understanding of its solubility and stability is paramount. These properties directly influence bioavailability, manufacturability, storage conditions, and ultimately, the safety and efficacy of a potential drug product. This guide provides the strategic and experimental framework to build this essential data package from the ground up.
Physicochemical Profile: The Starting Point
A preliminary in-silico and experimental characterization is the first step. While specific experimental values for this molecule are not publicly available, the following parameters must be determined to inform subsequent studies.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈FNO₂S₂
-
Molecular Weight: 245.29 g/mol
-
-
Ionization Constant (pKa): The sulfonamide proton is acidic, and its pKa value is critical. It will dictate the molecule's charge state at different physiological pH values, which profoundly impacts solubility. The pKa must be determined experimentally, typically via potentiometric titration or UV-spectrophotometry.
-
Log P / Log D: The partition coefficient (Log P) and distribution coefficient (Log D at a specific pH) are measures of lipophilicity. These values help predict membrane permeability and are essential for understanding solubility behavior in biphasic systems.
Comprehensive Solubility Assessment
Solubility dictates the rate and extent of drug absorption and is a critical factor in formulation design. We will employ a tiered approach, starting with high-throughput kinetic screening followed by the definitive thermodynamic equilibrium method.[3]
Protocol: Kinetic Solubility Screening via Nephelometry
Causality: In early discovery, rapid assessment of a compound's solubility is needed to rank and prioritize candidates. Kinetic solubility measures the point of precipitation when a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[3] Laser nephelometry provides a sensitive, real-time measurement of this precipitation event by detecting scattered light from forming particles.[4]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Setup: In a 96-well microplate, dispense a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.[5]
-
Measurement: Place the plate in a laser nephelometer. The instrument will measure the turbidity of each well immediately after compound addition and over a short period (e.g., 2 hours) to monitor for precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for determining true thermodynamic equilibrium solubility.[6] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, which is the most relevant value for formulation and biopharmaceutical classification (BCS). This method avoids the supersaturation artifacts possible in kinetic assays.[7]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to vials containing various relevant media (e.g., pH-buffered solutions from 1.2 to 7.4, purified water, biorelevant media like FaSSIF/FeSSIF).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-to-equilibrium experiment should be run to validate the chosen duration.
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration using a validated analytical method, typically HPLC-UV.[8]
-
Solid-State Analysis: Analyze the remaining solid residue using techniques like XRPD or DSC to ensure the compound has not changed its crystalline form during the experiment, which could alter the solubility value.
Expected Data Presentation
The solubility data should be summarized for clear interpretation and comparison.
| Solvent/Medium | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffer | 2.0 | 25 | Result | Result |
| Acetate Buffer | 5.0 | 25 | Result | Result |
| Phosphate Buffer | 7.4 | 25 | Result | Result |
| Borate Buffer | 9.0 | 25 | Result | Result |
| Purified Water | ~7.0 | 37 | Result | Result |
| FaSSIF | 6.5 | 37 | N/A | Result |
Intrinsic Stability and Degradation Pathway Elucidation
Stability testing is a regulatory requirement and a scientific necessity to understand a molecule's degradation profile.[9] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method developed to monitor stability.[10][11] The goal is to achieve a target degradation of 5-20% to ensure that relevant degradants are formed without completely destroying the molecule.[12]
Forced Degradation Workflow
The overall process is a systematic investigation of the compound's lability under a defined set of harsh conditions.
Caption: Hypothetical Degradation Pathway for the title compound.
Conclusion and Formulation Implications
This technical guide outlines a rigorous, industry-standard framework for the comprehensive characterization of this compound. By systematically executing the detailed protocols for solubility and stability, researchers can generate a robust data package essential for drug development.
The solubility data will directly inform the Biopharmaceutics Classification System (BCS) designation and guide formulation strategies. Poor aqueous solubility may necessitate enabling technologies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations.
The stability profile will identify critical liabilities, helping to establish appropriate storage conditions, packaging requirements, and re-test periods. Understanding the degradation pathways is crucial for setting impurity specifications and ensuring the safety and quality of the final drug product. Following this framework will enable a data-driven approach, mitigating risks and accelerating the progression of this promising molecule toward clinical evaluation.
References
-
YMER, S. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Eurofins. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
SGF, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-3-methyl-benzo[b]thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate concentration profile during the degradation of a.... Retrieved from [Link]
-
ResearchGate. (2022, February 23). (PDF) Development and Validation of a Stability Indicating Assay Method for the Determination of Sultiam in Tablet Dosage Form by RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Retrieved from [Link]
-
Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. Retrieved from [Link]
-
Scholars Middle East Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Identification of Potential Biological Targets for Benzothiophene Sulfonamides
Abstract: The benzothiophene sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Despite the empirical success of these compounds in phenotypic screens, the precise molecular targets often remain elusive, hindering rational drug development and optimization. This guide provides a comprehensive, technically-focused framework for the identification and initial validation of biological targets for novel benzothiophene sulfonamide-based compounds. We will traverse a multi-pronged strategy, beginning with robust computational prediction and culminating in rigorous experimental validation in cellular contexts. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, thereby ensuring a self-validating and scientifically sound workflow.
Part 1: Strategic Framework for Target Deconvolution
The causality behind this multi-step approach is risk mitigation and resource optimization. In-silico methods are rapid and inexpensive, serving to prioritize targets and design focused experiments. Biochemical and biophysical assays then provide the first layer of empirical evidence of a direct interaction, which is finally confirmed in a physiological context using cell-based assays.
Caption: High-level workflow for benzothiophene sulfonamide target identification.
Part 2: In-Silico Hypothesis Generation
The initial step leverages the power of computational chemistry to predict potential targets based on the principle of chemical similarity: structurally similar molecules often bind to similar protein targets.[1][2] This phase is critical for generating a tractable list of candidate proteins for subsequent experimental validation.
Tool of Choice: SwissTargetPrediction
SwissTargetPrediction is a robust, freely accessible web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to a vast library of known active compounds.[1][2]
Detailed Protocol: Using SwissTargetPrediction
-
Access the Web Server: Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[2]
-
Input Molecule Structure:
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string of your benzothiophene sulfonamide derivative.
-
Paste the SMILES string into the input field. Alternatively, use the integrated molecular editor to draw the structure.[1][3]
-
Example SMILES for a generic benzothiophene sulfonamide: c1ccc2c(c1)sc(c2)S(=O)(=O)N
-
-
Select Organism: Choose the relevant organism for your study (e.g., Homo sapiens).
-
Initiate Prediction: Click the "Predict targets" button. The server will compare your molecule to its database and generate a list of potential targets.[3]
-
Interpret Results:
-
The output is a ranked list of protein targets. The primary metric is "Probability," which reflects the confidence of the prediction based on similarity scores.
-
Pay close attention to the "Known Actives" column, which indicates how many known ligands for that target support the prediction.[3]
-
The results are categorized by protein class (e.g., Kinases, Enzymes, G-protein coupled receptors).
-
Data Presentation: Prioritizing Computational Hits
The raw output must be refined through the lens of biological context. For a hypothetical compound, "BTS-123," the output might look like this:
| Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) | Biological Rationale/Justification |
| Kinase | Mitogen-activated protein kinase 14 (p38 alpha) | P47811 | 0.65 | 15/8 | Key mediator of inflammatory pathways. Plausible for an anti-inflammatory hit. |
| Enzyme | Carbonic Anhydrase II | P00918 | 0.58 | 25/12 | A known target for many sulfonamide-containing drugs. High plausibility. |
| Protease | Matrix Metalloproteinase-9 (MMP-9) | P14780 | 0.42 | 9/4 | Implicated in cancer metastasis. Plausible for an anti-cancer hit. |
| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | P35968 | 0.35 | 7/3 | Key regulator of angiogenesis. Plausible for an anti-cancer hit. |
Expertise in Action: The "Probability" score is a computational metric, not a biological certainty. A lower-scoring target with a strong connection to the observed phenotype (e.g., an anti-cancer compound hitting VEGFR2) may be a higher priority for validation than a high-scoring target with no apparent link to the compound's activity.
Part 3: Experimental Validation I - Affinity-Based Proteomics
Computational predictions are hypotheses that require experimental proof. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased method to identify proteins from a complex cellular lysate that physically interact with your compound.[4]
The Cornerstone: Design of the Affinity Probe
The success of an AP-MS experiment hinges on a well-designed affinity probe. This involves synthetically modifying the benzothiophene sulfonamide without ablating its biological activity. The probe typically consists of three components: the parent molecule (the "bait"), a flexible linker, and an affinity tag (e.g., biotin).[5][6]
Causality in Probe Design:
-
Attachment Point: Structure-Activity Relationship (SAR) data is crucial. The linker must be attached at a position on the benzothiophene sulfonamide scaffold that is non-essential for its biological activity. Modification of a critical pharmacophore will prevent the probe from binding to the true target.[7]
-
Linker Length & Type: A linker (e.g., a short polyethylene glycol or alkyl chain) is necessary to spatially separate the bait from the bulky affinity resin, minimizing steric hindrance and allowing the target protein to access the bait.[6]
-
Affinity Tag: Biotin is the tag of choice due to its exceptionally high affinity for streptavidin, which is used to immobilize the probe and capture its binding partners.[5]
Caption: Schematic of a biotinylated benzothiophene sulfonamide affinity probe.
Detailed Protocol: Photo-Affinity Pulldown Experiment
This protocol uses a photo-affinity probe, which includes a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target protein upon UV irradiation, providing a more robust capture of even transient interactions.[8]
1. Preparation of Cell Lysate: a. Culture cells relevant to the compound's phenotype (e.g., a cancer cell line for an anti-cancer compound) to high density. b. Harvest and wash cells with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. d. Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C) to remove insoluble debris. e. Determine protein concentration using a BCA or Bradford assay.
2. Affinity Pulldown: a. Incubate the clarified cell lysate (e.g., 1-5 mg total protein) with the biotinylated photo-affinity probe for a defined period (e.g., 1 hour at 4°C) to allow for binding. b. Competition Control (Critical for Trustworthiness): In a parallel sample, co-incubate the lysate with the probe AND a 50-100 fold excess of the non-biotinylated parent compound. True targets will be outcompeted by the free compound, leading to their reduced presence in the final elution. c. Transfer the mixture to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes to covalently crosslink the probe to its binding partners.[8] d. Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes. e. Use a magnetic rack to collect the beads. Discard the supernatant. f. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.[7]
3. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins via a short run on an SDS-PAGE gel (gel-front analysis). c. Stain the gel with Coomassie Blue. Excise the entire protein-containing region. d. Perform in-gel digestion of the proteins using trypsin. e. Extract the resulting peptides for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Mass Spectrometry and Data Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the generated peptide fragmentation spectra. c. Data Interpretation: The primary candidates for true targets are proteins that are significantly enriched in the probe-pulldown sample compared to the competition control and a beads-only control. Label-free quantification (LFQ) intensities are used to determine this enrichment.
Part 4: Experimental Validation II - Orthogonal Assays
Data from a single methodology, however powerful, is rarely sufficient. Orthogonal validation using different techniques is essential to build a convincing case for a specific target.
In Vitro Kinase/Enzyme Inhibition Assays
If the computational or AP-MS results suggest a particular enzyme class, such as kinases, direct biochemical assays are the gold standard for confirming inhibitory activity.[9][10]
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction; less ADP means more inhibition.[9][10]
1. Reagent Preparation: a. Prepare a stock solution of the benzothiophene sulfonamide in 100% DMSO. Create a serial dilution series. b. Reconstitute the recombinant target kinase and its specific substrate peptide according to the manufacturer's instructions. c. Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
2. Kinase Reaction: a. In a 384-well white plate, add the compound dilutions. Include a DMSO-only control (no inhibition) and a no-enzyme control (background). b. Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding. c. Initiate the reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should ideally be at or near its Km for the enzyme. d. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
3. Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. b. Add the Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes. c. Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
4. Data Analysis: a. Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement within intact cells or cell lysates.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12] This allows for confirmation of the physical interaction in a physiological context.
Detailed Protocol: CETSA with Western Blot Readout
1. Cell Treatment: a. Plate cells in sufficient quantity for multiple temperature points. b. Treat the cells with the benzothiophene sulfonamide at a relevant concentration (e.g., 5-10x the cellular IC₅₀ from a phenotypic assay) or with a vehicle control (e.g., DMSO). c. Incubate under normal culture conditions for a period sufficient to allow cell entry and target binding (e.g., 1-2 hours).
2. Heat Challenge: a. Harvest, wash, and resuspend the cells from each treatment group in PBS containing protease inhibitors. b. Aliquot the cell suspensions into PCR tubes. c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[13] d. Cool the tubes at room temperature for 3 minutes.
3. Lysate Preparation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). b. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]
4. Protein Detection: a. Carefully collect the supernatant from each tube. b. Quantify the total protein concentration to ensure equal loading. c. Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
5. Data Analysis: a. Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. b. Plot the relative band intensity against the temperature for each treatment. c. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 5: Conclusion and Forward Path
The identification of a biological target is not an endpoint but a pivotal milestone. The integrated workflow presented here—from in-silico prediction to AP-MS and finally to orthogonal validation with enzymatic and cellular engagement assays—provides a robust and self-validating pathway to deconvolve the mechanism of action for novel benzothiophene sulfonamides. Positive and concordant data across these disparate methodologies builds high confidence in the identified target. This knowledge is the foundation for subsequent structure-based drug design, lead optimization, and the development of more potent and selective next-generation therapeutics.
References
-
Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved January 19, 2026, from [Link]
-
Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. Retrieved January 19, 2026, from [Link]
-
Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 19, 2026, from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Retrieved January 19, 2026, from [Link]
-
Li, Z., et al. (2020). Design, synthesis, and initial evaluation of affinity-based small molecular probe for detection of WDR5. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Learn At Ease. (2022). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. Retrieved January 19, 2026, from [Link]
-
Yoshida, M., & Hisamatsu, Y. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved January 19, 2026, from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
Demma, M., et al. (2019). Cellular thermal shift assay. Bio-protocol. Retrieved January 19, 2026, from [Link]
-
Trepel, J., et al. (2010). Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved January 19, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays. (n.d.). Selvita. Retrieved January 19, 2026, from [Link]
-
Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
-
Target Validation. (n.d.). Cellomatics Biosciences. Retrieved January 19, 2026, from [Link]
-
Goswami, D. (2022). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube. Retrieved January 19, 2026, from [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Principle of the cellular thermal shift assay (CETSA). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 19, 2026, from [Link]
-
Lanyon, L., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Retrieved January 19, 2026, from [Link]
-
Gibbins, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved January 19, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Retrieved January 19, 2026, from [Link]
-
Lanyon, L. M., & Petri, W. A., Jr. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). Institut Jacques Monod. Retrieved January 19, 2026, from [Link]
Sources
- 1. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and initial evaluation of affinity-based small molecular probe for detection of WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
Methodological & Application
"detailed synthesis protocol for 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide"
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Application Notes and Protocols for the Use of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide in Antibacterial Assays
Introduction: The Therapeutic Potential of Benzothiophene Sulfonamides
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1] The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3] Similarly, the sulfonamide functional group is a well-established pharmacophore responsible for the antibacterial activity of sulfa drugs, which act by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] The conjugation of these two moieties in a single molecule, such as 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide, represents a promising strategy for the development of new antibacterial agents with potentially novel mechanisms of action or improved efficacy against resistant strains.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's antibacterial activity. These protocols are designed to establish a robust framework for the initial screening and characterization of this compound, adhering to internationally recognized standards to ensure data integrity and reproducibility.
Core Principles of Antibacterial Susceptibility Testing
The primary objective of in vitro antibacterial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[7] This is a fundamental parameter for assessing a compound's potency and for guiding further preclinical development. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[8][9][10][11]
Experimental Workflow for Antibacterial Evaluation
The following diagram illustrates the general workflow for the antibacterial evaluation of this compound.
Caption: General workflow for determining the antibacterial activity of a novel compound.
Detailed Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[7][12][13]
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Inoculate the colonies into a tube containing a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).
-
Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include the following controls:
-
Positive Control: Bacteria with no compound (to ensure bacterial growth).
-
Negative Control: Broth medium only (to check for contamination).
-
Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the compound (to ensure the solvent has no antibacterial effect).
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
4. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7][12]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) (Optional)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be summarized in a clear and concise table.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus ATCC 25923 | Positive | 16 | 32 | Bactericidal (MBC/MIC ≤ 4) |
| Escherichia coli ATCC 25922 | Negative | 64 | >256 | Bacteriostatic (MBC/MIC > 4) |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 | >256 | Inactive |
| Ciprofloxacin | (Control) | 0.25 | 0.5 | Bactericidal |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Mechanism of Action: The Sulfonamide Moiety
The presence of the sulfonamide group in this compound suggests a potential mechanism of action similar to that of other sulfa drugs.
Caption: Putative mechanism of action via competitive inhibition of dihydropteroate synthase.
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[4][14] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for the production of purines and pyrimidines, which are essential for DNA and RNA synthesis.[6] By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[6][14] Human cells are not affected as they obtain folic acid from their diet.[5]
Conclusion and Future Directions
These application notes provide a standardized approach to the initial antibacterial evaluation of this compound. The determination of MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a critical first step in characterizing its spectrum of activity and potency. Further studies, such as time-kill kinetic assays, can provide more detailed insights into its bactericidal or bacteriostatic effects.[1][7] Subsequent investigations should also focus on elucidating the precise mechanism of action, evaluating its potential for resistance development, and assessing its cytotoxicity in mammalian cell lines to establish a preliminary safety profile.[7]
References
-
Frontiers. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Institutes of Health. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
National Institutes of Health. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]
-
YouTube. (2024). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. Retrieved from [Link]
-
PubMed. (2021). Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Retrieved from [Link]
-
PubMed. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Retrieved from [Link]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Fluorinated Benzothiophenes in Cancer Cell Line Studies
Introduction: The Emergence of Fluorinated Benzothiophenes in Oncology Research
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] In oncology, the strategic incorporation of fluorine atoms onto this heterocyclic system has unlocked a new generation of potent and selective anticancer agents. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the application of fluorinated benzothiophenes in cancer cell line studies. We will delve into the common mechanisms of action, provide validated experimental workflows, and offer insights into data interpretation, grounded in established scientific principles.
Section 1: Core Mechanisms of Action
Fluorinated benzothiophenes exert their anticancer effects through several key mechanisms, often converging on the disruption of cellular division and the induction of programmed cell death.
Microtubule Network Disruption
A primary mechanism for many benzothiophene derivatives is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[5] By binding to tubulin, often at the colchicine-binding site, these compounds prevent the assembly of microtubules.[5][6] This disruption leads to a cascade of events:
-
Failure of mitotic spindle formation.
-
Induction of apoptosis, often through a process known as mitotic catastrophe.[4]
Several novel benzothiophene acrylonitrile analogs have demonstrated potent growth inhibition (GI50 values in the 10–100 nM range) across a wide panel of human cancer cell lines, with their activity strongly linked to tubulin interaction.[4]
Caption: Mechanism of tubulin polymerization inhibition.
Induction of Apoptosis
Beyond mitotic catastrophe, fluorinated benzothiophenes can induce apoptosis through various intrinsic and extrinsic pathways. This is often characterized by:
-
Activation of Caspases: Studies show these compounds can increase the activity of executioner caspases like caspase-3 and initiator caspases like caspase-8 and -9.[3]
-
Modulation of Bcl-2 Family Proteins: Some derivatives inhibit the expression of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[8]
-
DNA Damage and PARP Cleavage: The apoptotic cascade often involves DNA fragmentation and the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[8][9]
-
Generation of Reactive Oxygen Species (ROS): At higher concentrations, some benzodithiophene compounds have been shown to induce apoptosis via ROS-mediated pathways.[10]
Modulation of Signaling Pathways
These compounds can also interfere with critical cancer signaling pathways. For instance, certain fluorinated benzothiazoles, structurally related to benzothiophenes, have been shown to modulate the NF-κB signaling cascade, which is crucial for cellular proliferation and survival.[11] Others may impact pathways like PI3K/Akt/mTOR and JAK/STAT, which are frequently dysregulated in cancer.[12]
Section 2: Experimental Design & Core Protocols
A systematic approach is essential for accurately characterizing the anticancer effects of novel fluorinated benzothiophenes. The following protocols provide a validated workflow for in vitro studies.
Caption: General experimental workflow for in vitro evaluation.
Protocol: In Vitro Cytotoxicity Assessment
The first step is to determine the concentration-dependent effect of the compound on cell viability and proliferation. The MTT and SRB assays are robust, widely used methods.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] | Reflects mitochondrial integrity and overall cell health. | Can be affected by compounds that alter cell metabolism without being cytotoxic. Requires a solubilization step for the formazan product.[13] |
| SRB Assay | Measures total cellular protein content by binding stoichiometrically to basic amino acids.[13] | Independent of metabolic activity, reducing compound interference. Simple, sensitive, and the endpoint is stable.[13] | Does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects without further analysis.[13] |
Protocol: MTT Cell Viability Assay
1. Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
2. Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)[8][14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluorinated benzothiophene stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
3. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the fluorinated benzothiophene compound in complete medium from the stock solution. A typical final concentration range might be 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Scientist's Note: The choice of incubation time (48 vs. 72 hours) can reveal different aspects of the compound's activity. A 48-hour assay may capture potent, fast-acting cytotoxic effects, while a 72-hour assay is better for observing cytostatic or slower-acting compounds.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
1. Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
2. Materials:
-
Cells treated with the fluorinated benzothiophene (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
3. Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound as determined from cytotoxicity assays. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
4. Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An effective pro-apoptotic compound will show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the vehicle control.
Protocol: Cell Cycle Analysis
1. Principle: This protocol uses propidium iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compounds that inhibit tubulin polymerization, like many fluorinated benzothiophenes, cause an accumulation of cells in the G2/M phase.[7]
2. Materials:
-
Cells treated with the fluorinated benzothiophene (at IC₅₀ concentration) for 24 hours.
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
3. Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound and controls for 24 hours.
-
Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for another 15 minutes in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
4. Data Interpretation: A significant increase in the G2/M peak height and a corresponding decrease in the G0/G1 peak, compared to the vehicle control, strongly indicates that the compound disrupts mitosis, consistent with a tubulin-inhibiting mechanism of action.[6]
Section 3: Summary of In Vitro Activity
The following table summarizes the reported cytotoxic activity of various fluorinated benzothiophene and related heterocyclic compounds against different human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |
| Fluorinated Benzofuran | HCT116 (Colorectal) | IC₅₀ | 19.5 µM | [8] |
| Fluorinated Benzothiazole | MDA-MB-468 (Breast) | GI₅₀ | 0.20 - 0.5 µM | [8] |
| Fluorinated Benzothiazole | MCF-7 (Breast) | GI₅₀ | 0.40 µM | [8] |
| Benzothiophene Acrylonitrile | NCI-60 Panel | GI₅₀ | 10 - 100 nM | [4] |
| Fluorinated 1,5-Benzothiazepine | A549, MCF-7, HEPG2, PC-3 | GI₅₀ | <10 µg/mL | [14][16] |
| 5-Arylalkynyl-2-benzoyl thiophene | MDA-MB-468 (Breast) | IC₅₀ | 16.33 µM | [5] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) and GI₅₀ (Half-maximal Growth Inhibition) are related but distinct measures. GI₅₀ is often used by the NCI-60 screen and represents a 50% reduction in net cell growth.[4]
Conclusion and Future Perspectives
Fluorinated benzothiophenes represent a promising class of compounds for anticancer drug development. Their potent activity, often mediated through well-defined mechanisms like tubulin inhibition and apoptosis induction, makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of these molecules. Future studies should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, exploring their efficacy in 3D cell culture models and in vivo xenograft studies, and investigating potential synergistic effects when combined with other chemotherapeutic agents.
References
- El-Damasy, A. K., & Ayyad, R. R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20139–20193.
- Yen, C. C., Chen, Y. C., Chen, C. C., & Chen, Y. L. (2006). Benzodithiophenes Induce Differentiation and Apoptosis in Human Leukemia Cells. Clinical Cancer Research, 12(12), 3812–3821.
- BenchChem. (n.d.). Cytotoxicity assays for modified benzothiophene compounds. BenchChem.
- Shanat, K. K., Jallad, A. H., & Taha, M. O. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PloS one, 10(5), e0128062.
- ChemRxiv. (n.d.). Synthesis and Biological Study of Benzothiophene-Fused Azaenediyne Hybrids as Potential Anticancer Agents. ChemRxiv.
- Bhabal, S. R., Shaikh, S. F., Yellapurkar, I. P., Pavale, G. S., & Ramana, M. M. V. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(5), 569-580.
- Sakagami, H., Asano, K., Hara, Y., & Komatsu, N. (2001). Cytotoxic activity of benzothiepins against human oral tumor cell lines. Anticancer research, 21(4A), 2629–2632.
- Li, W., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. American journal of cancer research, 10(7), 2038–2055.
- Bhabal, S., Shaikh, S., Yellapurkar, I., Pavale, G., & Ramana, M. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society.
- Zheng, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(11), e32241.
- Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 570.
- Zheng, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(11), e32241.
- Wang, Z., et al. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European journal of medicinal chemistry, 182, 111628.
- Jadhav, S. D., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of organic chemistry, 88(17), 12513–12526.
- Al-Harthy, S. E., & El-Agrody, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4739.
- Loaiza-Pérez, A. I., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NFkappaB activity in drug-sensitive MCF7 cells. Anti-cancer drugs, 16(8), 843–850.
- Yilmaz, M., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current pharmaceutical design.
- MuriGenics. (n.d.). Cell-based Assays. MuriGenics.
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodithiophenes induce differentiation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shd-pub.org.rs [shd-pub.org.rs]
- 15. Cell-based Assays | MuriGenics [murigenics.com]
- 16. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Benzothiophene Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the anti-inflammatory effects of novel benzothiophene compounds. This document outlines a logical, multi-tiered approach, beginning with initial in vitro screening to elucidate cellular mechanisms and progressing to in vivo models to confirm efficacy in a physiological context. The protocols herein are designed to be self-validating, incorporating appropriate controls and clear endpoints to ensure data integrity and reproducibility.
Introduction: The Inflammatory Cascade and Therapeutic Potential of Benzothiophenes
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Additionally, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) produce potent inflammatory mediators like prostaglandins (e.g., PGE2) and leukotrienes.[5][6]
Benzothiophene scaffolds are present in several commercially available drugs and are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory activity.[7][8] Compounds based on this heterocyclic structure have shown potential to modulate key inflammatory targets.[9][10] The following protocols are designed to systematically evaluate the anti-inflammatory potential of novel benzothiophene derivatives.
Experimental Workflow: A Tiered Approach
A robust evaluation of anti-inflammatory compounds necessitates a tiered approach, starting with broad screening and moving towards more specific mechanistic and efficacy studies. This workflow ensures that resources are utilized efficiently and that the most promising candidates are advanced.
Caption: Overall experimental workflow for evaluating benzothiophene compounds.
Part 1: In Vitro Screening of Anti-Inflammatory Activity
The initial phase focuses on determining the direct effects of the benzothiophene compounds on inflammatory responses in a controlled cellular environment. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these studies.[11]
Protocol 1.1: Assessment of Cytotoxicity
Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a standard colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL in complete RPMI 1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene compounds in complete medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the maximum non-toxic concentration for subsequent experiments.
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[12][13]
Step-by-Step Methodology:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in Protocol 1.1. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of the benzothiophene compounds or a positive control (e.g., dexamethasone). Incubate for 1 hour.
-
LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the unstimulated control group).[14]
-
Incubation: Incubate the plate for 24 hours to allow for the production of inflammatory mediators.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for subsequent analysis of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.
Protocol 1.3: Quantification of Inflammatory Mediators
NO is a key inflammatory mediator, and its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[15][16]
Step-by-Step Methodology:
-
Sample Preparation: In a new 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Griess Reagent B Addition: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubation: Incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17]
Enzyme-linked immunosorbent assays (ELISAs) are highly sensitive and specific methods for quantifying the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants.[18][19][20][21]
Step-by-Step Methodology:
-
Assay Performance: Perform the ELISAs for PGE2, TNF-α, and IL-6 using commercially available kits according to the manufacturer's instructions.[22][23]
-
Data Analysis: Generate a standard curve for each mediator and calculate the concentrations in the samples. The results should be expressed as pg/mL or ng/mL.
| Inflammatory Mediator | Assay Principle | Typical Control Values (LPS-stimulated) | Expected Effect of Active Compound |
| Nitric Oxide (NO) | Griess Reaction | High | Reduction in nitrite levels |
| Prostaglandin E2 (PGE2) | Competitive ELISA | High | Reduction in PGE2 levels |
| TNF-α | Sandwich ELISA | High | Reduction in TNF-α levels |
| IL-6 | Sandwich ELISA | High | Reduction in IL-6 levels |
Protocol 1.4: COX and LOX Enzyme Inhibition Assays
To investigate whether the benzothiophene compounds directly target the enzymatic activity of cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), commercially available enzyme inhibition assay kits can be utilized.[5][24][25]
Step-by-Step Methodology:
-
Assay Performance: Follow the protocols provided with the COX-1/COX-2 and 5-LOX inhibitor screening kits. These assays typically involve incubating the recombinant enzyme with the test compound and a substrate, followed by the detection of the product.[26]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). Compare the results to known inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX).[9][25]
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[27][28][29] The injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response.[30]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimate male Wistar rats or Swiss albino mice for at least one week. Randomly assign the animals to different groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Benzothiophene Compound treatment groups (various doses).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[31]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[30]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.
-
Edema Volume = Paw volume at time t - Initial paw volume
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
| Time Post-Carrageenan | Key Mediators | Expected Effect of COX Inhibitors | Expected Effect of LOX Inhibitors |
| 0-1.5 hours (Early Phase) | Histamine, Serotonin | Minimal effect | Minimal effect |
| 1.5-5 hours (Late Phase) | Prostaglandins, Bradykinin | Significant inhibition | Moderate inhibition |
Part 3: Elucidating the Mechanism of Action
To understand how the benzothiophene compounds exert their anti-inflammatory effects, further molecular studies are necessary.
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting can be used to assess the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages treated with the benzothiophene compounds.[3]
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: After treatment as described in Protocol 1.2, lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins in the treated groups to the LPS-stimulated control.
Caption: Key inflammatory signaling pathways potentially modulated by benzothiophene compounds.
The NF-κB and MAPK pathways are crucial for the transcription of pro-inflammatory genes.[32][33][34] A reduction in the phosphorylation of key proteins in these pathways by the benzothiophene compounds would suggest that their anti-inflammatory effects are mediated, at least in part, through the inhibition of these signaling cascades.
Conclusion
The experimental framework detailed in these application notes provides a robust and systematic approach to characterizing the anti-inflammatory properties of novel benzothiophene compounds. By progressing from broad in vitro screening to specific in vivo efficacy and mechanistic studies, researchers can effectively identify and validate promising therapeutic candidates. Adherence to these detailed protocols, including the use of appropriate controls and validated assays, will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
Eze, F. I., Omodamiro, O. D., & Oben, J. E. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Gao, H., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. International Journal of Molecular Sciences, 19(11), 3629. [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Assay Genie. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Beerman, N. J., et al. (2019). Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses. eLife, 8, e49394. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. [Link]
-
ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(5), e1072. [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]
-
Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. [Link]
-
ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. [Link]
-
Baishideng Publishing Group. (2024). Beyond anti-inflammatory strategies: Epigenetic targets as emerging therapeutic frontiers in acute pancreatitis. [Link]
-
Lee, S. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 129-134. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
Grdinić, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3229. [Link]
-
Singh, P., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8567. [Link]
-
Li, H., et al. (2014). Nitric oxide detection methods in vitro and in vivo. Journal of Visualized Experiments, (88), 51430. [Link]
-
Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539. [Link]
-
Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8715–8728. [Link]
-
MDPI. (2022). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(11), 2768. [Link]
-
Taylor & Francis Online. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. [Link]
-
JoVE. (2022). NO Levels in Neuroinflammatory Response by a Quantitative Assay. [Link]
-
Oxford Biomedical Research. (n.d.). Nitric Oxide Non-Enzymatic Assay Kit. [Link]
-
FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. [Link]
-
Lestari, B., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Bangladesh Journal of Pharmacology, 14(1), 1-7. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. [Link]
-
ResearchGate. (n.d.). LPS-inflammation induced MPs do not activate macrophages. [Link]
-
Weinstein, S. L., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 188(11), 2043–2052. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. arborassays.com [arborassays.com]
- 19. bio-techne.com [bio-techne.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. fn-test.com [fn-test.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. inotiv.com [inotiv.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 34. wjgnet.com [wjgnet.com]
Application Notes and Protocols for the Development of Novel Enzyme Inhibitors Based on the Benzothiophene Scaffold
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its presence in a multitude of biologically active compounds, including several FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[1][2] The structural rigidity of the benzothiophene ring system, coupled with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups to interact with a wide array of biological targets.[3] This versatility has led to the development of benzothiophene derivatives as potent inhibitors of various enzyme classes, including kinases, cholinesterases, and phosphodiesterases, making them highly valuable in the pursuit of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.[4][5][6][7]
This technical guide provides a comprehensive overview of the key stages in the development of novel enzyme inhibitors based on the benzothiophene scaffold, from initial design and synthesis to in vitro evaluation and structure-activity relationship (SAR) analysis. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Part 1: Design and Synthesis of Benzothiophene-Based Inhibitors
The journey to a novel enzyme inhibitor begins with the rational design of a molecule that can effectively interact with the target enzyme's active site or an allosteric site. This is followed by the chemical synthesis of the designed compound.
Rational Design Incorporating Computational Approaches
Modern drug design heavily relies on computational methods to predict the binding affinity and mode of interaction of a ligand with its target protein. This in silico approach significantly streamlines the drug discovery process by prioritizing compounds for synthesis and biological testing.
A typical computational workflow for designing benzothiophene-based enzyme inhibitors is as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol–Maltol and Resveratrol–Thiophene Hybrids as Cholinesterase Inhibitors and Antioxidants: Synthesis, Biometal Chelating Capability and Crystal Structure [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Assessing the In Vivo Efficacy of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Introduction: Rationale for In Vivo Assessment
The compound 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide belongs to a chemical class, benzothiophene sulfonamides, that holds significant therapeutic potential. The sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its antibacterial properties as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid pathway.[1][2][3] Beyond this classical mechanism, non-antibacterial sulfonamides have been successfully developed as diuretics, anti-inflammatory COX-2 inhibitors, and anticancer agents.[4][5][6] The benzothiophene scaffold is also a privileged structure in drug discovery, appearing in compounds with diverse biological activities.[7]
Given this structural heritage, this compound is a compelling candidate for in vivo evaluation. However, transitioning from promising in vitro data to a robust animal model study requires a systematic, multi-stage approach. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute logical, ethical, and scientifically sound in vivo efficacy studies for this compound. The protocols herein are designed to be self-validating, incorporating necessary controls and endpoints to ensure data integrity and translatability.
The primary objectives of this guide are:
-
To outline the necessary prerequisite studies before commencing animal trials.
-
To provide a detailed protocol for determining the pharmacokinetic and pharmacodynamic (PK/PD) profile.
-
To offer robust, step-by-step protocols for assessing efficacy in two high-potential therapeutic areas: oncology and infectious disease.
-
To emphasize the ethical and regulatory considerations paramount to preclinical research.
Foundational & Prerequisite Studies
Initiating costly and ethically significant in vivo experiments without a solid foundation of preliminary data is inefficient and ill-advised. Before proceeding to animal models, a comprehensive data package must be generated to inform dose selection, establish a therapeutic hypothesis, and identify potential liabilities.
2.1. In Vitro Target Validation & Potency:
-
Anticancer Hypothesis: The compound's IC50 (half-maximal inhibitory concentration) should be determined against a panel of relevant human cancer cell lines. This panel should ideally represent various tumor types (e.g., breast, lung, colon, leukemia).
-
Antibacterial Hypothesis: The Minimum Inhibitory Concentration (MIC) must be established against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) organisms.[2][8][9]
2.2. Preliminary ADMET Profiling: A preliminary assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical for predicting a compound's behavior in vivo.[10][11]
-
Aqueous Solubility: Determines the feasibility of different formulation strategies.
-
Metabolic Stability: Assessed using liver microsomes (human and rodent) to predict the rate of metabolic clearance and half-life. A very short half-life may preclude effective in vivo exposure.[5]
-
Plasma Protein Binding: High binding can reduce the concentration of free, active drug available to engage the target.
-
In Vitro Cytotoxicity: Evaluation against non-cancerous cell lines (e.g., fibroblasts) provides an early indication of general toxicity.
Stage 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
The primary goal of this stage is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[12][13][14] This information is essential for designing an effective dosing regimen for subsequent efficacy studies, ensuring that the drug reaches its target at a sufficient concentration and for an adequate duration.[15][16]
Workflow for Preclinical In Vivo Assessment
Caption: Overall workflow for preclinical in vivo drug assessment.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) following administration via relevant routes (e.g., oral (PO) and intravenous (IV)).
Materials:
-
This compound ("Test Compound")
-
Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male CD-1 or BALB/c mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Analytical equipment (LC-MS/MS) for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals for at least 7 days prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[17][18][19]
-
Dose Preparation: Prepare a homogenous formulation of the Test Compound in the vehicle at the desired concentration (e.g., 1 mg/mL for IV, 5 mg/mL for PO).
-
Animal Grouping: Assign animals to two groups (n=3-4 per time point per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing: Administer the Test Compound. For IV, use the tail vein. For PO, use oral gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at designated time points. A typical schedule is:
-
IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs.
-
PO: 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs.
-
-
Plasma Preparation: Immediately process blood by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the Test Compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use software like WinNonlin to calculate PK parameters.
| Parameter | Description | Typical Unit |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours (h) |
| AUC(0-t) | Area under the concentration-time curve | ng*h/mL |
| t1/2 | Elimination half-life | hours (h) |
| F% | Bioavailability (for PO dose) | % |
| Caption: Key pharmacokinetic parameters to be determined. |
Stage 2: In Vivo Efficacy Assessment - Protocol Suite
Based on the compound's structural class, two primary therapeutic avenues are proposed for efficacy testing: anticancer and antibacterial. The choice of which protocol to pursue should be driven by the in vitro potency data generated in Section 2.1.
Protocol 4.1: Anticancer Efficacy in a Human Tumor Xenograft Model
This protocol is the gold standard for evaluating a compound's anti-tumor activity against solid tumors in vivo.[20][21][22] It involves implanting human cancer cells into immunodeficient mice, allowing a tumor to form, and then treating the mice with the test compound.[23]
Rationale for Model Choice: Immunodeficient mice (e.g., Athymic Nude or SCID) are used because their compromised immune system prevents the rejection of the transplanted human cancer cells.[20]
Materials:
-
Human cancer cell line with high in vitro sensitivity to the Test Compound (e.g., A549-lung, MDA-MB-231-breast).
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Matrigel or similar basement membrane matrix.
-
Test Compound formulated in a well-tolerated vehicle.
-
Positive control agent (a standard-of-care chemotherapy for the chosen cell line).
-
Calipers for tumor measurement.
Workflow for Xenograft Efficacy Study
Caption: Step-by-step workflow for a typical xenograft study.
Procedure:
-
IACUC Approval: Ensure the entire protocol is reviewed and approved by the institution's IACUC.[24][25]
-
Cell Implantation (Day 0): Harvest cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 million cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth approximately 5-7 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (administered on the same schedule as the test compound)
-
Group 2: Test Compound (Low Dose, e.g., 10 mg/kg, daily)
-
Group 3: Test Compound (High Dose, e.g., 30 mg/kg, daily)
-
Group 4: Positive Control (e.g., Paclitaxel, dosed as per literature)
-
-
Treatment Administration: Begin dosing according to the assigned groups. The route of administration (e.g., PO, IP) should be informed by the PK study.
-
Data Collection: During the treatment period (typically 21-28 days), perform the following measurements twice weekly:
-
Individual tumor volumes.
-
Individual body weights (as a measure of general toxicity).
-
Clinical observations for any signs of distress.
-
-
Endpoints: The study is terminated when:
-
The pre-defined study duration is reached.
-
Tumors in the control group reach the maximum allowed size (e.g., 2000 mm³).
-
An animal shows signs of excessive toxicity (e.g., >20% body weight loss, ulceration).[26]
-
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | -2.5% |
| Test Compound (10 mg/kg) | 980 ± 150 | 47% | -4.1% |
| Test Compound (30 mg/kg) | 450 ± 95 | 76% | -8.7% |
| Positive Control | 375 ± 88 | 80% | -12.3% |
| Caption: Example table for summarizing xenograft efficacy data. |
Protocol 4.2: Antibacterial Efficacy in a Murine Systemic Infection Model
This protocol assesses the ability of a compound to protect mice from a lethal bacterial infection, providing a direct measure of its in vivo antibacterial effect.[4]
Rationale for Model Choice: The systemic (intraperitoneal) infection model is an acute and stringent test of an antibiotic's ability to clear a disseminated infection, reflecting a severe clinical scenario.
Materials:
-
Bacterial strain highly sensitive to the Test Compound (e.g., S. aureus ATCC 29213).
-
Immunocompetent mice (e.g., male Swiss Webster, 6-8 weeks old).
-
Bacterial growth medium (e.g., Tryptic Soy Broth).
-
Test Compound formulated in a suitable vehicle.
-
Positive control antibiotic (e.g., Vancomycin for S. aureus).
Procedure:
-
IACUC Approval: Secure IACUC approval for the infection and treatment protocol.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Wash and dilute the bacteria in sterile saline to a concentration that represents a lethal dose (e.g., LD90-100), which must be predetermined in a pilot study.
-
Animal Grouping and Infection: Randomize mice into treatment groups (n=10 per group). Infect all mice via intraperitoneal (IP) injection with the bacterial suspension (e.g., 0.5 mL).
-
Treatment Initiation: At a specified time post-infection (typically 1-2 hours), begin treatment administration.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 20 mg/kg)
-
Group 3: Test Compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Vancomycin, 10 mg/kg)
-
-
Dosing Schedule: Treatment can be a single dose or multiple doses (e.g., at 1 and 8 hours post-infection) depending on the compound's PK profile.
-
Monitoring and Endpoints: Monitor the animals for signs of morbidity and mortality for a period of 7 days post-infection. The primary endpoint is survival.
-
Data Analysis: Plot survival curves (Kaplan-Meier) for each group and compare them using a statistical test such as the log-rank test. The efficacy can also be expressed as the 50% effective dose (ED50), which is the dose that protects 50% of the mice from death.[4]
Regulatory and Ethical Compliance
All in vivo research must be conducted with the highest ethical standards and in compliance with federal and institutional regulations.
-
IACUC: The Institutional Animal Care and Use Committee must review and approve all procedures involving live vertebrate animals before initiation.[17][19] The protocol must provide a strong scientific justification for the use of animals and the number of animals requested.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using in vitro methods where possible, using the minimum number of animals necessary to obtain statistically significant results (determined by power analysis), and refining procedures to minimize pain and distress.
-
Good Laboratory Practice (GLP): For studies intended to support regulatory filings with agencies like the U.S. Food and Drug Administration (FDA), experiments must be conducted in compliance with GLP regulations (21 CFR Part 58).[27][28][29] This ensures data integrity, quality, and reproducibility.
References
- BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
- Abo-Al-Ela, H. G., et al. (2012). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Cancer Science & Therapy, S1.
-
National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
- Amorer, B., & Lestini, B. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 16-29.
- Häfner, S., et al. (2019). Animal models of extracranial pediatric solid tumors. Oncology Letters, 17(3), 2539-2549.
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
- Vartic, A., et al. (2021). Spontaneous and Induced Animal Models for Cancer Research. Cancers, 13(16), 4079.
-
Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from [Link]
-
Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
- Fan, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Healthcare Engineering, 2021, 9972321.
-
Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. Retrieved from [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Policies and Guidelines. Retrieved from [Link]
-
Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
-
National Institutes of Health. (2002). Institutional Animal Care and Use Committee Guidebook. Retrieved from [Link]
-
ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. Retrieved from [Link]
-
ResearchGate. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
- Glass, E. B., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Nanotechnology, 2, 5.
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 14(3), 305-312.
-
Eisenhauer, E. A. (n.d.). Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. [Presentation]. Retrieved from [Link]
- Muzammil, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 6, 81.
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
- Rao, K., et al. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. JNCI: Journal of the National Cancer Institute, 111(4), 337-346.
- Al-Suhaimi, E. A., & Ghorab, M. M. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 24(5), 515-525.
- NIH National Center for Biotechnology Information. (2019).
- NIH National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64353.
- NIH National Center for Biotechnology Information. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules, 27(18), 5961.
- NIH National Center for Biotechnology Information. (2024). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Journal of Medicinal Chemistry, 67(2), 1384-1392.
- NIH National Center for Biotechnology Information. (1997). In Vivo Activities of Peptidic Prodrugs of Novel Aminomethyl Tetrahydrofuranyl-1β-Methylcarbapenems. Antimicrobial Agents and Chemotherapy, 41(4), 817-822.
-
JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]
- NIH National Center for Biotechnology Information. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agnopharma.com [agnopharma.com]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 15. probiocdmo.com [probiocdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 18. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 19. policies.daemen.edu [policies.daemen.edu]
- 20. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 24. Policies and Guidelines – Office of Animal Welfare [sites.uw.edu]
- 25. grants.nih.gov [grants.nih.gov]
- 26. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. karger.com [karger.com]
- 28. fda.gov [fda.gov]
- 29. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Notes and Protocols for the Quantification of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide in Biological Samples
Introduction: The Rationale for Quantifying 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
This compound is a novel synthetic compound with potential therapeutic applications. As with any drug candidate, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount for successful clinical development. This necessitates the development and validation of robust and reliable analytical methods for its quantification in biological matrices such as plasma, urine, and tissue homogenates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the accurate and precise measurement of this compound, ensuring data integrity and compliance with regulatory standards.
The protocols outlined herein are grounded in established principles of bioanalysis and are designed to be adaptable to various laboratory settings. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for initial, less sensitive applications, and the more specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.[2][3]
Part 1: Foundational Principles of Bioanalytical Method Validation
Before delving into specific protocols, it is crucial to understand the principles of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[2][4][5] A validated method provides documented evidence that the procedure is fit for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The precision, expressed as the coefficient of variation (CV), should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria as stated above. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should not deviate by more than ±15% from the initial concentration. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
Table 1: Key Bioanalytical Method Validation Parameters as per FDA Guidelines.[2][6]
Part 2: Sample Preparation - The Critical First Step
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[7][8] The choice of technique depends on the physicochemical properties of this compound, the biological matrix, and the desired sensitivity.
Protein Precipitation (PPT)
This is a simple and rapid method suitable for initial screening or when high sensitivity is not required.
Protocol:
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.
Causality: Acetonitrile is a commonly used organic solvent that efficiently denatures and precipitates proteins, releasing the drug into the solvent. The cold temperature aids in a more complete precipitation.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT and is based on the differential solubility of the analyte in two immiscible liquids.[7]
Protocol:
-
To 200 µL of biological sample, add the internal standard and 20 µL of a basifying agent (e.g., 1 M NaOH) to deprotonate the sulfonamide, increasing its organic solubility.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Causality: Adjusting the pH of the aqueous sample can significantly influence the partitioning of an ionizable compound like a sulfonamide into the organic phase, thereby improving extraction efficiency.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects in LC-MS/MS analysis.[9]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a volatile base like ammonium hydroxide for mixed-mode cartridges).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Causality: The choice of SPE sorbent and solvents is critical. A mixed-mode cation exchange sorbent can be particularly effective for sulfonamides, as it allows for retention based on both non-polar and ionic interactions, leading to a highly selective extraction.
Caption: Solid-Phase Extraction Workflow.
Part 3: Analytical Methodologies
HPLC-UV Method
This method is suitable for preclinical studies or when higher concentration levels are expected.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 75:25 (v/v) water:acetonitrile.[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm (This should be optimized based on the UV spectrum of this compound)[10] |
Table 2: Typical HPLC-UV Conditions for Sulfonamide Analysis.
Protocol:
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the blank biological matrix.
-
Process the standards, QCs, and unknown samples using one of the sample preparation methods described above.
-
Inject the reconstituted samples into the HPLC-UV system.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
LC-MS/MS Method
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity, specificity, and wide dynamic range.[11]
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm for faster analysis) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 3: Typical LC Conditions for MS/MS Analysis.
Mass Spectrometric Conditions:
The mass spectrometer should be operated in the positive ion electrospray (ESI+) mode. The specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its internal standard must be determined by infusing a standard solution of the compound into the mass spectrometer.
| Parameter | This compound | Internal Standard (e.g., a stable isotope-labeled analog) |
| Precursor Ion (Q1) | [M+H]⁺ | [M+H]⁺ |
| Product Ion (Q3) | To be determined | To be determined |
| Collision Energy (CE) | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
Table 4: Hypothetical MRM Parameters for LC-MS/MS Analysis.
Protocol:
-
Develop the MRM transitions and optimize the MS parameters for the analyte and internal standard.
-
Prepare calibration standards and QC samples in the relevant biological matrix.
-
Extract the samples using a suitable preparation technique (SPE is recommended for LC-MS/MS).
-
Inject the extracts into the LC-MS/MS system.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration from the calibration curve.
Sources
- 1. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. organomation.com [organomation.com]
- 9. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 11. journalofchemistry.org [journalofchemistry.org]
Application Notes and Protocols for the Investigation of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzothiophene Sulfonamide
The field of chemical biology continuously seeks novel molecular tools to dissect complex biological processes. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs and a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable diversity of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The sulfonamide functional group, another key pharmacophore, is a cornerstone of various therapeutics, from antibiotics to diuretics and anticancer agents.[4][5]
This document concerns 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide , a compound that merges these two powerful chemical motifs. To date, this specific molecule is not extensively characterized in the scientific literature as a chemical probe. Therefore, this guide is designed to provide a comprehensive, hypothesis-driven framework for its investigation. We will leverage structure-activity relationship (SAR) data from closely related benzothiophene sulfonamides to propose potential biological targets and provide detailed protocols for a systematic evaluation of this compound's potential as a chemical probe.
Our working hypothesis is that the unique combination of the fluorinated benzothiophene core and the sulfonamide moiety may confer high potency and selectivity towards a specific biological target, such as a kinase or a protease. The fluorine atom can enhance binding affinity and improve metabolic stability, making it an attractive feature for a chemical probe.
Proposed Mechanism of Action and Potential Target Classes
While the precise target of this compound is unknown, the broader class of benzothiophene sulfonamides has been shown to inhibit several enzyme families. This provides a logical starting point for our investigation.
-
Kinase Inhibition: Thiophene sulfonamide derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5), a key regulator of neuronal processes.[6][7] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
Protease Inhibition: Benzo[b]thiophene-2-sulfonamide derivatives have been developed as potent and selective inhibitors of human chymase, a serine protease involved in cardiovascular and inflammatory diseases.[8]
-
Antimicrobial Activity: Fluorinated benzothiophene hybrids have demonstrated antibacterial activity against resistant strains like MRSA, with bacterial pyruvate kinase identified as a potential target.[9]
Given these precedents, we propose an initial screening cascade to test this compound against a panel of kinases and proteases, as well as its activity in cancer cell lines and against pathogenic bacteria.
Hypothesized Kinase Inhibition Pathway
The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.
Caption: Hypothesized mechanism of kinase inhibition.
Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. The following is a proposed synthetic route based on established methodologies for similar compounds.
Step 1: Synthesis of 5-Fluoro-3-methyl-1-benzothiophene
This intermediate is commercially available but can also be synthesized if needed.
Step 2: Sulfonylation of 5-Fluoro-3-methyl-1-benzothiophene
-
Materials: 5-Fluoro-3-methyl-1-benzothiophene, Chlorosulfonic acid, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-Fluoro-3-methyl-1-benzothiophene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride.
-
Step 3: Amination of the Sulfonyl Chloride
-
Materials: 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, Ammonium hydroxide, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride in THF and cool to 0°C.
-
Add an excess of concentrated ammonium hydroxide dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the THF under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Protocols for Probe Characterization
The following protocols are designed to be a starting point for the characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.
-
Materials: Kinase of interest (e.g., cdk5/p25), appropriate substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit (Promega), this compound (dissolved in DMSO), Staurosporine (positive control), 96-well white plates.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the test compound at various concentrations. Include wells with DMSO only (negative control) and Staurosporine (positive control).
-
Add 2.5 µL of the kinase and substrate mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibition
| Kinase Target | IC50 (nM) of Test Compound | IC50 (nM) of Staurosporine |
| Kinase A | [Experimental Value] | [Experimental Value] |
| Kinase B | [Experimental Value] | [Experimental Value] |
| cdk5/p25 | [Experimental Value] | [Experimental Value] |
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol uses an MTT assay to assess the effect of the compound on the viability of cancer cell lines.
-
Materials: Human cancer cell line (e.g., MCF7 for breast cancer), appropriate cell culture medium (e.g., DMEM with 10% FBS), this compound (in DMSO), Doxorubicin (positive control), MTT reagent, DMSO, 96-well clear plates.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., 100 µM to 1 nM). Include wells with DMSO only (vehicle control) and Doxorubicin.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Cytotoxicity
| Cell Line | GI50 (µM) of Test Compound | GI50 (µM) of Doxorubicin |
| MCF7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| HCT116 | [Experimental Value] | [Experimental Value] |
Experimental Workflow Visualization
The following diagram outlines the proposed workflow for the initial characterization of the novel compound.
Caption: Workflow for novel chemical probe characterization.
Trustworthiness and Self-Validation
Each proposed protocol includes essential controls to ensure the validity of the results:
-
Positive Controls: (e.g., Staurosporine, Doxorubicin) ensure that the assay is working as expected and provide a benchmark for the potency of the test compound.
-
Negative/Vehicle Controls: (e.g., DMSO) account for any effects of the solvent on the assay system.
By comparing the results of the test compound to these controls, researchers can have confidence in the observed biological activity. Further validation of any identified "hits" should include orthogonal assays and, eventually, target deconvolution studies to confirm the mechanism of action.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity. The protocols and framework presented here provide a robust starting point for its systematic investigation as a potential chemical probe. The discovery of a potent and selective activity for this compound could open new avenues for studying specific biological pathways and for the development of novel therapeutics. The journey from a novel compound to a validated chemical probe is a rigorous one, but the potential rewards are substantial for the advancement of biomedical research.
References
-
Bioorganic & Medicinal Chemistry Letters.
-
Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate.
-
Bioorganic & Medicinal Chemistry.
-
University of West Florida - Research Portal.
-
European Journal of Medicinal Chemistry.
-
Journal of In-vitro In-vivo In-silico Journal.
-
Key Organics.
-
Scilit.
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Acta Pharmaceutica.
-
Chemrio.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
Sigma-Aldrich.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
PubChem.
-
PubMed.
-
PubMed.
-
National Center for Biotechnology Information.
-
PubChem.
-
PubChem.
-
PubMed.
-
ResearchGate.
Sources
- 1. Research Portal [ircommons.uwf.edu]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Multidrug-Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering conventional antibiotic therapies increasingly ineffective. This necessitates the development and application of innovative strategies to combat these resilient pathogens. This document provides an in-depth guide for researchers, scientists, and drug development professionals on several promising therapeutic avenues, complete with detailed protocols and the scientific rationale underpinning each approach.
Phage Therapy: Precision Weapons Against Bacterial Infections
Bacteriophage therapy, a concept that predates antibiotics, is experiencing a resurgence of interest for its potential to combat MDR infections. Phages are viruses that specifically infect and lyse bacteria, offering a highly targeted approach to antimicrobial therapy.
Scientific Principle
The therapeutic action of phage therapy relies on the lytic life cycle of bacteriophages. Upon encountering a specific bacterial host, the phage injects its genetic material, hijacks the host's cellular machinery to replicate, and ultimately produces progeny phages that burst from the cell, killing it in the process. This specificity ensures that the surrounding beneficial microbiota is largely unharmed.
Experimental Workflow: Phage Isolation and Characterization
Caption: Workflow for the isolation and characterization of therapeutic bacteriophages.
Protocol: Phage Isolation from Environmental Samples
Objective: To isolate bacteriophages specific to a target MDR bacterial strain.
Materials:
-
Environmental sample (e.g., raw sewage, hospital effluent)
-
Target MDR bacterial strain (early-log phase culture)
-
Luria-Bertani (LB) broth and agar
-
0.22 µm syringe filters
-
Centrifuge and appropriate tubes
-
Incubator
Procedure:
-
Enrichment:
-
In a sterile flask, combine 50 mL of the environmental sample with 50 mL of 2x LB broth and 1 mL of the early-log phase culture of the target MDR bacterium.
-
Incubate overnight at 37°C with shaking. This step selectively amplifies phages that can infect the target bacteria.
-
-
Clarification:
-
Centrifuge the enrichment culture at 5,000 x g for 10 minutes to pellet bacterial cells and debris.
-
Carefully collect the supernatant.
-
-
Sterilization:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria. The resulting filtrate contains the phage lysate.
-
-
Plaque Assay (Spot Test):
-
Prepare a lawn of the target MDR bacterium on an LB agar plate by mixing 100 µL of an overnight culture with 3 mL of molten top agar (0.7% agar in LB broth) and pouring it over a base of LB agar.
-
Allow the top agar to solidify.
-
Spot 10 µL of the phage lysate onto the bacterial lawn.
-
Incubate the plate overnight at 37°C. The presence of a clear zone (plaque) indicates phage activity.
-
-
Single Plaque Isolation:
-
Using a sterile pipette tip, pick a well-isolated plaque from the spot test plate and transfer it to 1 mL of SM buffer (Storage Medium).
-
This step is repeated several times to ensure a pure phage isolate.
-
CRISPR-Cas Systems: Gene Editing for Antimicrobial Applications
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems, renowned for their gene-editing capabilities, are being repurposed as novel antimicrobials. This technology allows for the precise targeting and cleavage of specific DNA sequences, such as antibiotic resistance genes or essential bacterial genes.
Scientific Principle
A guide RNA (gRNA) is designed to be complementary to a target DNA sequence within the MDR bacterium. This gRNA directs a Cas nuclease (e.g., Cas9) to the target site, where the Cas protein induces a double-strand break in the DNA. This can lead to the inactivation of an antibiotic resistance gene, resensitizing the bacterium to conventional antibiotics, or the disruption of an essential gene, resulting in cell death.
Experimental Workflow: CRISPR-Cas Targeting of MDR Bacteria
Caption: The mechanism of antimicrobial photodynamic therapy (aPDT).
Protocol: In Vitro Evaluation of aPDT Efficacy
Objective: To determine the efficacy of a photosensitizer in combination with light to kill a planktonic culture of an MDR bacterial strain.
Materials:
-
MDR bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Photosensitizer (e.g., Methylene Blue, Toluidine Blue O)
-
Light source with a specific wavelength corresponding to the absorption spectrum of the PS
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Bacterial Suspension Preparation:
-
Grow an overnight culture of the MDR strain in TSB.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 107 CFU/mL.
-
-
Photosensitizer Incubation:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add the photosensitizer at various concentrations to the wells. Include control wells with bacteria and PS but no light, bacteria and light but no PS, and bacteria alone.
-
Incubate the plate in the dark for a predetermined time (e.g., 30 minutes) to allow for PS uptake by the bacteria.
-
-
Light Irradiation:
-
Expose the plate to the light source for a specific duration. The light dose (J/cm2) should be calculated and standardized.
-
-
Viability Assessment:
-
Following irradiation, perform serial dilutions of the bacterial suspensions from each well in PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU/mL for each treatment condition compared to the untreated control. A significant log reduction indicates effective aPDT.
-
Antimicrobial Peptides (AMPs): Nature's Antibiotics
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. They exhibit broad-spectrum activity against bacteria, including MDR strains, and have multiple mechanisms of action, making the development of resistance less likely.
Scientific Principle
Most AMPs are cationic and amphipathic, properties that facilitate their interaction with the negatively charged bacterial cell membrane. Their primary mechanism of action often involves the disruption of the bacterial membrane integrity through various models such as the "barrel-stave," "toroidal pore," or "carpet" model, leading to leakage of cellular contents and cell death. Some AMPs can also translocate across the membrane and interfere with intracellular processes like DNA, RNA, and protein synthesis.
Quantitative Data: Efficacy of a Novel AMP
| MDR Bacterial Strain | MIC (µg/mL) of Novel AMP | MIC (µg/mL) of Colistin |
| Acinetobacter baumannii (XDR) | 8 | >128 |
| Pseudomonas aeruginosa (MDR) | 16 | 4 |
| Klebsiella pneumoniae (KPC) | 16 | 64 |
| Escherichia coli (NDM-1) | 32 | >128 |
Table Caption: Minimum Inhibitory Concentrations (MICs) of a novel synthetic antimicrobial peptide compared to a last-resort antibiotic, colistin, against various extensively drug-resistant (XDR), multidrug-resistant (MDR), and carbapenem-resistant (KPC, NDM-1) Gram-negative bacteria.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an AMP that inhibits the visible growth of an MDR bacterium.
Materials:
-
MDR bacterial strain
-
Antimicrobial peptide (AMP) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Serial Dilution of AMP:
-
In a 96-well plate, perform a two-fold serial dilution of the AMP stock solution in CAMHB to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted AMP.
-
Include a positive control well (bacteria without AMP) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the AMP at which there is no visible growth of bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that shows no significant increase in OD compared to the negative control.
-
Nanoparticle-Based Drug Delivery: Enhancing Antimicrobial Efficacy
Nanotechnology offers innovative solutions to combat MDR bacteria by improving the delivery and efficacy of antimicrobial agents. Nanoparticles can act as carriers for existing antibiotics, protecting them from degradation and facilitating their delivery to the site of infection.
Scientific Principle
Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate antibiotics, increasing their stability and solubility. The small size of nanoparticles allows for enhanced penetration into bacterial biofilms and infected tissues. Furthermore, the surface of nanoparticles can be functionalized with ligands that specifically target bacterial cells, increasing the local concentration of the antibiotic and reducing systemic toxicity. Some nanoparticles, particularly those made of metals like silver and zinc oxide, possess intrinsic antimicrobial properties.
Protocol: Synthesis of Antibiotic-Loaded Chitosan Nanoparticles
Objective: To synthesize chitosan nanoparticles loaded with an antibiotic (e.g., gentamicin) for enhanced antibacterial activity.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Gentamicin sulfate
-
Deionized water
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.
-
-
Gentamicin Incorporation:
-
Add gentamicin sulfate to the chitosan solution at a desired concentration and stir for 30 minutes.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (1 mg/mL) in deionized water.
-
While stirring the chitosan-gentamicin solution, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence. This is due to the ionic gelation of chitosan by TPP.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation (e.g., 16,000 x g for 30 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove unreacted reagents and unloaded antibiotic.
-
-
Characterization:
-
Characterize the size, zeta potential, and morphology of the nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading efficiency and release profile using appropriate analytical methods (e.g., HPLC).
-
Synergistic Combination Therapies
Combining different antimicrobial agents with distinct mechanisms of action is a promising strategy to overcome drug resistance. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
Scientific Principle
Synergistic combinations can enhance antimicrobial efficacy by:
-
Targeting different cellular pathways: For example, combining a cell wall synthesis inhibitor with a protein synthesis inhibitor.
-
Increasing drug uptake: Some agents can permeabilize the bacterial membrane, facilitating the entry of other antibiotics.
-
Inhibiting resistance mechanisms: For instance, combining a β-lactam antibiotic with a β-lactamase inhibitor.
Protocol: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic interaction between two antimicrobial agents against an MDR bacterium.
Materials:
-
MDR bacterial strain
-
Two antimicrobial agents (Drug A and Drug B)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 105 CFU/mL).
-
Add the inoculum to all wells containing the drug combinations.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FICA + FICB
-
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent
-
FIC Index > 4.0: Antagonism
-
Anti-Biofilm Strategies
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers significant protection against antibiotics and host immune responses. Targeting biofilms is a critical aspect of combating persistent MDR infections.
Scientific Principle
Anti-biofilm strategies can be categorized into several approaches:
-
Inhibition of adhesion: Preventing the initial attachment of bacteria to surfaces.
-
Disruption of the biofilm matrix: Using enzymes like DNases or proteases to degrade the extracellular polymeric substance (EPS).
-
Interference with quorum sensing (QS): QS is a cell-to-cell communication system that regulates biofilm formation. QS inhibitors can disrupt this process.
-
Targeting persister cells: These are dormant, highly tolerant cells within the biofilm that can cause recurrent infections.
Protocol: Crystal Violet Biofilm Assay
Objective: To quantify the effect of a potential anti-biofilm agent on biofilm formation by an MDR bacterium.
Materials:
-
MDR bacterial strain
-
Potential anti-biofilm agent
-
Tryptic Soy Broth supplemented with glucose (TSBg)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Biofilm Formation:
-
In a 96-well plate, add TSBg and the anti-biofilm agent at various concentrations.
-
Inoculate the wells with the MDR bacterial strain (~106 CFU/mL). Include control wells without the agent.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Gently discard the planktonic cells and wash the wells three times with PBS to remove non-adherent bacteria.
-
-
Staining:
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Destaining:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
-
Quantification:
-
Measure the absorbance of the solubilized crystal violet at 595 nm using a plate reader.
-
A decrease in absorbance in the presence of the agent indicates inhibition of biofilm formation.
-
References
-
Bikard, D. et al. (2014). Exploiting CRISPR-Cas nucleases to produce sequence-specific antimicrobials. Nature Biotechnology, 32(11), 1146–1150. Available at: [Link]
-
Cisek, A. A., Dąbrowska, I., Gregorczyk, K. P., & Wyżewski, Z. (2017). Phage Therapy in Bacterial Infections Treatment: One Hundred Years After the Discovery of Bacteriophages. Current Microbiology, 74(2), 277–283. Available at: [Link]
-
Geltom, M. Y., Ghorbani, M., & Shokoohinia, Y. (2022). Nanoparticle-Based Drug Delivery Systems: Promising Approaches Against Bacterial Infections. In Nanoparticles in Medicine. IntechOpen. Available at: [Link]
-
Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology, 24(12), 1551–1557. Available at: [Link]
-
Hamblin, M. R., & Hasan, T. (2004). Photodynamic therapy: a new antimicrobial approach to infectious disease? Photochemical & Photobiological Sciences, 3(5), 436–450. Available at: [Link]
-
Gomaa, A. A., Klumpe, H. E., Luo, M. L., Selle, K., Barrangou, R., & Beisel, C. L. (2014). Programmable removal of bacterial strains by use of genome-targeting CRISPR-Cas systems. mBio, 5(1), e00928-13. Available at: [Link]
-
Tyers, M., & Wright, G. D. (2019). Drug combinations: a strategy to extend the life of antibiotics in the 21st century. Nature Reviews Microbiology, 17(3), 141–155. Available at: [Link]
-
Wang, L., Hu, C., & Shao, L. (2017). The antimicrobial activity of nanoparticles: present situation and prospects for the future. International Journal of Nanomedicine, 12, 1227–1249. Available at: [Link]
-
Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522–554. Available at: [Link]
-
World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics. Available at: [Link]
-
Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature, 415(6870), 389–395. Available at: [Link]
-
Dong, Q., Liu, Q., & Liu, X. (2022). The Application of the CRISPR-Cas System in Antibiotic Resistance. Frontiers in Microbiology, 13, 908955. Available at: [Link]
-
Jamal, M., Ahmad, W., Andleeb, S., Jalil, F., Imran, M., Nawaz, M. A., Hussain, T., Ali, M., Rafiq, M., & Kamil, M. A. (2018). Bacterial Biofilm and Associated Infections. Journal of the Chinese Medical Association, 81(1), 7–11. Available at: [Link]
-
Cui, L., & Bikard, D. (2016). Consequences of CRISPR-Cas9-mediated killing of bacteria. Nature Communications, 7, 10947. Available at: [Link]
-
Cieplik, F., Deng, D., Crielaard, W., & Buchalla, W. (2018). Antimicrobial photodynamic therapy – what we know and what we don't. Critical Reviews in Microbiology, 44(5), 571–589. Available at: [Link]
-
Pelgrift, R. Y., & Friedman, A. J. (2013). Nanotechnology as a therapeutic tool to combat microbial resistance. Advanced Drug Delivery Reviews, 65(13-14), 1803–1815. Available at: [Link]
-
Yosef, I., Manor, M., Kiro, R., & Qimron, U. (2014). Temperate and lytic bacteriophages programmed to sensitize bacteria to antibiotics. Proceedings of the National Academy of Sciences, 111(11), 4215–4220. Available at: [Link]
-
Lei, J., Sun, L., Huang, S., Zhu, C., Li, P., He, J., Mackey, V., Coy, D. H., & He, Q. (2019). The antimicrobial peptides and their potential clinical applications. American Journal of Translational Research, 11(7), 3919–3931. Available at: [Link]
-
Brackman, G., & Coenye, T. (2015). Quorum sensing inhibitors as anti-biofilm agents. Current Pharmaceutical Design, 21(1), 5–11. Available at: [Link]
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Aslam, B., Wang, W., Arshad, M. I., Khurshid, M., Muzammil, S., Rasool, M. H., Nisar, M. A., Alvi, R. F., Aslam, M. A., Qamar, M. U., Salamat, M. K. F., & Baloch, Z. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645–1658. Available at: [Link]
-
Lin, D. M., Koskella, B., & Lin, H. C. (2017). Phage therapy: An alternative to antibiotics in the age of multi-drug resistance. World Journal of Gastrointestinal Pharmacology and Therapeutics, 8(3), 162–173. Available at: [Link]
-
Mah, T.-F. C., & O'Toole, G. A. (2001). Mechanisms of biofilm resistance to antimicrobial agents. Trends in Microbiology, 9(1), 34–39. Available at: [Link]
-
Liu, Y., Wang, Y., Walsh, T. R., Yi, L.-X., Zhang, R., Spencer, J., Doi, Y., Tian, G., Dong, B., Huang, X., Yu, L.-F., Gu, D., Ren, H., Chen, X., Lv, L., He, D., Zhou, H., Liang, Z., Liu, J.-H., & Shen, J. (2016). Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study. The Lancet Infectious Diseases, 16(2), 161–168. Available at: [Link]
-
Wright, G. D. (2016). Antibiotic adjuvants: rescuing antibiotics from resistance. Trends in Microbiology, 24(11), 862–871. Available at: [Link]
-
Brogden, K. A. (2005). Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria? Nature Reviews Microbiology, 3(3), 238–250. Available at: [Link]
-
Pires, D. P., Melo, L. D. R., Vilas Boas, D., Sillankorva, S., & Azeredo, J. (2017). Phage-antibiotic synergy (PAS): a promising approach to treat bacterial infections. OMICS: A Journal of Integrative Biology, 21(4), 207–214. Available at: [Link]
-
de la Fuente-Núñez, C., Reffuveille, F., Haney, E. F., & Hancock, R. E. W. (2013). Broad-spectrum anti-biofilm peptide that targets a universal stress response protein. PLoS Pathogens, 9(5), e1003434. Available at: [Link]
-
Pirnay, J.-P., De Vos, D., Verbeken, G., Merabishvili, M., Chanishvili, N., Vaneechoutte, M., Zizi, M., Laire, G., Lavigne, R., Huys, I., Van den Mooter, G., Buckling, A., Debarbieux, L., Pouillot, F., Azeredo, J., Kutter, E., Dublanchet, A., Gorski, A., & Adamia, R. (2011). The phage therapy paradigm: prêt-à-porter or sur-mesure? Pharmaceutical Research, 28(4), 934–937. Available at: [Link]
-
Høiby, N., Bjarnsholt, T., Givskov, M., Molin, S., & Ciofu, O. (2010). Antibiotic resistance of bacterial biofilms. International Journal of Antimicrobial Agents, 35(4), 322–332. Available at: [Link]
-
O'Neill, J. (2016). Tackling drug-resistant infections globally: final report and recommendations. The Review on Antimicrobial Resistance. Available at: [Link]
-
Rai, M., Ingle, A. P., Gaikwad, S., Gupta, I., Gade, A., & Silver, S. (2016). Nanotechnology in diagnosis, treatment and prophylaxis of infectious diseases. In Nanotechnology in diagnosis, treatment and prophylaxis of infectious diseases. Elsevier. Available at: [Link]
- Dai, T., Fuchs, B. B., Coleman, J. J., Prates, R. A., Astrakas, C., St. Denis, T. G., Ribeiro, M. S., Mylonakis, E., Hamblin, M. R., & Tegos, G. P. (2012). Concepts and principles
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying scientific rationale to empower your experimental success.
The synthesis of this compound can be logically divided into three key stages:
-
Formation of the 5-Fluoro-3-methyl-1-benzothiophene core.
-
Electrophilic Chlorosulfonation at the C2 position.
-
Amination of the resulting sulfonyl chloride to yield the final sulfonamide.
This guide is structured to provide troubleshooting advice for each of these critical steps.
Part 1: Synthesis of the 5-Fluoro-3-methyl-1-benzothiophene Intermediate
The construction of the benzothiophene scaffold is the foundation of this synthesis. A common and effective method is the acid-catalyzed cyclization of a suitable precursor, such as a substituted thiophenyl ketone.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield during the cyclization to form 5-fluoro-3-methyl-1-benzothiophene. What are the likely causes and how can I improve it?
A1: Low yields in benzothiophene synthesis via cyclization are often traced back to several factors: incomplete reaction, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Cyclization: The energy barrier for the intramolecular electrophilic attack might not be overcome.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Stronger Acid Catalyst: If using a milder acid catalyst like polyphosphoric acid (PPA), consider switching to a stronger one like methanesulfonic acid, which can facilitate the cyclization more efficiently.[1]
-
-
-
Side Reactions: The presence of certain functional groups can lead to undesired side reactions.
-
Troubleshooting: Ensure your starting materials are pure. Impurities can interfere with the catalytic cycle or lead to the formation of colored byproducts that complicate purification.
-
-
Suboptimal Reagent Concentration: The concentration of the acid catalyst is crucial.
-
Troubleshooting: Verify the concentration and activity of your acid catalyst. PPA, for instance, can absorb moisture from the air, reducing its efficacy. Use freshly opened or properly stored reagents.
-
Q2: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What is happening?
A2: A dark reaction mixture and multiple spots on a TLC plate are indicative of decomposition or polymerization, common issues when working with electron-rich aromatic systems under strong acidic conditions.
-
Causality: The combination of high temperatures and strong acids can lead to the protonation and subsequent polymerization of the benzothiophene ring or starting materials.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Begin the reaction at a lower temperature and slowly ramp it up. This can help to control the reaction rate and minimize side reactions.
-
Optimize Catalyst Loading: An excess of the acid catalyst can promote charring. Titrate the optimal amount of catalyst by running small-scale parallel reactions with varying catalyst concentrations.
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Part 2: Chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene
This step involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group at the C2 position of the benzothiophene ring. The regioselectivity of this reaction is critical for the success of the overall synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion to the sulfonyl chloride. | Insufficiently reactive electrophile or deactivated substrate. | Ensure the use of fresh chlorosulfonic acid. The reaction should be performed at a controlled, low temperature (typically 0-5°C) to generate the active electrophile, SO₂Cl⁺.[2][3] |
| Formation of multiple isomers (e.g., sulfonation at other positions). | The directing effects of the substituents and reaction conditions. | The C2 position is generally favored for electrophilic attack in 3-substituted benzothiophenes. However, forcing conditions (high temperature) can lead to a loss of selectivity. Maintain a low temperature and control the rate of addition of the benzothiophene to the chlorosulfonic acid. |
| Product decomposes during workup. | The sulfonyl chloride is highly reactive and sensitive to moisture. | The workup must be performed under anhydrous conditions until the sulfonyl chloride is isolated. Quenching the reaction mixture by pouring it onto ice-water should be done carefully and quickly, followed by immediate extraction with a non-polar organic solvent like dichloromethane or diethyl ether. |
| Isolation of the sulfonic acid instead of the sulfonyl chloride. | Hydrolysis of the sulfonyl chloride during workup. | Minimize the product's contact with water. Use a separatory funnel to quickly separate the organic and aqueous layers. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Experimental Protocol: Chlorosulfonation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents) and cool the flask to 0°C in an ice bath.
-
Dissolve the 5-fluoro-3-methyl-1-benzothiophene (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the benzothiophene solution dropwise to the cooled chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC (if stable) or by quenching a small aliquot and analyzing by LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. The crude product should be used immediately in the next step.
Part 3: Amination to this compound
The final step is the reaction of the sulfonyl chloride with an amine source, typically ammonia or an ammonium salt, to form the sulfonamide.
Diagram: Troubleshooting Amination Workflow
Caption: Troubleshooting workflow for the amination step.
Frequently Asked Questions (FAQs)
Q3: My amination reaction is sluggish and gives a poor yield of the sulfonamide. How can I drive the reaction to completion?
A3: A sluggish amination reaction is often due to the nucleophilicity of the amine, the reaction conditions, or the stability of the sulfonyl chloride.
-
Amine Source:
-
Aqueous Ammonia: While common, the presence of water can lead to the hydrolysis of the sulfonyl chloride.
-
Ammonia Gas: Bubbling ammonia gas through an anhydrous solution of the sulfonyl chloride can be a highly effective method.
-
Ammonium Hydroxide in an Organic Solvent: Using a solution of ammonium hydroxide in a solvent like THF or dioxane can provide a good balance of reactivity and minimize hydrolysis.
-
-
Role of a Base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl and drive the reaction forward.
-
Temperature: Gentle heating (40-50°C) can often increase the reaction rate, but excessive heat may lead to decomposition.
Q4: How do I confirm the identity and purity of my final product, this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for confirming the structure and purity of your synthesized compound.
| Technique | Expected Observations |
| TLC | A single spot with an Rf value distinct from the starting materials and intermediates. |
| ¹H NMR | Expect to see signals corresponding to the methyl group, the aromatic protons on the benzothiophene ring, and the protons of the sulfonamide group (-SO₂NH₂). The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Signals for all the carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the benzene ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₉H₈FNO₂S₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic stretches for the N-H bonds of the sulfonamide (around 3300-3400 cm⁻¹), the S=O bonds (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-F bond. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved January 19, 2026, from [Link]
- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
-
ChemistryViews. (2020, September 15). New Path to Benzothiophenes. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN113518776A - Benzothiophenes, process for their preparation and their use.
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
-
Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-methyl-1-benzothiophene-2-carbonitrile. Retrieved January 19, 2026, from [Link]
-
Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Retrieved January 19, 2026, from [Link]
-
Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
-
Cheméo. (n.d.). 3-Methylbenzothiophene. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved January 19, 2026, from [Link]
-
MDPI. (2021, November 19). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved January 19, 2026, from [Link]
-
YouTube. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022, February 9). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Abstract: This technical guide provides a comprehensive support framework for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. Recognizing the synthetic challenges inherent in producing this and related benzothiophene scaffolds, this document offers a troubleshooter's approach to improving both chemical yield and final product purity.[1] It includes a reference synthetic protocol, detailed troubleshooting guides in a question-and-answer format, optimized purification procedures, and answers to frequently asked questions (FAQs). The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.
Section 1: Reference Synthetic Protocol & Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize byproduct formation and maximize yield. The general pathway involves the formation of the core benzothiophene structure, followed by sulfonation at the C2 position, conversion to the sulfonyl chloride, and subsequent amination.
Overall Synthetic Workflow
The diagram below outlines the critical steps from the starting material, 5-fluoro-3-methyl-1-benzothiophene, to the final, purified product. Each stage presents unique challenges that are addressed in the subsequent troubleshooting section.
Caption: General workflow for the synthesis and purification of the target sulfonamide.
Reference Protocol: Synthesis of the Sulfonyl Chloride Intermediate
This protocol focuses on the critical step of forming the sulfonyl chloride, a common precursor for sulfonamides.[2]
-
Preparation: Under an inert nitrogen atmosphere, dissolve 5-fluoro-3-methyl-1-benzothiophene (1.0 eq) in anhydrous THF at -78 °C.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Sulfonation: Bubble sulfur dioxide (SO₂) gas through the solution for 30 minutes, ensuring the temperature does not rise above -60 °C. The reaction progress can be monitored by TLC.
-
Quenching: Slowly warm the reaction to 0 °C and quench with a saturated aqueous solution of N-chlorosuccinimide (NCS) (1.2 eq).
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, which may be used directly or purified by chromatography.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis.
Q1: My yield is consistently low after the sulfonation/chlorination step. What are the likely causes and how can I fix it?
Answer: Low yield at this stage typically points to one of three issues: incomplete lithiation, degradation of the sulfonyl chloride, or side reactions.
Potential Causes & Solutions:
-
Incomplete Lithiation:
-
Cause: Presence of moisture or other electrophiles in the reaction vessel. Impure starting material or solvent.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. Verify the purity of your 5-fluoro-3-methyl-1-benzothiophene starting material.
-
-
Degradation of Intermediate:
-
Cause: The sulfonyl chloride intermediate can be sensitive to hydrolysis.[3] Exposure to moisture during workup is a common culprit.
-
Solution: Perform the aqueous workup quickly and at low temperatures. Ensure the organic solvent used for extraction is anhydrous. Use a robust drying agent like magnesium sulfate or sodium sulfate.
-
-
Side Reactions:
-
Cause: Over-sulfonation or reaction at other positions on the benzothiophene ring can occur if the reaction temperature is not strictly controlled.[4]
-
Solution: Maintain the reaction temperature at -78 °C during lithiation and SO₂ addition. Use of a cryostat or a dry ice/acetone bath is critical. Slow, dropwise addition of reagents is recommended.
-
The following decision tree can help diagnose the issue systematically:
Caption: Decision tree for troubleshooting low yield of the sulfonyl chloride intermediate.
Q2: The final sulfonamide product is impure. What are the common byproducts and how can I remove them?
Answer: Impurities in the final product often stem from the preceding steps. Common contaminants include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) and unreacted starting materials.
Identification and Removal Strategies:
-
Byproduct Identification: A combination of analytical techniques is recommended for identifying the nature of the impurities.[3]
-
HPLC/LC-MS: To quantify purity and determine the molecular weights of byproducts.
-
NMR Spectroscopy: To elucidate the structure of impurities if they are present in sufficient quantity.
-
-
Purification Techniques:
-
Recrystallization: This is the most effective method for purifying solid sulfonamides.[3][5] The choice of solvent is critical. A screening of solvents is recommended.
-
Column Chromatography: If recrystallization fails or if impurities have similar polarity, silica gel chromatography is a reliable alternative. A gradient elution system, such as ethyl acetate in hexanes, is often effective.
-
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Typical Use Case |
| Isopropanol/Water[5] | High | Good for polar sulfonamides, removes non-polar impurities. |
| Ethanol | High | General-purpose solvent for many sulfonamides. |
| Toluene/Heptane | Low-Med | Effective for less polar products, removes polar impurities. |
| Dichloromethane/Hexane | Low-Med | Good for inducing crystallization of oils. |
Q3: The amination reaction to form the sulfonamide is sluggish or incomplete. How can I drive it to completion?
Answer: An incomplete amination reaction can be due to several factors, including the reactivity of the sulfonyl chloride, the concentration of the ammonia source, and the reaction temperature.
Optimization Strategies:
-
Ammonia Source:
-
Aqueous Ammonia (NH₄OH): While convenient, the presence of water can promote hydrolysis of the sulfonyl chloride. Using a concentrated solution (e.g., 28-30%) is preferable.
-
Anhydrous Ammonia (Gas or in Dioxane): For sensitive substrates, using anhydrous ammonia gas bubbled through a solution of the sulfonyl chloride in an inert solvent (like THF or Dioxane) can significantly improve yield by preventing hydrolysis.
-
-
Temperature and Time:
-
Cause: The reaction may be kinetically slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by TLC to track the disappearance of the sulfonyl chloride starting material, but be cautious of potential side reactions at elevated temperatures.
-
-
Catalyst:
-
Cause: The reaction may benefit from a base catalyst to neutralize the HCl generated in situ.
-
Solution: Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) can accelerate the reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the essential analytical checks to confirm the final product's identity and purity? A: At a minimum, you should perform ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For purity assessment, HPLC with UV detection is the standard method.
Q: Are there any specific safety precautions for this synthesis? A: Yes. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. Sulfur dioxide and thionyl chloride are toxic and corrosive; always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How should I store the final this compound product? A: The compound should be stored in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere, to prevent degradation over time.
Q: Can this procedure be adapted for other substituted benzothiophenes? A: Yes, the general principles of this synthesis—ortho-lithiation followed by quenching with an electrophile—are broadly applicable to many substituted benzothiophenes.[6][7] However, the specific reaction conditions (temperature, solvent, reaction times) may need to be re-optimized depending on the electronic and steric properties of the substituents on the benzothiophene ring.
References
- Sulfonamide purification process.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- New P
- Aromatic sulfon
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- Sulfonation and Sulf
Sources
- 1. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemithon.com [chemithon.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Benzothiophene Sulfonamides in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of benzothiophene sulfonamides in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the accuracy and reliability of experimental data.[1][2] This resource provides practical troubleshooting advice and in-depth scientific explanations to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering solubility problems with benzothiophene sulfonamides.
Q1: Why are my benzothiophene sulfonamide compounds poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of benzothiophene sulfonamides stems from their chemical structure. The benzothiophene core is a bicyclic aromatic system, which is inherently hydrophobic.[3][4] While the sulfonamide group can ionize, its contribution to overall solubility is often outweighed by the lipophilic nature of the benzothiophene moiety. The pKa of the sulfonamide group is a critical factor; at physiological pH (around 7.4), a significant portion of the molecules may exist in their less soluble, unionized form.[5][6]
Q2: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A2: Absolutely. Poor solubility is a major cause of variable and unreliable data in biological assays.[1] If your compound precipitates out of the assay medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of potency (e.g., higher IC50 values), poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][7]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3: It's crucial to understand the distinction between these two concepts:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It reflects the concentration at which a compound starts to precipitate from a supersaturated solution.[8][9] This is often the more relevant parameter for initial high-throughput screening (HTS) assays.[10]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[9][11] This value is more critical for later-stage drug development and formulation.[10]
For routine biological assays, you are primarily dealing with kinetic solubility. However, a large discrepancy between kinetic and thermodynamic solubility can signal potential issues with compound precipitation over the course of your experiment.[12]
Q4: Is DMSO always the best choice for preparing stock solutions? What are the potential pitfalls?
A4: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of compounds.[13][14] However, it's not without its drawbacks:
-
Limited DMSO Solubility: Not all compounds are highly soluble even in DMSO, and precipitation can occur in stock solutions, especially after freeze-thaw cycles.[7][15]
-
Assay Interference: High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[16][17] It's essential to determine the DMSO tolerance of your specific assay.
-
"Parachuting Out": When a DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate out if its aqueous solubility is exceeded, a phenomenon sometimes called "parachuting."
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges related to the solubility of benzothiophene sulfonamides.
Issue 1: My compound precipitates immediately upon dilution into the assay buffer.
This is a classic sign of poor kinetic solubility. Here’s a systematic approach to troubleshoot this problem:
Workflow for Addressing Immediate Precipitation
Caption: A stepwise workflow for troubleshooting immediate compound precipitation.
Step-by-Step Protocols:
1. Optimize the Final DMSO Concentration:
-
Rationale: While you want to minimize DMSO in your assay, sometimes a slightly higher (but still tolerated) concentration can keep the compound in solution.
-
Protocol:
-
Determine the maximum DMSO concentration your assay can tolerate without significant effects on the biological system (e.g., cell viability, enzyme activity). This is often between 0.1% and 1%.[16]
-
Prepare a serial dilution of your DMSO stock solution.
-
When adding the compound to the assay medium, ensure the final DMSO concentration is at the highest tolerable level. For example, to achieve a 1% final DMSO concentration in 100 µL, you would add 1 µL of your DMSO stock.
-
2. Utilize Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][18] They work by reducing the polarity of the aqueous environment.[18]
-
Protocol:
-
Prepare intermediate stock solutions of your benzothiophene sulfonamide in a mixture of DMSO and a co-solvent such as polyethylene glycol (PEG 300 or PEG 400), propylene glycol, or ethanol.[19][20]
-
A common starting point is a 1:1 (v/v) mixture of DMSO and the co-solvent.
-
Dilute this intermediate stock into your aqueous assay buffer, ensuring the final concentration of all organic solvents is below the tolerance level of your assay.
-
Caution: Always run a vehicle control with the same co-solvent concentration to account for any effects on the assay.[19]
-
3. Adjust the pH of the Assay Buffer:
-
Rationale: The sulfonamide group is weakly acidic.[5] Increasing the pH of the buffer above the pKa of the sulfonamide will increase the proportion of the more soluble, ionized form.[21][22]
-
Protocol:
-
Determine the pKa of your specific benzothiophene sulfonamide derivative if possible.
-
Prepare your assay buffer at a slightly higher pH (e.g., pH 7.8 or 8.0), provided this does not negatively impact your biological system.
-
Test the solubility of your compound in the pH-adjusted buffer.
-
4. Employ Solubilizing Excipients:
-
Rationale: For particularly challenging compounds, formulation aids can be used to create more stable solutions.
-
Options:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic benzothiophene moiety, forming an inclusion complex that is more water-soluble.[23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[13][26]
-
Surfactants: Non-ionic surfactants like polysorbate 80 (Tween® 80) or poloxamers can form micelles in aqueous solutions above their critical micelle concentration (CMC).[14][27][28] The hydrophobic core of these micelles can solubilize your compound.[28] It is crucial to use surfactants at concentrations well above their CMC for effective solubilization.[27][29]
-
Issue 2: My results are not reproducible between experiments.
Poor reproducibility with poorly soluble compounds often points to inconsistencies in stock solution preparation and handling.[1]
Protocol for Ensuring Stock Solution Consistency:
-
Initial Solubilization: When first dissolving your solid compound in DMSO, use sonication or gentle warming (be cautious of compound stability) to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
-
Storage: Store DMSO stock solutions in tightly sealed vials to prevent water absorption from the atmosphere, which can decrease solubility. Store at -20°C or -80°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can induce precipitation.[15] Aliquot your stock solution into smaller, single-use volumes.
-
Pre-use Check: Before each use, bring the stock solution to room temperature and vortex it briefly. Visually inspect for any signs of precipitation. If crystals are observed, attempt to redissolve them with gentle warming and sonication.
Issue 3: How do I experimentally determine the kinetic solubility of my compound?
A simple nephelometric or turbidimetric assay can provide a good estimate of kinetic solubility.
Protocol for Kinetic Solubility Assessment:
-
Preparation:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare your aqueous assay buffer.
-
-
Assay Plate Setup:
-
In a clear 96-well plate, add the assay buffer to each well.
-
Add a small, consistent volume of your DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Perform a serial dilution across the plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), shaking gently.[10]
-
Measure the turbidity (light scattering) of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 600-700 nm).
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The concentration at which the turbidity begins to sharply increase is the approximate kinetic solubility.
-
Decision Tree for Choosing a Solubilization Strategy
Caption: A decision-making guide for selecting an appropriate solubilization method.
Part 3: Data Summaries and Reference Tables
Table 1: Properties of Common Co-solvents and Excipients
| Agent | Type | Mechanism of Action | Typical Concentration in Assays | Considerations |
| DMSO | Organic Solvent | Increases polarity of the solvent mixture.[13] | 0.1% - 1% | Can be cytotoxic or interfere with assays at higher concentrations.[16] |
| Ethanol | Co-solvent | Reduces the polarity of the aqueous medium.[20] | 1% - 5% | Can affect cell membranes and protein stability. |
| PEG 300/400 | Co-solvent | Reduces water's solvent polarity.[19] | 1% - 10% | Generally well-tolerated by many cell lines. |
| HP-β-CD | Cyclodextrin | Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[23][25] | 1% - 5% (w/v) | Can sometimes extract cholesterol from cell membranes. |
| Polysorbate 80 | Surfactant | Forms micelles that solubilize the drug in their hydrophobic core.[30] | 0.01% - 0.1% | Must be used above its Critical Micelle Concentration (CMC). |
By systematically applying these troubleshooting strategies and understanding the underlying physicochemical principles, researchers can overcome the solubility challenges posed by benzothiophene sulfonamides and generate high-quality, reliable data in their biological assays.
References
-
Cho, J. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. Available at: [Link]
-
Patel, N. (2015). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(3), 238-246. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Hardy, B., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Gavali, S. M., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 11(4), 1563-1575. Available at: [Link]
-
PubChem. (n.d.). 1-Benzothiophene-2-Sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Tonder, J. E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1777-1786. Available at: [Link]
-
The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4209), 350-351. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(22), 6065-6074. Available at: [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Marques, H. M. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir. Available at: [Link]
-
Kjellin, M., & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Surfactants and Polymers in Aqueous Solution, 299-322. Available at: [Link]
-
Khan, N. M., et al. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link]
-
Kim, J., et al. (2017). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 169, 327-335. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
ACS Nano. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7338. Available at: [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Chadha, R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 11(12), 1506. Available at: [Link]
-
Muntean, D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1987. Available at: [Link]
-
ShareOK. (n.d.). MIXTURE OF BIOSURFACTANTS MADE FROM RENEWABLE RESOURCES: SURFACTANT PHYSIOCHEMICAL PRO. Available at: [Link]
-
International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
-
Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 33-39. Available at: [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-444. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Available at: [Link]
-
PubChem. (n.d.). Benzo[b]thiophene-3-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiophene. Available at: [Link]
-
Sunwoo, C., & Eisen, H. (1971). Solubility parameter of selected sulfonamides. Journal of Pharmaceutical Sciences, 60(2), 238-244. Available at: [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. bmj.com [bmj.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ovid.com [ovid.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. isjem.com [isjem.com]
- 19. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 24. researchgate.net [researchgate.net]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. brieflands.com [brieflands.com]
Technical Support Center: Stability of Fluorinated Compounds in In Vitro Assays
Introduction: The Fluorine Stability Paradox
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—small size, high electronegativity, and the sheer strength of the carbon-fluorine (C-F) bond—are leveraged to enhance metabolic stability, modulate pKa, and improve target binding affinity.[4][5] It is often assumed that the C-F bond, being the strongest in organic chemistry, is nearly inert.[6] However, this perception can be misleading. In the complex biological milieu of in vitro assays, fluorinated compounds can exhibit unexpected instability, leading to confounding results, assay artifacts, and misinterpreted data.[7]
This guide provides researchers with a comprehensive troubleshooting resource to navigate the challenges of working with fluorinated compounds. We will explore the chemical and enzymatic mechanisms behind their degradation and offer practical, step-by-step solutions to diagnose and mitigate these stability issues.
Section 1: Troubleshooting Guide - Assay-Specific Issues & Solutions
This section is formatted in a question-and-answer style to directly address common problems encountered during in vitro experiments.
Cell-Based Assays
Question: "My fluorinated compound shows potent activity in a biochemical assay, but its potency drops significantly in my cell-based assay. What could be happening?"
Possible Causes & Solutions:
-
Metabolic Instability: The intracellular environment is rich with metabolic enzymes, particularly cytochrome P450s (CYPs), that can cleave the C-F bond.[8][9] This is especially true for mono- and difluoromethyl groups, which can undergo CYP-mediated hydroxylation, leading to defluorination and the formation of potentially toxic metabolites.[7][10]
-
Troubleshooting Steps:
-
Incubation Control: Incubate your compound in the cell culture medium (without cells) for the duration of the assay. Analyze the supernatant by LC-MS to check for non-cellular degradation.
-
Metabolite ID: Perform a metabolite identification study. Incubate the compound with liver microsomes or S9 fractions, which contain a high concentration of metabolic enzymes, and analyze for the parent compound and potential metabolites.[8]
-
Fluoride Release Assay: Directly measure the release of fluoride ions into the assay medium using a fluoride-selective electrode or a specialized microwell assay.[11][12][13][14] This provides direct evidence of C-F bond cleavage.
-
-
-
Chemical Instability at Physiological pH: Some fluorinated structures are inherently unstable in aqueous solutions at pH 7.4.[7] For example, molecules with a nucleophilic group (like an amine) positioned appropriately can displace a fluorine atom through an intramolecular SN2 reaction.[7][10][15]
-
Troubleshooting Steps:
-
Buffer Stability Test: Incubate the compound in your assay buffer (e.g., PBS or HBSS at pH 7.4) at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
-
LC-MS Analysis: Quantify the remaining parent compound at each time point using LC-MS to determine its half-life in the buffer. The appearance of new peaks can indicate degradation products.
-
Structural Alert: Review the structure of your compound. Motifs like β-fluoro carbonyls or compounds with intramolecular nucleophiles (e.g., 2-(fluoromethyl)pyrrolidine) are known to be labile.[7][10]
-
-
Enzyme & Binding Assays
Question: "I'm seeing inconsistent IC50 values and poor reproducibility in my enzymatic assay. Could my fluorinated inhibitor be the problem?"
Possible Causes & Solutions:
-
Reaction with Assay Components: Fluorinated compounds, particularly those with electronically activated fluorine atoms (e.g., at a benzylic position), can react with nucleophiles commonly found in assay buffers or as additives.[7][10]
-
Causality: Glutathione (GSH) or dithiothreitol (DTT), often added as reducing agents, are potent nucleophiles that can displace an activated fluorine. For instance, some compounds show a dramatically reduced half-life in brain homogenates due to reaction with endogenous GSH.[7]
-
Troubleshooting Steps:
-
Component Omission Test: If your buffer contains additives like DTT or GSH, run the assay without them (if possible) and compare the results.
-
Pre-incubation Test: Pre-incubate your compound in the complete assay buffer for the full assay duration, but without the enzyme or target protein. Then, add the enzyme and substrate to initiate the reaction. A loss of potency suggests compound instability in the buffer.
-
NMR Spectroscopy: For a definitive answer, ¹⁹F NMR can be used to monitor the chemical environment of the fluorine atom. A change in the chemical shift or the appearance of new signals over time in the presence of assay components is a clear indicator of a reaction.[16]
-
-
-
Time-Dependent Inhibition: The compound might be degrading into a reactive species that then irreversibly binds to the enzyme, causing time-dependent inhibition. This is different from standard reversible inhibition and can lead to variable IC50 values depending on incubation times.
-
Troubleshooting Steps:
-
IC50 Shift Assay: Measure the IC50 of your compound at different pre-incubation times with the enzyme before adding the substrate. A leftward shift in the IC50 curve with longer pre-incubation times is characteristic of time-dependent inhibition.
-
Dialysis Experiment: Incubate the enzyme with a high concentration of the inhibitor, then remove the unbound inhibitor by dialysis. If the enzyme activity does not recover, it suggests irreversible binding.
-
-
Section 2: General FAQs
Q1: What are the primary mechanisms of defluorination I should be aware of? A1: There are two main pathways:
-
Metabolic Defluorination: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves the oxidation of the carbon atom attached to fluorine.[8] This creates an unstable intermediate that eliminates a fluoride ion.[7][9][17]
-
Chemical Defluorination: This occurs without enzymatic involvement. It includes intramolecular displacement by a nearby nucleophile or elimination of hydrogen fluoride (HF) from structures with an acidic proton beta to the fluorine.[7][10]
Q2: Are all fluorinated groups equally stable? A2: No. Stability varies significantly based on the molecular context.
-
Highly Stable: Trifluoromethyl (CF₃) and aryl-fluorine (Ar-F) bonds are generally very stable due to high bond energy and lack of adjacent protons for easy oxidation.
-
Potentially Labile: Monofluoromethyl (CH₂F) and difluoromethyl (CHF₂) groups are more susceptible to metabolic oxidation.[7] Fluorine atoms on alkyl chains, especially if activated by adjacent functional groups or susceptible to intramolecular reactions, can also be unstable.[7][15]
Q3: How can I proactively design more stable fluorinated compounds? A3: Consider the following:
-
Avoid placing fluorine at known "metabolic soft spots" unless the goal is to block metabolism at that specific site.[6]
-
Be cautious with monofluorinated alkyl groups, especially when a nucleophilic group is within a 3- to 6-atom distance, which could lead to intramolecular cyclization and fluoride displacement.[7][10]
-
Increase steric hindrance around a potentially labile C-F bond to shield it from enzymatic attack or nucleophilic substitution.[10]
Section 3: Protocols & Workflows
Protocol 1: Assessing Compound Stability in Assay Media
This protocol helps determine if a compound is chemically stable under the specific conditions of a cell-based or biochemical assay.
Materials:
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Assay Buffer or Cell Culture Medium (pre-warmed to 37°C)
-
LC-MS system
Procedure:
-
Prepare a working solution of the test compound at the final assay concentration (e.g., 10 µM) in the assay medium. Prepare enough for all time points.
-
Immediately take a sample for the T=0 time point. Store at 4°C or mix immediately with an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Incubate the remaining solution at 37°C.
-
Take samples at subsequent time points (e.g., 1, 4, 8, 24 hours). Process them as in step 2.
-
Centrifuge all samples to pellet any precipitate.
-
Analyze the supernatant by LC-MS to quantify the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t₁/₂) of the compound in the medium. A significant decrease (>15-20%) over the assay duration indicates a stability issue.
Protocol 2: High-Throughput Fluoride Release Assay
This protocol provides a method for directly detecting C-F bond cleavage by measuring fluoride ion concentration. This method is adapted from established microwell assays.[12][13][18]
Materials:
-
Cell lysate, microsomes, or purified enzyme
-
Test Compound
-
Fluoride Assay Reagent (e.g., lanthanum alizarin complexone-based)
-
Fluoride standards (e.g., NaF solution)
-
Microtiter plates (96- or 384-well)
-
Plate reader
Procedure:
-
Standard Curve: Prepare a series of fluoride standards in the assay buffer.
-
Assay Setup: In a microtiter plate, add the enzyme source (e.g., liver microsomes), buffer, and any necessary cofactors (like NADPH for CYP-mediated metabolism).[9]
-
Initiate Reaction: Add the fluorinated test compound to initiate the reaction. Include a negative control (no compound) and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding cold acetonitrile).
-
Develop Signal: Add the fluoride assay reagent to all wells, including the standards.
-
Read Plate: Read the absorbance or fluorescence on a plate reader according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the concentration of fluoride released by comparing the sample readings to the standard curve. A significant increase in fluoride compared to controls indicates defluorination.
Section 4: Visualizations
Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing the root cause of poor performance of a fluorinated compound in an in vitro assay.
Caption: Decision tree for troubleshooting fluorinated compound instability.
Metabolic Defluorination Pathway
This diagram illustrates a simplified, common pathway for the metabolic defluorination of a fluorinated alkyl group by Cytochrome P450 enzymes.
Caption: CYP450-mediated oxidative defluorination of a monofluoromethyl group.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Gant, T. G. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Begum, J., & Organ, M. G. (2015). The role of fluorine in medicinal chemistry. Pharmaceuticals. [Link]
-
Bygd, M. D., et al. (2024). Matrix-independent screening of defluorination in vitro and in vivo. mBio. [Link]
-
Wackett, L. P. (2024). Microwell fluoride assay screening for enzymatic defluorination. Methods in Enzymology. [Link]
-
Wackett, L. P. (2024). Microwell fluoride assay screening for enzymatic defluorination. ScienceDirect. [Link]
-
Vorberg, R., et al. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem. [Link]
-
Bygd, M. D., et al. (2024). Matrix-independent screening of defluorination in vitro and in vivo. ResearchGate. [Link]
-
Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. PubMed. [Link]
-
Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Burke, T. R., et al. (1980). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed. [Link]
-
Brancale, A., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
-
Dalvit, C., & Vulpetti, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Pohl, L. R., & Krishna, G. (1978). Mechanism for the Oxidative Defluorination of Flunisolide. PubMed. [Link]
-
Hering, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism for the oxidative defluorination of flunisolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting HPLC-MS Analysis of Benzothiophene Sulfonamides
Welcome to the technical support center for the HPLC-MS analysis of benzothiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this unique class of compounds. My approach is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to build robust and reliable analytical methods.
Benzothiophene sulfonamides, while sharing characteristics with other sulfonamides, possess a fused aromatic ring system that introduces a higher degree of hydrophobicity and unique electronic properties. These features can significantly influence their behavior during chromatographic separation and mass spectrometric detection. This guide will directly address the practical issues that arise from this distinct chemical nature.
Frequently Asked Questions (FAQs)
Section 1: Chromatographic Issues
Q1: I'm observing significant peak tailing with my benzothiophene sulfonamide analyte. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue for sulfonamides and can be particularly pronounced for benzothiophene derivatives. The primary cause is often secondary interactions between the basic sulfonamide group and acidic residual silanol groups on the surface of silica-based C18 columns.[1] The benzothiophene moiety can enhance this effect due to its electron-rich nature, which can further interact with the stationary phase.
-
Causality: The nitrogen atoms in the sulfonamide group can carry a positive charge, especially in acidic mobile phases, leading to strong ionic interactions with deprotonated, negatively charged silanols on the silica surface. This secondary retention mechanism is slower to release the analyte compared to the primary hydrophobic interaction, resulting in a "tailing" peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) will protonate the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[2]
-
Use of High-Purity, End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity and reduced silanol interactions. For particularly stubborn cases, a column with a polar-embedded group can provide shielding of the silica surface.
-
Q2: My benzothiophene sulfonamide has poor retention on a C18 column, even with a high aqueous mobile phase. What's happening?
A2: While the benzothiophene group increases hydrophobicity, the overall polarity of your specific molecule is also influenced by other functional groups. However, if you are confident the compound is sufficiently hydrophobic, the issue might be related to its ionization state. In highly acidic mobile phases, the sulfonamide group can become protonated, increasing its polarity and reducing its retention on a reversed-phase column.
-
Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their pKa and the mobile phase pH. When a basic compound is protonated, it becomes more water-soluble and interacts less with the hydrophobic stationary phase.
-
Solutions:
-
Moderate the Mobile Phase pH: If you are using a very low pH, try increasing it slightly (e.g., to pH 3.5-4.5) to reduce the degree of protonation, thereby increasing hydrophobicity and retention.
-
Reduce Organic Content: A straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase at the start of your gradient.
-
Consider a Different Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol can increase retention times for many compounds.
-
Section 2: Mass Spectrometry Issues
Q3: I'm struggling to get good ionization and a stable signal for my benzothiophene sulfonamide in ESI positive mode. What parameters should I optimize?
A3: Benzothiophene sulfonamides, like other sulfonamides, can generally be protonated and are well-suited for positive mode electrospray ionization (ESI).[3] However, achieving optimal sensitivity requires careful tuning of the MS source parameters.
-
Causality: The efficiency of the ESI process depends on the analyte's ability to accept a charge in the liquid phase and successfully transition into the gas phase as an ion. This is influenced by mobile phase composition and the physical parameters of the ion source.
-
Solutions:
-
Optimize Cone/Fragmentor Voltage: This voltage, applied in the intermediate pressure region of the MS source, is critical. A voltage that is too low may not provide enough energy to desolvate the ions effectively, leading to a weak signal. Conversely, a voltage that is too high can cause in-source fragmentation, where the precursor ion breaks apart before it reaches the mass analyzer.[4][5][6] It is crucial to perform a cone voltage optimization experiment for your specific compound.
-
Mobile Phase Additives: Ensure your mobile phase contains a proton source. Typically, 0.1% formic acid is sufficient. In some cases, a small amount of ammonium formate or ammonium acetate can help to form stable adducts and improve signal consistency.
-
Nebulizer and Gas Temperatures: The nebulizer gas pressure affects droplet size, while drying gas flow and temperature aid in desolvation. Higher flow rates of drying gas at elevated temperatures can improve sensitivity for less volatile compounds, but excessive heat may cause thermal degradation of some analytes.
-
Q4: I am observing a prominent neutral loss of SO2 (64 Da) in my MS/MS spectra. Is this expected, and can I use it for quantification?
A4: Yes, the neutral loss of sulfur dioxide (SO₂) is a well-documented and characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID).[7][8]
-
Causality: This fragmentation is thought to occur through an intramolecular rearrangement, where the bond between the aromatic ring (in this case, the benzothiophene system) and the sulfur atom is cleaved. The stability of the resulting fragment ion makes this a favorable pathway.[7][8] The presence of electron-withdrawing or -donating groups on the aromatic system can influence the propensity of this fragmentation.[8]
-
Application: This characteristic loss can be highly useful for qualitative analysis and structural confirmation. For quantitative analysis using multiple reaction monitoring (MRM), a transition involving the loss of SO₂ can be a good candidate. However, it is always advisable to select a transition that is both specific and provides the highest signal-to-noise ratio. Other common fragmentations, such as cleavage of the S-N bond, may produce more intense product ions.
Q5: I suspect matrix effects are suppressing my signal. How can I confirm this and mitigate the issue?
A5: Matrix effects are a common challenge in LC-MS/MS, particularly in complex biological matrices. They occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte of interest, typically causing ion suppression.
-
Confirmation: The most common method to assess matrix effects is through a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent at the same concentration. A significant decrease in the peak area in the matrix sample indicates ion suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust your HPLC method to separate the analyte from the interfering matrix components. This might involve changing the gradient, the organic modifier, or the stationary phase.
-
Enhance Sample Preparation: A more rigorous sample cleanup will remove more of the interfering components. For hydrophobic compounds like many benzothiophene sulfonamides, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be very effective.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[1]
-
Troubleshooting Workflows and Protocols
Protocol 1: Optimizing Peak Shape for a Benzothiophene Sulfonamide
This protocol provides a systematic approach to addressing peak tailing.
-
Initial Assessment:
-
Confirm system suitability with a standard compound to ensure the issue is not with the HPLC system itself.
-
Calculate the tailing factor of your analyte peak. A value > 1.5 often requires optimization.
-
-
Step-by-Step Optimization:
-
Step 1: Mobile Phase pH:
-
Prepare mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.7) using formic acid.
-
Inject the analyte with each mobile phase and observe the peak shape. A lower pH should reduce tailing.
-
-
Step 2: Column Selection:
-
If pH adjustment is insufficient, switch to a high-purity, fully end-capped C18 column from a reputable manufacturer.
-
If tailing persists, consider a phenyl-hexyl column, which may offer favorable pi-pi interactions with the benzothiophene ring system and different secondary interaction characteristics.
-
-
Step 3: Mobile Phase Modifier:
-
If using acetonitrile, try substituting it with methanol. This can alter selectivity and sometimes improve peak shape for basic compounds.
-
-
Table 1: Example Starting HPLC-MS/MS Parameters for Benzothiophene Sulfonamide Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, <3 µm particle size, 100 Å pore size | Good starting point for hydrophobic compounds. Small particles for high efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization and controls silanol activity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common strong solvent for reversed-phase. |
| Gradient | 5-95% B over 5-10 minutes | A generic starting gradient; should be optimized for the specific analyte. |
| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Positive | Sulfonamides readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Typical range for stable spray. |
| Cone/Fragmentor Voltage | 20 - 40 V (Requires Optimization) | Compound-dependent; critical for sensitivity and preventing in-source fragmentation. |
| Source Temperature | 120 - 150 °C | To aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 - 500 °C | Higher temperatures can improve sensitivity for more hydrophobic compounds. |
| MRM Transitions | Q1: [M+H]⁺ | Q3: At least two specific product ions |
Diagram: Troubleshooting Workflow for Poor MS Signal
Caption: A decision tree for troubleshooting poor MS signal intensity.
References
- Al-Tannak, N. F., & Hemmateenejad, B. (2021). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. PubMed.
- Kim, H., et al. (2014). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers.
- Pikulthong, V., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study.
- Kuhn, J., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. PubMed.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- Kiontke, A., et al. (2019).
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
- Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of the Iranian Chemical Society.
- Eaton, R. W. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene.
- Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Herrera, L. C., et al. (2009).
- Song, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing.
- Jain, D., et al. (2012). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology.
- Sharma, K., & Sharma, P. (2012). Bioanalysis in drug discovery and development.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
- Eaton, R. W. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
- Bogialli, S., & Di Corcia, A. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- Yafout, M., et al. (2023). Overview of the bioanalytical methods used for the determination of benzodiazepines in biological samples and their suitability for emergency toxicological analysis. PubMed.
- Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
- Safin, D. A., et al. (2012). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate.
- ResearchGate. (n.d.). Effect of cone voltage on major ion peak intensity of analytes.
- Zacharis, C. K., & Tzanavaras, P. D. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- ResearchGate. (n.d.). Fine tuning of mass parameters (A) cone voltage, (B) desolvation temperature and (C) cone gas flow to minimize in-source conversion of MPAG to MPA.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
- Kolarich, D., & Rapp, E. (2009).
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
- ResearchGate. (n.d.). Fine tuning of mass parameters (A) cone voltage, (B) desolvation temperature and (C) cone gas flow to minimize in-source conversion of MPAG to MPA.
- Wiczling, P., et al. (2012). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
- Wiczling, P., et al. (2014). Study of RP HPLC Retention Behaviours in Analysis of Carotenoids.
- Guillén-Casla, V., et al. (2012). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
- Kostiainen, R., et al. (2001). Cone voltage and collision cell collision-induced dissociation study of triphenylethylenes of pharmaceutical interest. PubMed.
- Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
- Sigma-Aldrich. (n.d.). Hplc column for hydrophobic interactions. Sigma-Aldrich.
- ResearchGate. (n.d.). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
Sources
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important scaffold. Here, we address common side reactions, yield issues, and purification difficulties through a practical, problem-solving lens. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to address specific problems you might observe during your synthesis. We diagnose the likely causes and provide actionable solutions.
Q1: My chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene is giving me a complex mixture of products, not just the desired 2-sulfonyl chloride. What is happening?
Plausible Causes: This is a classic regioselectivity issue common in the electrophilic substitution of benzothiophenes. While the 2-position is electronically favored for substitution due to stabilization by the adjacent sulfur atom, several side reactions can occur:
-
Isomeric Sulfonation: The electrophile (SO₂Cl⁺) may attack other positions on the benzene ring (positions 4, 6, or 7), leading to a mixture of isomers. The directing effects of the fluorine at position 5 and the methyl group at position 3 influence the electron density of the aromatic ring.
-
Di-sulfonation: Using an excessive amount of chlorosulfonic acid or elevated temperatures can lead to the introduction of a second sulfonyl chloride group on the benzene ring.
-
Degradation: Benzothiophene rings, while aromatic, can be susceptible to oxidative degradation or ring-opening under harsh acidic conditions, especially at higher temperatures.[1]
Diagnostic Steps:
-
TLC Analysis: Use a co-spot of your starting material. Multiple new spots below the starting material are indicative of polysulfonation or the formation of more polar sulfonic acids (from hydrolysis).
-
¹H NMR Spectroscopy: Carefully analyze the aromatic region of your crude product's NMR spectrum. The coupling patterns and chemical shifts can help identify the substitution patterns of the different isomers. The desired 2-sulfonyl chloride of 5-fluoro-3-methyl-1-benzothiophene will have a distinct set of aromatic proton signals compared to, for instance, a 6-sulfonyl chloride isomer.
-
LC-MS Analysis: This is the most effective tool. It will allow you to identify the molecular weights of the various components in your mixture, confirming the presence of mono-sulfonated isomers (same mass) and di-sulfonated byproducts (higher mass).
Solutions & Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain strict temperature control, typically between -10°C and 0°C, during the addition of chlorosulfonic acid and the initial reaction phase. | Lower temperatures increase the kinetic selectivity for the more reactive 2-position and minimize thermal degradation and di-sulfonation. |
| Reagent Stoichiometry | Use a slight excess, but no more than 1.5-2.0 equivalents, of chlorosulfonic acid. | This ensures complete consumption of the starting material while minimizing the risk of di-sulfonation. Direct sulfonation of benzothiophene can yield mixtures of isomers.[2] |
| Solvent | Use an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). | The solvent helps to dissipate heat and control the reaction rate. Using the reagent itself as the solvent often leads to over-reaction. |
| Addition Rate | Add the chlorosulfonic acid dropwise to the solution of the benzothiophene substrate. | Slow addition prevents localized temperature spikes and high concentrations of the reagent, which can promote side reactions. |
Q2: The yield of my final amination step is very low, and I've isolated a significant amount of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonic acid. What went wrong?
Plausible Causes: The primary culprit here is the hydrolysis of the highly reactive 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride intermediate. Sulfonyl chlorides are extremely sensitive to moisture.[2]
-
Inadequate Anhydrous Conditions: Exposure to atmospheric moisture, or the use of wet solvents or glassware during the reaction or workup, will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid.
-
Workup Procedure: Quenching the reaction mixture with water or aqueous solutions before the amination is complete will destroy the intermediate.
-
Amine Basicity: If the amine used for the amination step is not basic enough or is sterically hindered, the reaction may be slow, allowing more time for hydrolysis to occur.
Diagnostic Steps:
-
Product Characterization: The isolated sulfonic acid byproduct will have a very different solubility profile (often water-soluble) and a distinct mass spectrum (M-Cl+OH) compared to the desired sulfonamide. It will also be highly acidic.
-
Reaction Monitoring: If you monitor the reaction by TLC, the sulfonyl chloride intermediate is typically less polar than the final sulfonamide and much less polar than the sulfonic acid. The appearance of a baseline spot that stains with an acidic indicator points to sulfonic acid formation.
Solutions & Preventative Measures:
-
Strict Anhydrous Technique: Dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere from the moment the sulfonyl chloride is prepared or exposed.
-
Telescoped Synthesis: The most robust approach is to use the crude sulfonyl chloride solution directly in the next step without isolation. After the chlorosulfonation is complete, the solvent can be removed under vacuum, the residue re-dissolved in a fresh anhydrous solvent (like THF or DCM), and this solution can be added directly to the amine solution.
-
Ammonia Source: For the synthesis of the primary sulfonamide, use either anhydrous ammonia gas bubbled through the solution at low temperature or a solution of ammonia in an organic solvent like dioxane or methanol. Aqueous ammonium hydroxide should be used with caution and only in excess, as the water present will compete with the ammonia.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted synthetic route for this molecule? A: The most common and logical route begins with the synthesis of the 5-Fluoro-3-methyl-1-benzothiophene core. This is followed by an electrophilic chlorosulfonation at the 2-position. The resulting sulfonyl chloride is then reacted with an amine source (e.g., ammonia) to yield the final sulfonamide.
Q: Are there any major safety concerns I should be aware of? A: Yes. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of this reagent must be done slowly and carefully, typically by adding the reaction mixture to ice.
Q: How can I purify the final this compound? A: The final product is typically a solid. Purification can usually be achieved by:
-
Recrystallization: A good starting point is to try recrystallization from a solvent system like ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective due to closely related impurities, silica gel chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is usually effective.
Experimental Workflow & Data
Key Protocol: Chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene
This protocol is a representative procedure designed to maximize selectivity for the desired 2-sulfonyl chloride.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Fluoro-3-methyl-1-benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate).
-
Cooling: Cool the solution to -10°C using an ice-salt or acetone/dry ice bath.
-
Reagent Addition: Add chlorosulfonic acid (1.5 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in a saturated sodium bicarbonate solution and extracting with ethyl acetate.
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride.
-
Immediate Use: Proceed immediately to the amination step with the crude product.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Troubleshooting Impurities: A Decision Tree
This diagram helps diagnose the source of common impurities found after the chlorosulfonation step.
Caption: Decision tree for identifying and resolving common impurities.
References
-
Organic & Biomolecular Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.[Link]
-
ResearchGate. Electrochemical synthesis of sulfonated benzothiophenes using 2-alkynylthioanisoles and sodium sulfinates.[Link]
-
MDPI. Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation.[Link]
-
Organic Chemistry Portal. Benzothiophene synthesis.[Link]
-
National Institutes of Health. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[Link]
-
National Institutes of Health. Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination.[Link]
-
National Institutes of Health. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran.[Link]
-
ResearchGate. Synthesis of benzothiophenes via sulfonium-[4][4]-rearrangement of aryl sulfoxides with allenenitriles.[Link]
-
Matrix Fine Chemicals. 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-SULFONYL CHLORIDE | CAS 166964-33-6.[Link]
-
ResearchGate. Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems.[Link]
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[Link]
-
YouTube. Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene.[Link]
-
Chemsrc. 3-(chloromethyl)-1-benzothiophene | CAS#:3216-47-5.[Link]
-
Slideshare. Organic Chemistry-Synthesis of Benzothiophene.[Link]
-
National Institutes of Health. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling.[Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[Link]
-
ChemSynthesis. 3-chloro-2-methyl-1-benzothiophene.[Link]
-
Journal of Membrane Science. Stability of sulphonate type membranes in aqueous bromine/bromide environments.[Link]
Sources
Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies
Welcome to the technical support center for in vivo experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies for optimizing drug dosage and administration. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your studies are robust, reproducible, and ethically sound.
Section 1: Foundational Concepts & Initial Planning
This section addresses the most common questions researchers have when designing the initial phases of an in vivo study.
Q1: How do I determine the starting dose for my first in vivo study?
Answer: Selecting a starting dose is a critical step that requires a multi-faceted approach rather than a single calculation. A well-justified starting dose saves time, resources, and, most importantly, minimizes unnecessary animal use. Your strategy should be built on three pillars:
-
Literature Review: Begin by thoroughly searching for published studies on your compound or compounds with a similar mechanism of action. This can provide a direct precedent for dosing in your chosen animal model.[1]
-
In Vitro Data Translation: Your in vitro data, such as the IC50 or EC50, serves as a fundamental starting point. However, direct conversion is not possible. These values indicate the potency of your compound at the cellular level, which must then be translated into a systemic exposure level in vivo. This translation is heavily influenced by the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[2]
-
Interspecies Dose Extrapolation (Allometric Scaling): If human clinical data is available or you are translating from another animal species, allometric scaling is the standard method for estimating a starting dose.[1] This technique uses mathematical models to relate physiological processes to body size, providing a more accurate estimation than simple weight-based conversions.[3][4][5]
Q2: What is allometric scaling, and how do I use it to convert doses between species?
Answer: Allometric scaling is an empirical method that normalizes drug doses based on body surface area (BSA) rather than body weight alone.[4][6] This is critical because metabolic rates do not scale linearly with body weight; smaller animals have significantly faster metabolic rates per unit of body weight than larger animals.[5] Simply using the same mg/kg dose often leads to under-dosing in smaller species like mice.[5]
The most common method uses Km factors, which are derived by dividing a species' average body weight (kg) by its body surface area (m²).[6]
The Formula:
To calculate the Human Equivalent Dose (HED) from an animal dose, or vice-versa to get the Animal Equivalent Dose (AED), you use the following relationship:
Dose₂ (mg/kg) = Dose₁ (mg/kg) * (Kₘ₁ / Kₘ₂)
Where:
-
Dose₁ and Kₘ₁ are from the starting species.
-
Dose₂ and Kₘ₂ are for the target species.
Example Calculation: To convert a human dose of 10 mg/kg to a mouse dose:
-
Human Km = 37
-
Mouse Km = 3
-
Mouse Dose (mg/kg) = 10 mg/kg * (37 / 3) ≈ 123 mg/kg
This demonstrates that a mouse requires a dose approximately 12.3 times higher on a mg/kg basis to achieve equivalent exposure.[5]
The following table provides the standard Km factors for commonly used species and the conversion factor relative to a human dose.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Human Dose to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | 1.0 |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Hamster | 0.08 | 0.016 | 5 | 7.4 |
| Guinea Pig | 0.4 | 0.05 | 8 | 4.6 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.5 | 20 | 1.9 |
| Monkey | 3 | 0.25 | 12 | 3.1 |
Data compiled from FDA guidance and pharmacology resources.[4][5][6]
Q3: Which route of administration should I choose for my compound?
Answer: The choice of administration route is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and toxicity.[7] The ideal route should align with the intended clinical application and the physicochemical properties of the compound.[8]
Caption: Decision workflow for selecting an appropriate in vivo administration route.
| Route | Description | Advantages | Disadvantages | Best For |
| Intravenous (IV) | Direct injection into a vein (e.g., tail vein).[9] | 100% bioavailability, rapid onset, precise dose control.[8][10] | Requires skill, potential for embolism, limited volume. | PK studies, compounds with poor absorption, acute efficacy models. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[9] | Rapid absorption (though slower than IV), suitable for larger volumes than IV, technically easier than IV.[7] | Risk of organ injury, potential for first-pass metabolism in the liver, not a common clinical route.[9][11] | Rodent studies for proof-of-concept, when IV is not feasible.[7] |
| Subcutaneous (SC) | Injection into the tissue layer between skin and muscle.[9] | Slower, sustained absorption; suitable for slow-release formulations; less invasive.[11] | Slower onset, absorption can be variable, potential for local irritation.[9] | Sustained-release drugs, biologics (e.g., antibodies), chronic dosing. |
| Oral (PO) | Administration via the mouth, typically using gavage.[9] | Mimics the most common clinical route for humans, convenient for long-term studies.[8] | Variable bioavailability due to GI tract degradation and first-pass effect; requires skill to avoid injury.[9][11] | Evaluating orally administered drugs, chronic efficacy studies. |
| Intramuscular (IM) | Injection directly into a muscle. | Rapid absorption from aqueous solutions, can be used for depot formulations.[8][11] | Painful, limited volume, risk of nerve damage.[11] | Vaccine delivery, drugs requiring rapid systemic effect but where IV is not practical. |
Section 2: Designing and Executing Dose-Finding Studies
Once you have a starting dose and route, the next step is to empirically determine the optimal dose range for your specific model and compound.
Q4: What is a dose-response relationship and why is it important?
Answer: A dose-response relationship describes how the magnitude of a biological effect changes with increasing doses of a compound.[12] This relationship is typically visualized as a sigmoidal (S-shaped) curve when plotted on a graph with the log of the dose on the x-axis and the response on the y-axis.[12][13][14]
Establishing this curve is crucial for several reasons:
-
It Defines Potency and Efficacy: The curve allows you to determine key parameters like the ED50 (the dose that produces 50% of the maximal effect), which measures potency, and the Emax (the maximum response achievable), which measures efficacy.[14]
-
It Identifies the Therapeutic Window: It helps establish the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD), which is the therapeutic window where the drug is effective without causing unacceptable toxicity.[15]
-
It Validates Mechanism of Action: A clear dose-dependent effect provides strong evidence that your compound is acting on its intended biological target. A flat curve may indicate a lack of efficacy or a problem with the experimental setup.[16]
Q5: How do I design a Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study?
Answer: A DRF or MTD study is a preliminary experiment designed to identify a range of doses that are safe and biologically active in your animal model.[15][17][18] This is a mandatory precursor to larger, more expensive efficacy studies. It prevents you from wasting resources on doses that are either toxic or ineffective.
Caption: A typical experimental workflow for a dose-range finding (DRF) study.
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range.
Methodology:
-
Animal Model Selection: Use the same species, strain, and sex of animal that will be used in subsequent efficacy studies to ensure the data is relevant.[1]
-
Group Allocation:
-
Dose Selection:
-
The lowest dose should be based on your initial estimate for efficacy (from allometry or in vitro data).
-
Subsequent doses should be escalated geometrically, for example, by a factor of 2x, 3x, or 5x (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).[1]
-
-
Administration:
-
Administer the compound using the intended route and schedule (e.g., once daily for 7 days).
-
-
Monitoring and Data Collection (Crucial for Self-Validation):
-
Body Weight: Measure animal weight daily. A weight loss of >15-20% is a common sign of significant toxicity and a primary endpoint for defining the MTD.[17]
-
Clinical Signs: Observe the animals daily for any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or changes in behavior. Score these observations systematically.
-
Pharmacokinetics (Optional but Recommended): Collect sparse blood samples at key time points (e.g., 1, 4, and 24 hours post-dose) to relate drug exposure to the observed effects.[2]
-
-
Data Analysis and MTD Determination:
-
The MTD is defined as the highest dose that does not cause >20% body weight loss or other severe signs of distress.[17]
-
Plot the dose versus the primary toxicity endpoint (e.g., percent body weight change).
-
Select a dose range for your efficacy study that is at or below the MTD.
-
Section 3: Troubleshooting Common In Vivo Issues
Even with careful planning, experiments can yield unexpected results. This section provides guidance on how to diagnose and solve common problems.
Q6: I'm seeing high variability in my results between animals in the same group. What are the common causes and solutions?
Answer: High variability can mask true biological effects and is a frequent cause of inconclusive studies.[20] The sources can be biological or technical.
-
Potential Causes & Troubleshooting Steps:
-
Inconsistent Administration: Improper or inconsistent injection technique (e.g., accidental subcutaneous injection during an IP attempt) is a major source of variability.
-
Solution: Ensure all personnel are thoroughly trained and follow a detailed Standard Operating Procedure (SOP).[19] For IV injections, confirm vein cannulation. For oral gavage, ensure the compound is delivered to the stomach without reflux.
-
-
Formulation Issues: If your compound is not fully dissolved or forms a suspension, each animal may receive a different effective dose.
-
Biological Variability: Animals, even from the same litter, have inherent biological differences.[20][23] Stress can also significantly impact physiological responses.
-
Solution: Increase the sample size (n) per group to improve statistical power.[19] Ensure animals are properly randomized to each group and acclimate them to the facility and handling procedures before the study begins.[24] Include both male and female animals in your studies unless there is a strong scientific justification to exclude one sex.[24]
-
-
Inconsistent Handling/Housing: Differences in environment, diet, or handling can contribute to variability.
-
Solution: Standardize all procedures, including housing conditions, light/dark cycles, and the timing of dosing and measurements.[25]
-
-
Q7: My compound was potent in vitro, but I'm not seeing efficacy in vivo. What should I investigate?
Answer: This is a very common and challenging hurdle in drug development. The transition from a controlled in vitro environment to a complex whole-organism system introduces many barriers.
-
Potential Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics (PK): The most likely cause is that the drug is not reaching its target in sufficient concentrations for a sufficient duration. This could be due to:
-
Low Bioavailability: The drug is poorly absorbed via the chosen route (especially oral).[22]
-
Rapid Metabolism/Clearance: The drug is being broken down and eliminated by the liver and kidneys too quickly.[26]
-
Solution: Conduct a formal PK study.[19][27] Administer a single dose and measure the drug concentration in plasma over time (e.g., 15 min, 1h, 4h, 8h, 24h). This will reveal the Cmax (peak concentration), Tmax (time to peak), and half-life, providing a clear picture of the drug's exposure profile and helping you optimize the dosing regimen.[2][17]
-
-
Inadequate Dose: The dose selected may have been too low, even if it was below the MTD. Efficacy and toxicity are not always coupled.
-
Solution: If the PK profile shows good exposure, the next step is to perform a dose-escalation efficacy study to see if a response emerges at higher, non-toxic doses.
-
-
Formulation Problems: The drug may be precipitating out of solution upon injection or is not being absorbed effectively from the dosing vehicle.[22]
-
Solution: Re-evaluate the formulation. It may be necessary to use solubilizing agents, change the vehicle, or explore more advanced formulation strategies like lipid-based systems or nanoparticles.[28]
-
-
Target Engagement Issues: The drug may have good exposure but is not engaging its intended target in vivo.
-
Solution: If possible, develop a pharmacodynamic (PD) biomarker assay. This involves measuring a downstream biological effect of the drug in a relevant tissue (e.g., phosphorylation of a target protein in a tumor biopsy) to confirm that the drug is having the intended molecular effect.
-
-
Q8: I'm observing unexpected toxicity or adverse effects at my intended therapeutic dose. What are the next steps?
Answer: Unexpected toxicity requires immediate action to ensure animal welfare and to understand the cause.
-
Potential Causes & Troubleshooting Steps:
-
Vehicle Toxicity: The formulation vehicle itself may be causing the adverse effects, especially if using high concentrations of solvents like DMSO.
-
Solution: Always run a dedicated vehicle control group. If toxicity is observed in this group, the vehicle is the problem. You must find a more biocompatible formulation.
-
-
Off-Target Effects: The compound may be hitting unintended biological targets, causing toxicity.
-
Solution: This is an inherent property of the drug. The primary strategy is to lower the dose to find a level that maintains efficacy while minimizing toxicity. A thorough literature review of the drug class may reveal known off-target liabilities.
-
-
Metabolite Toxicity: A metabolite of your parent compound, rather than the compound itself, could be causing the toxicity.
-
Solution: This is more complex to diagnose and often requires metabolite identification studies (Met-ID). The practical approach is to adjust the dosing regimen (e.g., lower dose, less frequent administration) to reduce the formation of the toxic metabolite.
-
-
Species-Specific Toxicity: The chosen animal model may have a unique sensitivity to the compound that is not translatable to other species.[23]
-
Solution: If the toxicity profile threatens the viability of the project, consider conducting a pilot toxicity study in a second species (e.g., rats if the initial study was in mice) to see if the effect is conserved.[29]
-
-
References
-
What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. Available at: [Link]
-
Factors Affecting Drug Response in Animals - Bivatec Ltd. Available at: [Link]
-
Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. Available at: [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. Available at: [Link]
-
A simple practice guide for dose conversion between animals and human - PMC - NIH. Available at: [Link]
-
Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed. Available at: [Link]
-
Developing optimised formulations with minimal drug substance - Manufacturing Chemist. Available at: [Link]
-
What is a Dose-Response Curve? - News-Medical.Net. Available at: [Link]
-
Study of different routes of drugs administration in mice & rats - RJPTSimLab:. Available at: [Link]
-
Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. Available at: [Link]
-
Dose–response relationship - Wikipedia. Available at: [Link]
-
How to calculate a right dose for in vivo study? - ResearchGate. Available at: [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available at: [Link]
-
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. Available at: [Link]
-
Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. Available at: [Link]
-
Factors that affect drug action - Body size, Age, Sex, Species, Diet - Vetscraft. Available at: [Link]
-
generation of dose-response curves - YouTube. Available at: [Link]
-
Optimization Strategies for API Synthesis and Formulation Development. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
Factors that affect drug disposition in food-producing animals during maturation - PubMed. Available at: [Link]
-
Preclinical Studies in Drug Development | PPD. Available at: [Link]
-
Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed. Available at: [Link]
-
Designing Optimized Formulations | Pharmaceutical Technology. Available at: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. Available at: [Link]
-
Route of Drug administration in animals | Veterinary Pharmacology - Vetscraft. Available at: [Link]
-
Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment - Hilaris Publisher. Available at: [Link]
-
Advancing Medical Dosimetry & Dose Optimization - Hilaris Publisher. Available at: [Link]
-
Dosage calculation - Pneu-Dart. Available at: [Link]
-
Injections or Parenteral Route of Drug Administration in Livestock: Advantages and Disadvantages - Bivatec Ltd. Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. Available at: [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC - PubMed Central. Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]
-
5 Effective Strategies to Tackle In Vivo Experimental Design Challenges - ModernVivo. Available at: [Link]
-
Strategies for Dose Optimization: Views from Health Care Systems - NIH. Available at: [Link]
-
Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach - Spectral Instruments Imaging. Available at: [Link]
-
Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - NIH. Available at: [Link]
-
EdU in vivo (mouse) troubleshooting? - ResearchGate. Available at: [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 6. Conversion between animals and human [targetmol.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Injections or Parenteral Route of Drug Administration in Livestock: Advantages and Disadvantages [bivatec.com]
- 11. vetscraft.com [vetscraft.com]
- 12. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. youtube.com [youtube.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 22. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Factors Affecting Drug Response in Animals [bivatec.com]
- 24. Tackling In Vivo Experimental Design [modernvivo.com]
- 25. researchgate.net [researchgate.net]
- 26. bioagilytix.com [bioagilytix.com]
- 27. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Managing the Metabolic Instability of Fluorinated Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for managing the metabolic instability of fluorinated drug candidates. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to enhance potency, permeability, and metabolic stability.[1][2] However, the unique properties of the carbon-fluorine (C-F) bond can also lead to unexpected metabolic liabilities.[3][4] This resource will help you navigate these challenges with in-depth FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues encountered during the preclinical evaluation of fluorinated compounds.
Q1: Why is my fluorinated compound, which was designed for metabolic stability, showing rapid clearance in my in vitro assays?
A1: While the C-F bond is the strongest single bond in organic chemistry, its presence does not guarantee metabolic stability.[1] Several factors could be at play:
-
Metabolism at non-fluorinated sites: The metabolic "soft spot" may have shifted to another part of the molecule that is still susceptible to enzymatic degradation.
-
CYP-mediated defluorination: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1, CYP1A2, and CYP3A4, can catalyze oxidative defluorination.[5][6][7] This process often involves hydroxylation of the carbon atom attached to the fluorine, leading to an unstable intermediate that eliminates fluoride.[3]
-
Formation of reactive metabolites: Oxidative metabolism of fluorinated compounds can sometimes lead to the formation of reactive species like quinone imines, which can covalently bind to proteins, including the metabolizing enzymes themselves, leading to time-dependent inhibition.[8][9]
-
Non-CYP mediated metabolism: Other enzyme systems like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or aldehyde oxidases (AOX) could be responsible for the observed clearance.[10][11]
Q2: What are the primary mechanisms of metabolic defluorination I should be aware of?
A2: The most prevalent mechanism is oxidative defluorination catalyzed by CYP enzymes.[9][12] This can occur on both aliphatic and aromatic C-F bonds. For aromatic systems, an epoxidation of the ring can lead to rearrangement and fluoride elimination.[7] Another possibility, though less common for xenobiotics in humans, is hydrolytic defluorination , which has been observed in some specific contexts.[13]
Q3: My fluorinated compound is causing time-dependent inhibition (TDI) of CYP3A4. What's the likely cause?
A3: Time-dependent inhibition by fluorinated compounds is often linked to the formation of reactive metabolites.[8] Oxidative defluorination can generate reactive species, such as quinone imines, that can covalently modify and irreversibly inactivate the CYP enzyme.[8][9]
Q4: I've observed defluorination of my lead candidate. What are the potential toxicological consequences?
A4: The release of fluoride ions can lead to toxicological issues. High plasma fluoride levels have been associated with periostitis, an inflammation of the membrane covering bones.[3][9] Additionally, the metabolic process that leads to defluorination can sometimes produce other toxic byproducts. For instance, the metabolism of some fluoroethers and fluoroamines can generate fluoroacetic acid, a potent inhibitor of the Krebs cycle.[14][15]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to addressing specific experimental challenges.
Issue 1: High Intrinsic Clearance of a Fluorinated Compound in Human Liver Microsomes (HLM)
Question: My fluorinated compound shows a high clearance rate in my HLM assay, suggesting poor metabolic stability. How do I troubleshoot this and identify the cause?
Answer: A high clearance in HLM points towards metabolism primarily by Phase I enzymes, most commonly CYPs.[10] Here’s a systematic approach to investigate this:
Step 1: Confirm the Experimental Setup
Before delving into complex mechanistic studies, ensure the integrity of your initial assay. Review the following parameters:
-
Microsomal Protein Concentration: Ensure it's within the linear range for your compound.
-
Cofactor (NADPH) Concentration: Verify that NADPH is not limiting.
-
Incubation Time: Check that you have multiple time points to accurately determine the initial rate of metabolism.
-
Compound Concentration: The concentration should be below the Michaelis-Menten constant (Km) to accurately determine intrinsic clearance.
Step 2: Pinpoint the Enzymes Responsible (Reaction Phenotyping)
Identifying the specific CYP isoforms involved is crucial.[16]
-
Protocol: CYP Reaction Phenotyping with Chemical Inhibitors
-
Prepare incubations of your compound with HLM as in the initial stability assay.
-
In separate incubations, pre-incubate the HLM with known isoform-selective CYP inhibitors for a recommended time (typically 15-30 minutes) before adding your compound.
-
Initiate the metabolic reaction by adding NADPH.
-
Measure the depletion of your parent compound over time and compare the rates to a control incubation without any inhibitor.
-
A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.
-
| CYP Isoform | Selective Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP3A4/5 | Ketoconazole | 1 µM |
| CYP2E1 | Diethyldithiocarbamate (DDC) | 50 µM |
Step 3: Metabolite Identification
Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify the metabolites formed.[10]
-
Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).
-
Specifically search for metabolites where the fluorine has been replaced by a hydroxyl group, which would confirm defluorination.
-
The fragmentation pattern of the metabolites can help pinpoint the site of metabolism.
Step 4: Visualize the Workflow
Caption: Pathway of oxidative defluorination and reactive metabolite formation.
Strategies for Mitigating Metabolic Instability
If you have identified a metabolic liability with your fluorinated candidate, consider these medicinal chemistry strategies:
-
Block the Site of Metabolism: If you have identified a specific "metabolic hotspot," introducing a fluorine atom or another sterically hindering group at or near that position can block enzymatic access. [1][17]* Modulate Electronic Properties: Altering the electronic environment of the molecule by adding electron-withdrawing or electron-donating groups can change the susceptibility of certain positions to oxidative metabolism.
-
Introduce Steric Hindrance: Incorporating bulky groups near the site of metabolism can physically prevent the drug from fitting into the active site of the metabolizing enzyme.
-
Consider Bioisosteric Replacement: If a particular fluorinated motif is problematic (e.g., a trifluoromethyl group that is being metabolized), consider replacing it with a different group that has similar steric and electronic properties but is more metabolically robust.
By systematically applying the troubleshooting guides and experimental protocols outlined in this support center, you can better understand and manage the metabolic instability of your fluorinated drug candidates, leading to the design of safer and more effective medicines.
References
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Stressler, T. (2009). In Vitro Assays for Induction of Drug Metabolism. In: The AAPS Journal, 11(S1), pp. 47-58. Available from: [Link]
-
Kharasch, E. D., & Thummel, K. E. (1993). Clinical Sevoflurane Metabolism and Disposition. II. The Role of Cytochrome P450 2E1 in Fluoride and Hexafluoroisopropanol Formation. Anesthesiology, 79(4), 795–807. Available from: [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Cambridge: Cambridge Open Engage. doi: 10.26434/chemrxiv-2022-j27v2. Available from: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
Rodrigues, A. D. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 25(1), 47-54. Available from: [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 3(1), 1-8. Available from: [Link]
-
Wang, J., & Lim, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. Available from: [Link]
-
Johnson, B. et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 10-21. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]
-
Kharasch, E. D., & Thummel, K. E. (1995). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology, 82(6), 1369-1379. Available from: [Link]
-
de Visser, S. P. (2018). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. ChemPhysChem, 19(21), 2825-2831. Available from: [Link]
-
Auwärter, V., et al. (2024). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. Drug Metabolism and Disposition, 52(5), 567-575. Available from: [Link]
-
Miller, M. S., & Gandolfi, A. J. (1982). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Drug Metabolism and Disposition, 10(6), 633-638. Available from: [Link]
-
Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]
-
Pretze, M., & Wuest, F. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16187-16215. Available from: [Link]
-
Yoshimoto, F. K., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology, 2(5), 1365-1372. Available from: [Link]
-
Key, B. D. (2023). Strategies for the Biodegradation of Polyfluorinated Compounds. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]
-
Pretze, M., & Wuest, F. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. ResearchGate. Available from: [Link]
-
Kharasch, E. D., et al. (1995). Clinical enflurane metabolism by cytochrome P450 2E1. Anesthesiology, 82(6), 1369-79. Available from: [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Semantic Scholar. Available from: [Link]
-
Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 735. Available from: [Link]
-
Patel, P. N., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(2), 125-131. Available from: [Link]
-
Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Wodyński, A., et al. (2022). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. International Journal of Molecular Sciences, 23(24), 15789. Available from: [Link]
-
Yancheva, D., & Tsvetkova, D. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 18(9), 785-793. Available from: [Link]
-
Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6245-6261. Available from: [Link]
-
Patel, K., et al. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3), 1-10. Available from: [Link]
-
Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Available from: [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101538. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. admescope.com [admescope.com]
- 11. news-medical.net [news-medical.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioivt.com [bioivt.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Validating the Antibacterial Potential of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide: A Comparative Guide
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds for antibacterial drug discovery is a critical endeavor. This guide provides a comprehensive framework for validating the antibacterial activity of a promising novel compound, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. By integrating established principles of medicinal chemistry with robust experimental design, we will objectively compare its performance against standard-of-care antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities for their antimicrobial potential.
Introduction: The Scientific Rationale
The structure of this compound suggests a promising candidate for antibacterial activity based on the well-documented properties of its constituent moieties. The benzothiophene core is recognized as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial effects.[1][2] The sulfonamide group is a classic pharmacophore responsible for the antibacterial action of sulfa drugs, which function by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] Furthermore, the incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate.
This guide outlines a systematic approach to validate the antibacterial efficacy of this novel compound through a series of in vitro assays, comparing its performance against a panel of clinically relevant Gram-positive and Gram-negative bacteria. As comparators, we have selected Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria.
Experimental Design and Protocols
A rigorous and reproducible experimental design is paramount for the credible validation of a new antibacterial agent. The following protocols are designed to provide a comprehensive in vitro assessment of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a fundamental quantitative measure of a compound's potency.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate. Ciprofloxacin and Vancomycin are prepared similarly to serve as positive controls.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth is plated onto Mueller-Hinton Agar (MHA).
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Data Analysis: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. It provides a visual confirmation of antibacterial activity.
Protocol:
-
Preparation of Bacterial Lawn: A standardized bacterial inoculum is uniformly spread onto the surface of an MHA plate to create a bacterial lawn.
-
Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound, Ciprofloxacin, and Vancomycin. A disk impregnated with DMSO serves as a negative control. The disks are then placed onto the surface of the inoculated MHA plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data for the antibacterial activity of this compound against a panel of representative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 64 | 0.06 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.25 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 32 | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | 64 | 2 | 4 |
| Escherichia coli (ATCC 25922) | >128 | 0.12 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.5 | >128 |
Table 3: Disk Diffusion Assay - Zone of Inhibition (mm)
| Microorganism | This compound (50 µg disk) | Ciprofloxacin (5 µg disk) | Vancomycin (30 µg disk) |
| Staphylococcus aureus (ATCC 29213) | 18 | 25 | 17 |
| Enterococcus faecalis (ATCC 29212) | 15 | 22 | 15 |
| Escherichia coli (ATCC 25922) | 10 | 30 | 0 |
| Pseudomonas aeruginosa (ATCC 27853) | 0 | 28 | 0 |
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for antibacterial susceptibility testing.
Caption: Hypothesized mechanism of action via competitive inhibition.
Discussion and Future Directions
The hypothetical data suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The activity against Gram-negative bacteria like Escherichia coli is less pronounced, and the compound appears to be inactive against Pseudomonas aeruginosa. This spectrum of activity is consistent with some sulfonamide derivatives.[3][4]
The MBC values being two-fold higher than the MIC values for the susceptible strains suggest that the compound may be primarily bacteriostatic at lower concentrations and bactericidal at higher concentrations. This is a common characteristic of sulfonamides.[5]
The results of the disk diffusion assay corroborate the MIC and MBC findings, showing clear zones of inhibition for the Gram-positive organisms and a smaller zone for E. coli.
While the antibacterial potency of this compound in this hypothetical study does not surpass that of the potent comparator Ciprofloxacin, it demonstrates a level of activity that warrants further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Confirming the hypothesized inhibition of dihydropteroate synthase through enzymatic assays.
-
Toxicity and Safety Profiling: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of bacterial infection.
References
-
Jadhav, S. B., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
-
Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(1), 1-20. [Link]
-
Kouassi, A. M., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7. [Link]
-
Bouziane, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Applicable Chemistry, 5(3), 564-570. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. International Journal of Medical Sciences, 3(2), 41-48. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1126. [Link]
-
Patel, H., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(9), 1109-1115. [Link]
-
Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Elucidating the Molecular Odyssey: A Comparative Guide to Mechanism of Action Studies for 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic agent is both complex and critical. This guide provides an in-depth, comparative framework for investigating the mechanism of action (MoA) of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide , a molecule of significant interest owing to its structural motifs. We will navigate the potential biological targets and pathways this compound may modulate, offering detailed experimental protocols and a logical framework for a comprehensive MoA study.
The core structure, a benzothiophene sulfonamide, is a privileged scaffold found in a variety of bioactive compounds. The presence of a fluorine atom can further enhance metabolic stability and binding affinity.[1] Our approach is therefore multi-pronged, exploring several scientifically plausible mechanisms of action based on existing literature for analogous structures.
Part 1: Deconstructing the Possibilities: Potential Mechanisms of Action
The chemical architecture of this compound suggests several potential biological activities. We will comparatively explore the following hypotheses:
-
Antibacterial Agent: A primary and well-documented role of sulfonamides is the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[2][3][4] This action leads to a bacteriostatic effect.[5]
-
Kinase Inhibitor: The benzothiophene nucleus is present in compounds known to inhibit protein kinases, such as cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases.[6]
-
Protease Inhibitor: Derivatives of benzo[b]thiophene-2-sulfonamide have demonstrated potent and selective inhibition of human chymase, a serine protease involved in cardiovascular and inflammatory diseases.[7]
-
Carbonic Anhydrase Inhibitor: Sulfonamides are a classic class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma and other conditions. Benzothiophene-containing sulfonamides have been shown to be potent inhibitors of various CA isoforms.[8]
The following sections will detail the experimental workflows to investigate each of these potential mechanisms, allowing for a comparative analysis of the compound's activity.
Part 2: The Investigator's Roadmap: Experimental Workflows
A robust MoA study requires a logical and staged approach, moving from broad, target-agnostic screening to specific, hypothesis-driven validation.
Initial Broad-Spectrum Screening
To cast a wide net and identify potential areas of biological activity, an initial screening against diverse panels is recommended.
Caption: Initial screening workflow.
Comparative Experimental Protocols
Here, we provide detailed, side-by-side protocols to test our primary hypotheses.
| Hypothesis | Primary Assay | Secondary Assay | Cell-Based Assay |
| Antibacterial Agent | Dihydropteroate Synthase (DHPS) Inhibition Assay | Minimum Inhibitory Concentration (MIC) Determination | Bacterial Growth Curve Analysis |
| Kinase Inhibitor | In Vitro Kinase Inhibition Assay (e.g., for CDK5) | Dose-Response and IC50 Determination | Western Blot for Phosphorylated Substrates |
| Protease Inhibitor | In Vitro Protease Inhibition Assay (e.g., for Chymase) | Enzyme Kinetics (e.g., Lineweaver-Burk plot) | Cellular Protease Activity Assay |
| Carbonic Anhydrase Inhibitor | Carbonic Anhydrase Inhibition Assay | Isoform Selectivity Profiling | Red Blood Cell Lysis Assay |
Detailed Experimental Protocols
Hypothesis 1: Antibacterial Agent via DHPS Inhibition
A. Primary Assay: Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Principle: This assay spectrophotometrically measures the production of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) by recombinant DHPS.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, DHPPP, and recombinant DHPS.
-
Add varying concentrations of this compound or a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.
-
Initiate the reaction by adding PABA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the absorbance at a specific wavelength to quantify dihydropteroate formation.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
B. Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This assay determines the lowest concentration of the compound that prevents visible growth of a bacterium.
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Hypothesis 2: Kinase Inhibitor
Caption: Kinase inhibition workflow.
A. Primary Assay: In Vitro Kinase Inhibition Assay (e.g., for CDK5)
-
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.
-
Protocol:
-
Set up a reaction in a microplate containing recombinant CDK5/p25, a specific peptide substrate, and ATP in a kinase buffer.
-
Add the test compound at various concentrations. Use a known CDK5 inhibitor as a positive control.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase activity inhibition.
-
B. Cell-Based Assay: Western Blot for Phosphorylated Substrates
-
Principle: This assay detects changes in the phosphorylation status of a kinase's downstream substrates in a cellular context.
-
Protocol:
-
Treat a relevant cell line (e.g., a neuronal cell line for CDK5) with the test compound for a specific duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known CDK5 substrate (e.g., phospho-Tau).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Analyze the band intensities to determine the effect of the compound on substrate phosphorylation.
-
Part 3: Comparative Data Analysis and Interpretation
The power of this comparative approach lies in the ability to directly contrast the potency and efficacy of this compound across different biological targets.
| Parameter | Antibacterial (DHPS) | Kinase Inhibitor (CDK5) | Protease Inhibitor (Chymase) | Carbonic Anhydrase Inhibitor |
| IC50 (nM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| MIC (µg/mL) | Experimental Value | N/A | N/A | N/A |
| Selectivity | Broad-spectrum vs. narrow-spectrum | Kinome-wide panel | Against other proteases | CA isoform panel |
| Cellular Potency | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
A significant difference in the IC50 values between the different target classes will provide strong evidence for the primary mechanism of action. For instance, a low nanomolar IC50 against CDK5 coupled with a high micromolar MIC against bacteria would strongly suggest a primary role as a kinase inhibitor.
Part 4: Conclusion and Future Directions
This guide provides a foundational framework for a comprehensive and comparative investigation into the mechanism of action of this compound. By systematically evaluating its activity against multiple, plausible biological targets, researchers can efficiently and accurately define its pharmacological profile. The initial findings from these studies will pave the way for more advanced investigations, including structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode, and in vivo studies to assess efficacy and safety in relevant disease models.
References
-
Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. PubMed. [Link][6]
-
Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. PubMed. [Link][7]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link][2]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. PubMed. [Link][8]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link][5]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. [Link][1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target is a cornerstone of preclinical development. This guide provides a comprehensive, data-driven framework for confirming the target engagement of a novel investigational compound, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide . For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as a selective inhibitor of human Carbonic Anhydrase XII (CAXII), a transmembrane enzyme implicated in the progression of various solid tumors.[1][2]
This document will objectively compare the performance of our compound of interest against established CAXII inhibitors, providing detailed experimental protocols and supporting data to guide researchers in their own target validation workflows.
The Critical Role of Carbonic Anhydrase XII in Oncology
Carbonic Anhydrase XII (CAXII) is a zinc-containing metalloenzyme that is highly expressed in numerous cancers and is generally absent in corresponding healthy tissues.[3] Its expression is often induced by the hypoxic tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII plays a crucial role in maintaining a neutral intracellular pH while acidifying the extracellular space.[1] This pH dysregulation promotes tumor cell survival, proliferation, and metastasis, making selective CAXII inhibition a compelling therapeutic strategy.[1][2]
Our investigational compound, this compound, belongs to the sulfonamide class of molecules, which are known to be potent inhibitors of carbonic anhydrases through coordination with the active site zinc ion.[3][4] This guide outlines the essential experiments to validate its engagement with CAXII.
Comparative Compounds
To rigorously assess the target engagement and selectivity of this compound, we will compare it with the following molecules:
-
SLC-0111: A well-characterized, potent, and selective CAIX/CAXII inhibitor that has been evaluated in clinical trials.
-
U-104: Another potent sulfonamide-based inhibitor with high selectivity for tumor-associated carbonic anhydrases.
-
Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor, serving as a control to assess isoform selectivity.[1]
Experimental Methodologies for Target Engagement Confirmation
A multi-pronged approach is essential for robust target validation. We will utilize a combination of in vitro biochemical assays and cell-based biophysical methods to build a comprehensive evidence package.
In Vitro Enzymatic Inhibition Assay
Principle: The most direct method to determine the inhibitory potency of a compound is to measure its effect on the enzymatic activity of the purified target protein. For carbonic anhydrases, a stopped-flow CO2 hydrase assay is the gold standard. This assay measures the decrease in the rate of CO2 hydration to bicarbonate and protons in the presence of the inhibitor.
Protocol:
-
Recombinantly express and purify human carbonic anhydrase isoforms (CAXII, CAIX, CAI, and CAII).
-
Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).
-
A solution of CO2 is rapidly mixed with the buffer containing the CA enzyme and a pH indicator in a stopped-flow instrument.
-
The hydration of CO2 causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Repeat the experiment in the presence of varying concentrations of this compound and the comparative compounds.
-
Calculate the initial rates of reaction and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Data Presentation:
| Compound | CAXII Ki (nM) | CAIX Ki (nM) | CAI Ki (nM) | CAII Ki (nM) | Selectivity (CAII/CAXII) |
| This compound | 8.5 | 15.2 | >10,000 | >10,000 | >1176 |
| SLC-0111 | 12.0 | 25.0 | >10,000 | >10,000 | >833 |
| U-104 | 10.5 | 18.0 | >10,000 | >10,000 | >952 |
| Acetazolamide | 25.0 | 12.0 | 250 | 12 | 0.48 |
Interpretation: The hypothetical data in the table above would demonstrate that this compound is a potent inhibitor of CAXII, with a Ki in the low nanomolar range. Importantly, its high Ki values against the ubiquitous cytosolic isoforms CAI and CAII indicate excellent selectivity, which is a desirable attribute for minimizing off-target effects.[1] Its performance is comparable to, or slightly better than, the established selective inhibitors SLC-0111 and U-104.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful biophysical method for assessing target engagement in a cellular environment.[5][6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[6][9] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.[9]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Culture a human cancer cell line known to express CAXII (e.g., HT-29 colorectal adenocarcinoma cells).
-
Treat the cells with 10 µM of this compound, comparative compounds, or a DMSO vehicle control for 1 hour.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for CAXII.
-
Quantify the band intensities and plot the percentage of soluble CAXII as a function of temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal stabilization.
Data Presentation:
| Compound (10 µM) | Tm of CAXII (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 54.2 | - |
| This compound | 61.5 | +7.3 |
| SLC-0111 | 60.8 | +6.6 |
| U-104 | 61.1 | +6.9 |
| Acetazolamide | 56.1 | +1.9 |
Interpretation: A significant positive thermal shift (ΔTm) for CAXII in cells treated with this compound provides strong evidence of direct target engagement in a physiological context.[6][7] The magnitude of the shift, being comparable to or greater than that of SLC-0111 and U-104, suggests robust binding. The smaller shift observed with the less selective Acetazolamide further validates the assay's ability to discern potent and specific interactions.
Chemical Proteomics: Affinity Capture-Mass Spectrometry
Principle: Chemical proteomics is a powerful, unbiased approach to identify the protein interaction partners of a small molecule from the entire proteome.[10][11][12] In an affinity capture experiment, a version of the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding proteins from a cell lysate.[13][14] The captured proteins are then identified by mass spectrometry.[15]
Workflow Diagram:
Caption: Workflow for Affinity Capture-Mass Spectrometry.
Protocol:
-
Synthesize an affinity probe by attaching a linker and a biotin tag to this compound without disrupting its binding pharmacophore.
-
Immobilize the biotinylated probe onto streptavidin-coated agarose beads.
-
Lyse CAXII-expressing cells and pre-clear the lysate to remove proteins that bind non-specifically to the beads.
-
Incubate the pre-cleared lysate with the probe-coated beads. In a parallel control experiment (competitive displacement), add a high concentration of the free, non-biotinylated compound to the lysate before adding the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. True binding partners will be significantly enriched in the probe pulldown compared to a control pulldown with beads alone, and this enrichment will be diminished in the competitive displacement experiment.
Data Presentation:
| Protein Identified | Probe Pulldown (Spectral Counts) | Competitive Displacement (Spectral Counts) | Fold Enrichment |
| CAXII | 152 | 12 | 12.7 |
| CAIX | 45 | 5 | 9.0 |
| Protein A | 5 | 4 | 1.25 |
| Protein B | 10 | 9 | 1.11 |
Interpretation: The hypothetical results would show a high number of spectral counts for CAXII in the probe pulldown, which are significantly reduced in the presence of the free compound as a competitor. This provides unbiased, proteome-wide evidence that CAXII is a primary and specific binding partner of this compound in its native environment. The lower enrichment of CAIX would be consistent with the in vitro Ki data, suggesting a degree of cross-reactivity with this closely related isoform.
Conclusion
References
-
Peng, L., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Retrieved from [Link]
-
Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. Retrieved from [Link]
-
Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Retrieved from [Link]
-
Reinecke, M., et al. (2018). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. Retrieved from [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Zhang, H., et al. (2012). Chemical Proteomic Technologies for Drug Target Identification. ScienceDirect. Retrieved from [Link]
-
Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Retrieved from [Link]
-
Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Metcalfe, C., et al. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]
-
Angeli, A., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Auctores. (n.d.). A review on Carbonic Anhydrase IX and XII Inhibitors. Retrieved from [Link]
-
Synapse. (2024). What are CA12 inhibitors and how do they work?. Retrieved from [Link]
-
Bartolucci, G., et al. (2021). Chemical structure of CAXII inhibitors. ResearchGate. Retrieved from [Link]
-
Aslam, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]
-
Häbe, D. D., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. PMC. Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. PMC. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC. Retrieved from [Link]
-
Chen, Y. J., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. Retrieved from [Link]
-
Asiri, A. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Retrieved from [Link]
-
JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Retrieved from [Link]
-
Wagh, P. D., et al. (2022). THE DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF THE PEPTIDE DERIVATIVES CONTAINING GUANIDINE MOIETY WITH 5-CHLORO-THIOPHENE-2. ResearchGate. Retrieved from [Link]
-
Then, R. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 11. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of Fluorinated Benzothiophenes
An Objective Comparison of Preclinical Models and Methodologies for Evaluating Anticancer Efficacy
The journey of an anticancer compound from a promising hit in an in vitro screen to a potential clinical candidate is fraught with challenges. A critical, and often decisive, phase in this journey is the rigorous in vivo validation of its efficacy. For novel chemical entities like fluorinated benzothiophenes—a class of compounds recognized for its "privileged structure" in medicinal chemistry—this step is paramount.[1][2][3] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile, making these compounds particularly compelling for cancer research.[4][5]
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the preclinical models and experimental protocols essential for the robust in vivo validation of fluorinated benzothiophenes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to preclinical efficacy testing.
Part 1: The Cornerstone of In Vivo Research: Selecting the Appropriate Animal Model
The predictive power of any preclinical study hinges on the choice of the animal model.[6][7] A model that fails to recapitulate the key features of human cancer can generate misleading data, wasting valuable resources and time. The selection process involves a careful trade-off between clinical relevance, cost, time, and the specific scientific question being addressed.
A Comparative Analysis of Leading Preclinical Cancer Models
The three most common types of rodent models used in oncology research are Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Syngeneic models. Each has distinct advantages and limitations.
| Model Type | Description | Advantages | Disadvantages | Best Use Case for Benzothiophene Studies |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are cultured in vitro and then injected (typically subcutaneously) into immunodeficient mice.[8] | - Cost-effective & rapid- High reproducibility- Genetically well-characterized | - Poor reflection of tumor heterogeneity- Lack of native tumor microenvironment- Genetic drift from original tumor | Initial, large-scale screening of multiple fluorinated benzothiophene analogs to quickly identify lead compounds. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into severely immunodeficient mice (e.g., NSG mice).[9][10] | - Preserves original tumor histology and genetic heterogeneity[6][8][9]- High predictive value for clinical response[8][9]- Models drug resistance mechanisms | - High cost & long development time[10]- Requires highly specialized facilities- Potential for mouse stroma to replace human stroma over passages | Gold-standard validation of a lead compound's efficacy in a model that closely mirrors human disease. Essential for co-clinical trials.[9][10] |
| Syngeneic Model | Mouse cancer cells are implanted into an immunocompetent mouse of the same genetic background.[11] | - Fully competent immune system- Allows for evaluation of immuno-oncology agents- Models tumor-immune interactions | - Limited availability of relevant mouse cancer lines- Mouse tumors may not fully represent human cancer biology | Assessing if a fluorinated benzothiophene has immunomodulatory effects in addition to its direct cytotoxic activity. |
Rationale in Practice: Choosing a Model for Fluorinated Benzothiophenes
For a novel fluorinated benzothiophene, a tiered approach is most effective. An initial efficacy screen can be conducted using a panel of CDX models representing different cancer types (e.g., breast, lung, colon). This allows for a rapid, cost-effective assessment of the compound's activity spectrum.
Once a lead candidate is identified, validation in PDX models is the logical and necessary next step.[6][8][9] This provides a much higher-fidelity system to confirm efficacy, investigate response in diverse genetic backgrounds, and identify potential biomarkers of sensitivity.[9] For example, a study on a benzothiophene derivative might progress from a successful screen in an MCF-7 (breast cancer) CDX model to validation in a panel of ER-positive breast cancer PDX models to ensure the activity is not an artifact of a single cell line.
Workflow for establishing common preclinical in vivo cancer models.
Part 2: A Step-by-Step Protocol for a Robust In Vivo Efficacy Study
Meticulous planning and execution are critical for obtaining reliable and reproducible in vivo data.[11] The following protocol outlines a standard workflow for a subcutaneous xenograft study, which is the most common approach for initial efficacy testing due to the ease of tumor measurement.
Standard workflow for an in vivo anticancer efficacy study.
Detailed Experimental Protocol: PDX Mouse Model
This protocol is representative of a study designed to validate a lead fluorinated benzothiophene.
-
Animal Model Selection: Use severely immunocompromised mice, such as NOD/SCID Gamma (NSG) mice, to ensure successful engraftment of patient-derived tissue.[9]
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2 .[11]
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of the study, which is critical for statistical validity.
-
-
Drug Administration:
-
The control group receives the vehicle solution (the formulation without the drug).
-
The treatment group receives the fluorinated benzothiophene at a predetermined dose and schedule (e.g., 10 mg/kg, daily, via oral gavage).
-
Causality: The route of administration should be clinically relevant. Oral gavage is often preferred for small molecules intended for oral delivery in humans. The dose is typically determined from prior Maximum Tolerated Dose (MTD) studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Body weight loss exceeding 20% is a common sign of toxicity and a humane endpoint.[11]
-
The primary study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[11]
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Part 3: Quantifying Efficacy and Interpreting the Results
The success of a compound is measured by its ability to inhibit tumor growth without causing undue toxicity.
Primary Efficacy Metrics
-
Tumor Growth Inhibition (TGI): This is the most common metric for assessing efficacy in solid tumor models.[12] It represents the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Tumor Weight: At the end of the study, the final tumor weight provides a tangible confirmation of the caliper-based volume measurements.[13]
Essential Secondary Analyses
-
Histopathology: Microscopic examination of tumor tissue is crucial for understanding how the compound is working.[14][15]
-
Hematoxylin and Eosin (H&E) Staining: Reveals overall tumor morphology, cell death (necrosis), and changes in tissue architecture.[13][15]
-
Immunohistochemistry (IHC): Uses antibodies to detect specific proteins. Key markers include:
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates an anti-proliferative effect.
-
Cleaved Caspase-3 / TUNEL Staining: Markers of apoptosis (programmed cell death). An increase indicates the compound is inducing apoptosis.[13]
-
-
Hypothetical mechanism of action for a STAT3-inhibiting benzothiophene.[16]
Part 4: Comparative Efficacy of Anticancer Benzothiophene Derivatives
While a direct head-to-head in vivo comparison of multiple fluorinated benzothiophenes is not available in a single publication, we can compile and compare data from various preclinical studies to establish a performance benchmark. The following table summarizes representative data for benzothiophene analogs, highlighting their potent anticancer activity.
| Compound Class/Example | Cancer Model | Dosing Regimen (Route) | Tumor Growth Inhibition (TGI %) | Key Findings / Mechanism | Reference |
| Benzothiophene Acrylonitrile (Analog 13) | NCI-60 Panel (In Vitro GI50) | N/A | GI50 < 10.0 nM in most cell lines | Potent tubulin polymerization inhibitor; overcomes P-gp mediated resistance. | [17] |
| Coumarin-benzo[b]thiophene (Compound 7a) | 4T1 Breast Cancer (Syngeneic) | 10 mg/kg (i.p.) | Significant tumor suppression (data not quantified as TGI%) | Mitochondria-targeting STAT3 inhibitor; induces apoptosis. | [16] |
| 5-Fluorobenzothiazole (5F 203) | MCF-7 Breast Cancer (Xenograft) | N/A | Potent antiproliferative activity | Induces CYP1A1 expression and is metabolized into reactive species that bind to macromolecules. | [18][19] |
| FL118 Derivative (Compound 12e) | A549 & NCI-H446 Lung Cancer (Xenograft) | 10 mg/kg (i.g.) | 48.8% (A549)70.3% (NCI-H446) | Induces cell cycle arrest and apoptosis by blocking anti-apoptotic genes. | [20] |
This comparative data illustrates the potent, multi-modal anticancer activity of the benzothiophene scaffold. The addition of fluorine, as in 5F 203, can confer potent activity, while other structural modifications can direct the compounds to specific targets like tubulin or STAT3, leading to significant tumor growth inhibition in vivo.[16][17][18]
Conclusion
The in vivo validation of fluorinated benzothiophenes requires a systematic, evidence-based approach. The journey from initial screening in CDX models to definitive efficacy testing in clinically relevant PDX models is a logical and robust pathway. By carefully selecting the appropriate model, designing meticulous experimental protocols, and employing a comprehensive set of endpoints—from tumor volume measurements to detailed histopathological analysis—researchers can generate the high-quality, trustworthy data needed to advance these promising compounds toward the clinic. The potent activity demonstrated by various benzothiophene analogs in preclinical models underscores the significant therapeutic potential of this chemical class in the ongoing fight against cancer.
References
- Vertex AI Search. (n.d.). Patient-Derived Xenograft (PDX) Models in Cancer Research.
- MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
- OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery.
- PMC - NIH. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models.
- Genes & Diseases. (2025, June 10). Patient-derived xenograft models may become an indispensable tool in precision oncology.
- PMC - NIH. (n.d.). Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research.
- Magdalen Medical Publishing. (2023, January 11). The advantages of patient-derived using xenograft models for preclinical oncology research.
- ResearchGate. (2018, October 7). In vivo screening models of anticancer drugs.
- Pharma Models. (2014, May 13). Animal Testing Significantly Advances Cancer Research.
- BenchChem. (n.d.). Navigating the Landscape of Anticancer Agents: A Comparative Look at Benzothiophene Derivatives.
- BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
- International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects.
- NIH. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- PMC - NIH. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
- PubMed. (2019, July 15). Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors.
- Frederick National Lab for Cancer Research. (n.d.). Histopathology of preclinical toxicity studies : interpretation and relevance in drug safety evaluation.
- RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- Crown Bioscience. (2024, November 6). Preclinical Histopathology: A Powerful Insight into Early Drug Development.
- PMC - NIH. (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives.
- PubMed. (n.d.). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells.
- PMC - NIH. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
- ResearchGate. (n.d.). In vivo anti-tumor efficacy. (A) Tumor growth curves of different....
- ResearchGate. (2025, August 10). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF??B activity in drug-sensitive MCF7 cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. news-medical.net [news-medical.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. waxitinc.com [waxitinc.com]
- 16. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Benzothiophene Derivatives
In the landscape of modern drug discovery, the benzothiophene scaffold stands out as a "privileged structure."[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3] This versatility makes them a focal point for medicinal chemists. However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, chief among them being the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive framework for the critical process of cross-validating in vitro and in vivo results for benzothiophene derivatives, ensuring a more robust and predictive drug development pipeline.
The Imperative of Cross-Validation: Beyond the IC50
The core principle of cross-validation lies in establishing a predictive relationship between a compound's activity in a controlled, artificial environment (in vitro) and its behavior within a complex living organism (in vivo). A low nanomolar IC50 value in an enzymatic or cell-based assay is an encouraging starting point, but it is not a guarantee of therapeutic success.[4] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be assessed in a whole-organism model.[5][6] Therefore, a rigorous, iterative process of in vitro and in vivo testing is paramount to de-risk a project and make informed decisions about which lead candidates to advance.
A Stepwise Approach to In Vitro and In Vivo Correlation
The cross-validation of benzothiophene derivatives should be viewed as an integrated workflow. The initial in vitro screening identifies potent compounds and elucidates their mechanism of action, while subsequent in vivo studies confirm their efficacy and safety in a more physiologically relevant context.
Caption: Iterative workflow for cross-validation of benzothiophene derivatives.
In Vitro Evaluation: Building a Foundation of Evidence
The initial phase of testing involves a battery of in vitro assays to characterize the biological activity of the synthesized benzothiophene derivatives. The choice of assays is dictated by the therapeutic target of interest.
Anticancer Activity
A common application for benzothiophene derivatives is in oncology.[7]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiophene derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity
Many benzothiophene derivatives have been investigated for their anti-inflammatory properties.[9]
Experimental Protocol: Nitric Oxide Assay in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[8]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.[8]
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color change is proportional to the amount of nitrite, a stable metabolite of NO.[8]
In Vivo Validation: Assessing Performance in a Physiological Context
Promising candidates from in vitro screening are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties.[10][11]
Anticancer Efficacy in Xenograft Models
Experimental Protocol: Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PC3) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer the benzothiophene derivative via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Anti-inflammatory Efficacy in Paw Edema Model
Experimental Protocol: Formalin-Induced Paw Edema in Rats
-
Compound Administration: Administer the benzothiophene derivative or a reference drug (e.g., celecoxib) to rats orally.[9]
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of formalin solution into the sub-plantar surface of the rat's hind paw to induce inflammation and edema.[9]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the formalin injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Data Comparison and Correlation: A Quantitative Approach
The ultimate goal of this process is to establish a meaningful correlation between the in vitro and in vivo data. This is often a complex undertaking, but a quantitative comparison is a crucial first step.
Table 1: Illustrative Cross-Validation Data for a Hypothetical Anticancer Benzothiophene Derivative (BZ-123)
| Parameter | In Vitro Assay | Result | In Vivo Model | Result |
| Potency | MTT Assay (PC3 cells) | IC50 = 0.5 µM | PC3 Xenograft | 60% Tumor Growth Inhibition at 50 mg/kg |
| Mechanism | Tubulin Polymerization Assay | IC50 = 0.2 µM[7] | Immunohistochemistry of Tumor | Disrupted microtubule formation |
| Metabolism | Mouse Liver Microsome Stability | t1/2 = 15 min | Mouse Pharmacokinetics | Plasma t1/2 = 2 hours |
| Toxicity | Normal Cell Viability (MRC-5) | CC50 = 50 µM | Acute Toxicity Study | No observed adverse effects at 100 mg/kg |
This table allows for a direct comparison of key parameters. For instance, the high in vitro potency of BZ-123 translates to significant tumor growth inhibition in the xenograft model. However, the moderate microsomal stability might explain the need for a relatively high dose in the in vivo study.
Caption: Logical relationship between in vitro properties and in vivo success.
Navigating the Challenges of In Vitro-In Vivo Correlation (IVIVC)
It is important to acknowledge that a perfect linear correlation between in vitro and in vivo data is rare.[5] Several factors can contribute to discrepancies:
-
Metabolic Transformation: A compound that is potent in vitro may be rapidly metabolized in vivo into inactive or less active forms.[4]
-
Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to interact with its target.
-
Tissue Distribution: The compound may not reach the target tissue in sufficient concentrations to exert its effect.
-
Model Limitations: The chosen in vitro or in vivo model may not fully recapitulate the complexity of human disease.
Conclusion: A Pathway to More Predictive Drug Discovery
The cross-validation of in vitro and in vivo results is a cornerstone of successful drug development. For a versatile and promising class of compounds like benzothiophene derivatives, a systematic and iterative approach to testing is essential. By carefully selecting in vitro assays that are relevant to the intended in vivo model, and by quantitatively comparing the data obtained from both, researchers can build a more complete picture of a compound's therapeutic potential. This rigorous validation process allows for the early identification of promising candidates and the termination of those with a low probability of success, ultimately leading to a more efficient and predictive drug discovery pipeline.
References
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. BenchChem.
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 804-831. Available from: [Link]
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
-
Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available from: [Link]
-
Kamal, A., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS One, 10(6), e0128838. Available from: [Link]
-
Forman, J., et al. (2024). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Journal of Medicinal Chemistry, 67(2), 1384-1392. Available from: [Link]
-
Ahmad, I., et al. (2025). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Journal of Computer-Aided Molecular Design, 39(1), 59. Available from: [Link]
-
Yildirim, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Available from: [Link]
-
Abdel-Aal, E. R. M., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Taylor & Francis Online. Available from: [Link]
-
Wagner, S., et al. (2021). In Vitro and In Vivo Characterization of Dibenzothiophene Derivatives [125I]Iodo-ASEM and [18F]ASEM as Radiotracers of Homo- and Heteromeric α7 Nicotinic Acetylcholine Receptors. MDPI. Available from: [Link]
-
Forman, J., et al. (2024). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Hackensack Meridian School of Medicine - Pure Help Center. Available from: [Link]
-
Yildirim, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available from: [Link]
-
Pfeifer, S. (1985). In Vitro-in Vivo Correlation: An Unrealistic Problem. Pharmaceutical Research, 2(3), 97-107. Available from: [Link]
-
Ghorab, M. M., et al. (2019). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 11(15), 1947-1964. Available from: [Link]
- Kageyama, S., et al. (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents.
-
Wang, Y., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & Medicinal Chemistry, 47, 116395. Available from: [Link]
-
Shafiee, A., et al. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198-202. Available from: [Link]
-
Kumar, P., et al. (2009). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer Chemotherapy and Pharmacology, 65(3), 455-462. Available from: [Link]
-
Zhang, C., et al. (2020). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. Frontiers in Genetics, 10, 1373. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. Available from: [Link]
-
ResearchGate. (n.d.). Correlation Between In Vitro and In Vivo Screens. ResearchGate. Available from: [Link]
-
S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Available from: [Link]
-
Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. Scribd. Available from: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro-in Vivo Correlation: An Unrealistic Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Inhibitor Profiling: A Head-to-Head Analysis of a Novel JAK Inhibitor Against Ruxolitinib
Introduction: The Janus Kinase Pathway - A Critical Hub for Cytokine Signaling
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), serves as a critical intracellular signaling hub.[1][2] These enzymes are indispensable for transducing signals from a vast array of cytokines and growth factors, thereby regulating fundamental cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][3] The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor, bringing the associated JAKs into close proximity.[4] This proximity allows the JAKs to phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once recruited, STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1]
Given its central role in mediating inflammatory and immune responses, dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune disorders and malignancies.[3][5][6] This has made the JAK family a highly attractive target for therapeutic intervention. The development of small molecule JAK inhibitors (JAKinibs) has revolutionized the treatment landscape for diseases like rheumatoid arthritis, myelofibrosis, and atopic dermatitis.[7][8][9][10]
This guide provides a comprehensive framework for the preclinical evaluation of a novel JAK inhibitor, hereafter referred to as "Inhibitor X." We will outline a series of head-to-head comparative experiments against a well-established, first-in-class JAK1/2 inhibitor, Ruxolitinib , to rigorously assess its potency, cellular activity, and selectivity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental step.
The Benchmark: Ruxolitinib (Jakafi®)
Ruxolitinib was the first JAK inhibitor to receive FDA approval and serves as an excellent benchmark for our comparison.[7] It functions as an ATP-competitive inhibitor with primary activity against JAK1 and JAK2.[11] This dual specificity allows it to block the signaling of a wide range of pro-inflammatory cytokines.[12] Clinically, it is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease.[7][8] Understanding the performance of Inhibitor X relative to Ruxolitinib is crucial for determining its potential therapeutic niche and points of differentiation.
A Multi-Pillar Framework for Comparative Analysis
A thorough comparison requires more than a single data point. We must interrogate the inhibitor's activity from multiple angles: from the purified enzyme to the complex cellular environment, and finally to its broader interaction with the kinome.
Pillar 1: Biochemical Potency and Selectivity
The Core Question: How potently and selectively does Inhibitor X inhibit the activity of purified JAK enzymes compared to Ruxolitinib?
Rationale (Expertise & Experience): The initial and most fundamental assessment of any enzyme inhibitor is to measure its direct effect on the purified target. This in vitro kinase assay provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[13][14] It allows us to understand the intrinsic affinity of the compound for the enzyme's active site without the complexities of cellular uptake, metabolism, or efflux.[15] Crucially, performing this assay against all four JAK isoforms provides the first glimpse into the inhibitor's selectivity profile. An inhibitor's selectivity is a key determinant of its therapeutic window and potential side effects.[15][16]
Experimental Protocol: In Vitro Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a STAT-derived peptide) in the kinase buffer.
-
Prepare serial dilutions of Inhibitor X and Ruxolitinib in 100% DMSO, followed by a final dilution into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (Km) for each enzyme to ensure competitive inhibition is accurately measured.[15]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the inhibitor dilutions (or vehicle control) to the appropriate wells.
-
Add 5 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect remaining ATP by adding 10 µL of a luminescent ATP detection reagent (e.g., CellTiter-Glo® or Kinase-Glo®).[17]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Potency
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 401 | 59 |
| Inhibitor X | 1.5 | 35.5 | 1,250 | 98 |
Note: Data for Ruxolitinib is representative from published literature.[11] Data for Inhibitor X is hypothetical.
Interpretation: The hypothetical data suggests Inhibitor X is a more potent JAK1 inhibitor than Ruxolitinib but is over 10-fold more selective for JAK1 over JAK2. This profile might offer a therapeutic advantage by reducing potential side effects associated with strong JAK2 inhibition.
Workflow Visualization: In Vitro Kinase Assay
Caption: Simplified overview of the JAK-STAT signaling cascade.
Pillar 3: Functional Cellular Consequence
The Core Question: Does the observed inhibition of JAK-STAT signaling translate into a meaningful functional outcome, such as inhibiting cell proliferation?
Rationale (Authoritative Grounding): Connecting target engagement to a functional cellular response is a critical validation step. For many hematopoietic cell lines, proliferation is directly dependent on continuous signaling through the JAK-STAT pathway. [6]Therefore, an effective inhibitor should not only block STAT phosphorylation but also arrest cell growth. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity, provide a robust and high-throughput method to quantify the anti-proliferative effects of a compound. [18][19]
Experimental Protocol: CellTiter-Glo® Proliferation Assay
-
Cell Seeding:
-
Seed a cytokine-dependent cell line (e.g., TF-1) into a 96-well white, clear-bottom plate at a low density (e.g., 5,000 cells/well) in their required growth media containing the necessary cytokine.
-
-
Compound Treatment:
-
Add serial dilutions of Inhibitor X and Ruxolitinib to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator. This duration is typically sufficient to observe significant differences in proliferation.
-
-
Assay Readout:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well. [19] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to vehicle controls.
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the data as described for the biochemical assay.
-
Data Presentation: Anti-Proliferative Activity
| Compound | Anti-Proliferative GI50 (nM) (TF-1 Cells) |
| Ruxolitinib | 250 |
| Inhibitor X | 150 |
Note: Data is hypothetical and for illustrative purposes.
Interpretation: The data demonstrates that the superior cellular potency of Inhibitor X in blocking pSTAT signaling translates into a more potent anti-proliferative effect, reinforcing the compound's mechanism of action.
Workflow Visualization: Cell Proliferation Assay
Caption: Workflow for a CellTiter-Glo® based proliferation assay.
Pillar 4: Kinome-Wide Selectivity Profile
The Core Question: Beyond the JAK family, what other kinases does Inhibitor X interact with?
Rationale (Expertise & Experience): The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. [20]Consequently, ATP-competitive inhibitors often exhibit off-target activity. [21]Profiling an inhibitor against a broad panel of kinases is essential for predicting potential toxicities and understanding its overall safety profile. [15][22]For instance, inhibition of certain kinases could lead to cardiac or gastrointestinal side effects. [23]This comprehensive profiling is typically performed as a service by specialized contract research organizations (CROs). [24]
Experimental Approach: Broad Kinase Panel Screening
This is typically a fee-for-service screen where the compound of interest is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400). The readout is the percent inhibition for each kinase in the panel. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC50 determination.
Data Presentation: Off-Target Selectivity Profile
| Kinase Target | Ruxolitinib (% Inhibition @ 1 µM) | Inhibitor X (% Inhibition @ 1 µM) |
| JAK1 (On-Target) | 100 | 100 |
| JAK2 (On-Target) | 100 | 95 |
| LRRK2 | 65 | 15 |
| ROCK2 | 45 | 40 |
| FLT3 | 30 | 5 |
| SRC | 25 | 8 |
Note: Data is hypothetical and for illustrative purposes. Ruxolitinib is known to have activity against other kinases.[21]
Interpretation: This hypothetical selectivity screen suggests that Inhibitor X is "cleaner" than Ruxolitinib, with fewer significant off-target interactions at a high concentration. The reduced activity against kinases like LRRK2 and FLT3 could translate to a better safety profile, a hypothesis that would require further investigation in subsequent toxicology studies.
Synthesis and Conclusion: Building a Comprehensive Profile
By systematically progressing through these four pillars of analysis, we can construct a robust and multi-dimensional profile of our novel compound, Inhibitor X, and directly compare it to the benchmark, Ruxolitinib.
Summary Comparison Table
| Parameter | Ruxolitinib | Inhibitor X | Interpretation of Hypothetical Data |
| Biochemical Potency | JAK1/2 IC50: ~3 nM | JAK1 IC50: 1.5 nM | Inhibitor X is more potent on JAK1 and >10-fold selective over JAK2. |
| Cellular Activity | pSTAT3 IC50: ~180 nM | pSTAT3 IC50: 95 nM | Inhibitor X shows superior cellular potency, indicating good permeability. |
| Functional Effect | GI50: ~250 nM | GI50: 150 nM | Target inhibition translates to superior anti-proliferative activity. |
| Kinome Selectivity | Hits on LRRK2, ROCK2, etc. | Fewer off-target hits | Inhibitor X appears to have a cleaner selectivity profile. |
This head-to-head comparison guide demonstrates a logical, evidence-based approach to characterizing a novel enzyme inhibitor. The hypothetical data for "Inhibitor X" paints a picture of a highly promising candidate: a potent, JAK1-selective inhibitor with excellent cellular activity and a clean off-target profile compared to the established benchmark. This rigorous, multi-faceted evaluation provides the confidence needed to advance a compound to the next stage of drug development. Every protocol described is part of a self-validating system, ensuring that the data generated is not only accurate but also contextually meaningful, allowing researchers to make informed decisions with high confidence.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Available at: [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Murphy, J. M., & Ecroyd, H. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In: Vainchenker W., Constantinescu S. (eds) Myeloproliferative Neoplasms. Methods in Molecular Biology (Methods and Protocols), vol 843. Humana Press. Available at: [Link] [13]32. Khan, S., et al. (2021). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Chemistry. Available at: [Link]
-
GoodRx. (2024). 10 JAK Inhibitor Side Effects You'll Want to Know About. Available at: [Link] [23]34. Bio-protocol. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link] [25]35. Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link] [18]36. Zak, M., et al. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ghoreschi, K., et al. (2011). A new generation of JAK inhibitors for the treatment of autoimmune diseases. Cardiovascular & Haematological Disorders-Drug Targets. Available at: [Link]
-
Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. Journal of Inflammation Research. Available at: [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The JAK-STAT Signaling Pathway [jove.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. drugs.com [drugs.com]
- 8. geneonline.com [geneonline.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. naaf.org [naaf.org]
- 11. selleckchem.com [selleckchem.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. pnas.org [pnas.org]
- 21. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. m.youtube.com [m.youtube.com]
Investigating the Off-Target Effects of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide: A Comparative Guide to Experimental Strategies
In the landscape of drug discovery and development, the characterization of a compound's specificity is as critical as the elucidation of its primary mechanism of action. Off-target effects, the unintended interactions of a drug candidate with proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic repurposing.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of novel chemical entities, using the hypothetical compound 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide as a case study.
While specific biological data for this compound is not publicly available, its sulfonamide functional group suggests a potential heritage as an antibacterial agent, targeting folate synthesis pathways.[3][4] However, without empirical data, a thorough and unbiased investigation of its broader interactome is paramount. This guide will compare and contrast key experimental methodologies, providing the rationale behind their application and detailed protocols to ensure scientific rigor.
I. Initial Broad-Spectrum Screening: Casting a Wide Net
The initial phase of an off-target investigation aims to identify a broad range of potential unintended interactions. This is crucial for early-stage risk assessment and for prioritizing subsequent validation efforts. Two powerful and complementary approaches for this are large-scale kinase profiling and proteome-wide thermal shift assays.
A. Kinase Panel Screening: A Focus on a Druggable Superfamily
Protein kinases represent a large and highly druggable class of enzymes, and unintended kinase inhibition is a common source of off-target effects for many small molecules.[5][6][7] Kinase panel screening involves testing the compound against a large number of purified kinases to determine its inhibitory activity.
Experimental Rationale: The ATP-binding pocket of kinases is structurally conserved, making it a frequent site for off-target binding of ATP-competitive inhibitors.[8] Screening against a diverse panel of kinases provides a rapid and cost-effective way to identify potential liabilities and to understand the selectivity profile of the compound.
Comparative Alternatives: While radiometric assays remain a gold standard for their sensitivity, non-radioactive methods such as fluorescence resonance energy transfer (FRET) or mobility shift assays are also widely used and offer advantages in terms of safety and ease of use.
Hypothetical Data Summary: this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Putative On-Target |
| Dihydrofolate Reductase (DHFR) | 95% | 50 | Yes |
| Epidermal Growth Factor Receptor (EGFR) | 78% | 500 | Off-Target |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 65% | 1200 | Off-Target |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 15% | >10000 | Negligible |
| Cyclin-dependent kinase 2 (CDK2) | 8% | >10000 | Negligible |
Experimental Workflow: Kinase Panel Screening
Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture a human cell line known to express the potential off-target protein (e.g., A431 cells for EGFR). Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-EGFR).
-
Data Analysis: Detect the protein bands using a secondary antibody and chemiluminescence. Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. Determine the melting temperature (Tm) for both the vehicle and compound-treated samples.
III. Quantifying Binding Affinity: Receptor Binding Assays
Once an off-target interaction is validated in a cellular context, the next step is to quantify the binding affinity. Receptor binding assays are essential for determining the dissociation constant (Kd) or the inhibitory constant (Ki) of a compound for a specific target. [9][10][11]
Experimental Rationale: These assays directly measure the interaction between a compound and its target, providing quantitative data on binding affinity. [12][13]This information is critical for understanding the potential physiological relevance of an off-target interaction. A high binding affinity (low Kd or Ki) suggests that the off-target effect is more likely to occur at therapeutic concentrations of the drug.
Comparative Alternatives: For enzymes, enzyme inhibition assays can be used to determine the IC50 or Ki. For non-enzyme targets, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on binding kinetics and thermodynamics.
Hypothetical Data Summary: Radioligand Binding Assay for EGFR
| Compound | Ki for EGFR (nM) |
| This compound | 850 |
| Gefitinib (Positive Control) | 25 |
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: EGFR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing EGFR (e.g., A431 cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled EGFR ligand (e.g., ³H-EGF), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
IV. Conclusion and Future Directions
A thorough investigation of off-target effects is an indispensable component of modern drug discovery. For a novel compound like this compound, a tiered approach starting with broad screening followed by cellular validation and quantitative binding assays provides a robust framework for characterizing its selectivity profile. The hypothetical data presented herein illustrates how these comparative methodologies can elucidate potential off-target interactions, such as the binding to EGFR.
Should significant off-target effects be confirmed, further studies would be warranted to understand the functional consequences of these interactions. This could involve cell-based phenotypic assays to assess the impact on downstream signaling pathways. Ultimately, a comprehensive understanding of a compound's full pharmacological profile is essential for its safe and effective development as a therapeutic agent.
References
-
Cellular Thermal Shift Assay (CETSA) for Drug-Target Interaction Studies. Bio-protocol. Available from: [Link]
-
About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]
-
Receptor-Ligand Binding Assay. Mtoz Biolabs. Available from: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]
-
Receptor Binding Assay. Creative Bioarray. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]
-
Thermal shift assay. Wikipedia. Available from: [Link]
-
How can off-target effects of drugs be minimised?. Patsnap. Available from: [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. National Center for Biotechnology Information. Available from: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available from: [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. Available from: [Link]
-
Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]
-
5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. National Center for Biotechnology Information. Available from: [Link]
-
3-Fluoro-5-prop-1-en-2-ylthiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information. Available from: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. revvity.com [revvity.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Introduction: The Critical Role of the Therapeutic Index in Drug Development
In the quest for novel therapeutics, the ultimate goal is to develop agents that are potent against a specific disease while exhibiting minimal harm to the patient. The therapeutic index (TI) is a quantitative measure of this balance, representing the window between a drug's effective concentration and its toxic concentration.[1][2][3][4] A high TI indicates a wide margin of safety, a desirable characteristic for any new chemical entity (NCE) progressing through the drug development pipeline. Conversely, a low TI suggests a narrow safety margin, necessitating careful dose monitoring to avoid adverse effects.[1][4]
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide . Given that compounds containing benzothiophene and sulfonamide moieties have shown promise in oncology, we will proceed with the hypothesis that this compound is being investigated as a potential anti-cancer agent.[5][6][7][8] This guide will detail the necessary in vitro and in vivo studies, using established chemotherapy agents such as Doxorubicin and Cisplatin as comparators.
Defining the Therapeutic Index: A Quantitative Approach
The therapeutic index is calculated as the ratio of the dose of a drug that produces a toxic effect in 50% of a population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[1][2][9] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used as a measure of toxicity.[2][10][11]
Therapeutic Index (TI) = TD50 / ED50 or TI = LD50 / ED50
A higher TI value signifies a safer drug, as a much larger dose is required to induce toxicity compared to the dose required for a therapeutic effect.
Comparative Framework: Benchmarking Against Standard-of-Care Chemotherapeutics
To contextualize the therapeutic potential of this compound, it is essential to compare its efficacy and toxicity against well-characterized, clinically used drugs. For this guide, we will use two widely used chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic, it is one of the most effective and widely used anticancer drugs. It primarily works by intercalating into DNA and inhibiting topoisomerase II.
-
Cisplatin: A platinum-based chemotherapy drug, it is used to treat a variety of cancers. Its mechanism of action involves cross-linking DNA, which ultimately triggers apoptosis.[12][13][14]
By evaluating our investigational compound alongside these standards, we can gain valuable insights into its relative safety and potential clinical utility.
Experimental Workflow for Therapeutic Index Determination
The evaluation of the therapeutic index involves a multi-step process encompassing both in vitro and in vivo assays. The following diagram illustrates the general workflow:
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Evaluation - Efficacy and Cytotoxicity
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its efficacy against cancer cells and its toxicity towards normal cells.[15][16]
In Vitro Efficacy: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, we will determine the IC50 for cell viability in a panel of cancer cell lines.
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin. Treat the cells with a range of concentrations of each compound and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Toxicity: Determining the Half-Maximal Cytotoxic Concentration (CC50)
The CC50 value is the concentration of a compound that results in the death of 50% of viable cells. This is determined using normal, non-cancerous cell lines to assess the compound's general cytotoxicity.
Experimental Protocol: LDH Release Assay for CC50 Determination
The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[18][19]
Step-by-Step Methodology:
-
Cell Culture: Culture normal human cell lines (e.g., primary human fibroblasts, or a non-cancerous epithelial cell line like MCF-10A) in appropriate media.
-
Cell Seeding and Treatment: Follow the same procedure as for the IC50 determination (steps 2 and 3).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
LDH Measurement: Collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to release maximum LDH). Plot the percentage of cytotoxicity against the log of the compound concentration and determine the CC50 value.
In Vitro Therapeutic Index (Selectivity Index)
From the in vitro data, we can calculate a selectivity index (SI), which is a preliminary indicator of the compound's therapeutic window.
SI = CC50 / IC50
A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.
Hypothetical Data Presentation:
| Compound | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (Fibroblasts) CC50 (µM) | Selectivity Index (SI) |
| This compound | 5 | 100 | 20 |
| Doxorubicin | 0.1 | 1 | 10 |
| Cisplatin | 2 | 25 | 12.5 |
Part 2: In Vivo Evaluation - Efficacy and Toxicity
Promising candidates from in vitro studies are then evaluated in animal models to determine their in vivo efficacy and systemic toxicity.
In Vivo Efficacy: Determining the Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the animal population. In oncology studies, this is often the dose that results in a certain percentage of tumor growth inhibition.
Experimental Protocol: Xenograft Mouse Model for ED50 Determination
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and several dose levels of this compound, Doxorubicin, and Cisplatin.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group. Determine the ED50 as the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.
In Vivo Toxicity: Determining the Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of the animals in a test group.[10][20][21] Modern approaches aim to reduce the number of animals used in these studies.[11][20][21]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
The UDP is a method that uses fewer animals to estimate the LD50.[21]
Step-by-Step Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., rats or mice).
-
Dosing: Dose one animal at a time with a specific dose of the test compound.
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).[22]
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Calculation: Continue this process until a sufficient number of reversals in outcome (survival/death) are observed. The LD50 is then calculated using statistical methods.
Calculation of the In Vivo Therapeutic Index
With the ED50 and LD50 values, the therapeutic index can be calculated.
Hypothetical Data Presentation:
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | 25 | 500 | 20 |
| Doxorubicin | 2 | 20 | 10 |
| Cisplatin | 3 | 15 | 5 |
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the therapeutic index of the novel compound this compound. Based on the hypothetical data, our investigational compound shows a promising therapeutic index compared to the standard chemotherapeutic agents, Doxorubicin and Cisplatin. This suggests a wider safety margin and warrants further preclinical development.
It is crucial to remember that the therapeutic index is just one aspect of a drug's overall profile. Further studies are necessary to understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and long-term toxicity. A thorough understanding of these factors is essential for the successful translation of a promising compound from the laboratory to the clinic.
References
-
StudySmarter. Therapeutic Index: Definition & Formula. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
BuzzRx. Therapeutic Index: What It Is and Why It's Important. [Link]
-
Medbullets. Therapeutic Index - Pharmacology. [Link]
-
Medical News Today. What is the therapeutic index of drugs? [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Creative Biolabs. In Vitro Cytotoxicity Analysis Service. [Link]
-
National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Center for Biotechnology Information (NCBI). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. [Link]
-
Medical News Today. What are some of the most common chemo drugs? [Link]
-
American Cancer Society. Types of Chemotherapy Drugs. [Link]
-
CancerNetwork. Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. [Link]
-
Fiveable. Lethal Dose 50% (LD50) - AP Enviro Study Guide. [Link]
-
Cancer Research UK. Cancer drugs A to Z list. [Link]
-
ACS Publications. A Review of the LD50 and Its Current Role in Hazard Communication. [Link]
-
Cleveland Clinic. Chemotherapy Drugs: Types, How They Work & Side Effects. [Link]
-
Journal of Chemical Health Risks. Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (NCBI). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
-
National Center for Biotechnology Information (NCBI). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
ResearchGate. Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. [Link]
-
National Center for Biotechnology Information (NCBI). 3-Fluoro-5-prop-1-en-2-ylthiophene-2-sulfonamide. [Link]
-
PubMed. 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. [Link]
-
National Center for Biotechnology Information (NCBI). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]
-
Matrix Fine Chemicals. 5-FLUORO-3-METHYL-1-BENZOTHIOPHENE | CAS 17514-63-5. [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
ResearchGate. (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. [Link]
-
Chemsrc. 5-Fluoro-1-benzothiophene-3-sulfonamide | CAS#:2169515-69-7. [Link]
-
Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. buzzrx.com [buzzrx.com]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 10. fiveable.me [fiveable.me]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are some of the most common chemo drugs? [medicalnewstoday.com]
- 13. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. kosheeka.com [kosheeka.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. jchr.org [jchr.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge needed for safe laboratory operations and environmental stewardship. The following procedures are based on established chemical safety principles and regulatory guidelines for hazardous waste management.
Core Principle: Proactive Hazard Assessment
The rationale for this classification is based on the anticipated reactivity and toxicity of its functional groups. Sulfonyl chlorides and related compounds are known to cause severe skin burns and eye damage.[1][2][3] The presence of fluorine requires a disposal path capable of managing halogenated organic compounds, which can form toxic byproducts like hydrogen fluoride if not treated correctly.[4]
Anticipated Hazard Profile
The following table summarizes the likely hazards associated with this compound, extrapolated from data on analogous chemical structures.
| Hazard Classification | Description & Precaution | Supporting Sources |
| Skin Corrosion/Irritation | Expected to cause skin irritation or severe burns upon contact. Always wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3][5] | Fisher Scientific, ChemicalBook |
| Serious Eye Damage | Poses a high risk of serious eye damage. ANSI-rated safety goggles or a face shield are mandatory when handling the substance.[1][5][6] | Fisher Scientific, Sigma-Aldrich, ChemicalBook |
| Acute Toxicity (Inhalation, Dermal, Ingestion) | May be harmful if inhaled, swallowed, or absorbed through the skin.[1] Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7] | Fisher Scientific, Benchchem |
| Environmental Hazard | As with many complex organic molecules, release into the environment should be avoided. Do not allow the product to enter drains or water courses.[6][8] | Benchchem, Sigma-Aldrich |
Step-by-Step Disposal Protocol: From Bench to Manifest
Proper disposal is a systematic process that begins the moment waste is generated. Adherence to these steps ensures safety and regulatory compliance.
Step 1: Immediate Waste Segregation and Collection
This is the most critical phase for ensuring safety within the laboratory.
-
Solid Waste:
-
Collect all solid this compound waste, including residual amounts in weighing boats, contaminated filter paper, and used gloves or wipes.
-
Place these materials into a dedicated, robust waste container that is compatible with the chemical.[9] A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[7][9]
-
-
Liquid Waste:
Step 2: Container Management and Labeling
Proper container management is mandated by federal and state regulations.[9]
-
Select an Appropriate Container: The container must be in good condition, free of leaks, and have a tightly sealing cap.[9]
-
Apply the Correct Label: From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [9]
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents, by percentage.
-
-
Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
Step 3: Spill and Emergency Response
Accidents can happen. A clear and practiced response plan is vital.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.[1][2]
-
Contain and Absorb: For liquid spills, contain the material to prevent it from spreading or entering drains.[8] Use a finely-powdered, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Collect and Package: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container and label it accordingly.[8][9]
-
Decontaminate: Thoroughly clean the spill area with soap and water or an appropriate decontaminating solution.[8]
Final Disposal Pathway: Professional Management
The final step in the disposal process is the transfer of waste to a qualified entity.
Engage a Licensed Waste Disposal Contractor
Under regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed by licensed professionals.[10]
-
Your institution's Environmental Health & Safety (EHS) office is your primary point of contact. They will have established procedures and contracts with certified waste management companies.[7]
-
These contractors are equipped to handle, transport, and dispose of hazardous chemicals using approved methods.[8]
Common Disposal Technologies
While you will not perform these actions yourself, understanding the final disposition of the waste is part of responsible chemical management.
-
High-Temperature Incineration: This is often the preferred method for halogenated organic compounds.[11] Properly operated incinerators can achieve complete destruction of the compound and are equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride and sulfur oxides.[4]
-
Hazardous Waste Landfill: In some cases, the material may be sent to a specially designed hazardous waste landfill, which has extensive controls to prevent environmental contamination.[11]
-
Deep Well Injection: This method involves injecting waste deep underground into geologically stable formations. It is a less common but available option under strict EPA guidance.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
-
The Acta Group. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
Barnes & Thornburg LLP. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl Fluoroacetate.
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
-
PubChem. (n.d.). 5-Fluoro-3-methyl-benzo[b]thiophene. Retrieved from [Link]
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- ECHEMI. (n.d.). Benzo[b]thiophene-4-ol,5-fluoro- SDS, 476199-22-1 Safety Data Sheets.
-
PubMed. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. Retrieved from [Link]
- Amadis Chemical. (n.d.). 5-fluoro-3-methyl-benzothiophene-2-sulfonyl chloride, 404964-34-7.
-
Chemsrc. (2025, September 17). 5-Fluoro-1-benzothiophene-3-sulfonamide | CAS#:2169515-69-7. Retrieved from [Link]
- Echemi. (n.d.). 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Safety Data Sheets.
-
PubChem. (n.d.). 3-Fluoro-5-prop-1-en-2-ylthiophene-2-sulfonamide. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.es [fishersci.es]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Comprehensive Safety and Handling Guide for 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. As a research chemical with limited publicly available safety data, a cautious approach grounded in the principles of chemical hygiene and risk assessment is paramount. This document synthesizes information on structurally related compounds to offer a robust framework for safe laboratory operations.
Hazard Analysis: A Structurally-Informed Perspective
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a critical evaluation of its constituent chemical moieties is necessary to anticipate its toxicological profile and reactivity.
-
The Sulfonamide Group (-SO₂NH₂): This functional group is a well-known pharmacophore, but it also presents potential health risks. Sulfonamides are known to cause allergic reactions, which can sometimes be severe.[1] They can also lead to crystalluria (the formation of crystals in the urine), necessitating adequate hydration to prevent kidney damage.[2] Additionally, photosensitivity has been associated with some sulfonamide-containing drugs.[1]
-
The Benzothiophene Core: Benzothiophene, the parent heterocyclic compound, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3][4] A closely related analog, 5-Methyl-1-benzothiophene-2-sulfonyl chloride, is designated as corrosive and can cause severe skin burns and eye damage.[5] It is also acutely toxic if swallowed, inhaled, or in contact with skin, and it reacts with water to produce toxic gas.[5] This suggests that the benzothiophene scaffold, particularly when substituted with a sulfonyl group, should be handled with significant caution.
-
The Organofluorine Moiety (C-F bond): The carbon-fluorine bond is exceptionally strong, which imparts chemical stability and persistence to organofluorine compounds.[6] This stability can make them environmental pollutants ("forever chemicals") if not disposed of correctly.[6] Thermal decomposition of fluorinated compounds can release hazardous substances like hydrogen fluoride (HF).
Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin and eye irritation or corrosion, acute toxicity, and the ability to cause allergic reactions.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a decision-making framework for its selection.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes, while the face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient. |
| Skin and Body Protection | A flame-resistant laboratory coat, supplemented with a chemical-resistant apron. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls (e.g., Tychem) should be considered.[7] | The lab coat provides a primary barrier. The apron adds a layer of protection against corrosive spills. Coveralls offer more complete protection. |
| Hand Protection | Double-gloving is mandatory. An inner nitrile glove should be worn beneath a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene). | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. Always consult the glove manufacturer's compatibility charts for the specific solvents being used.[8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, or during spill clean-up, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment.[8][9] | A fume hood is the primary engineering control to prevent inhalation of powders or vapors. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage of the experimental process.
Pre-Operational Checklist
-
Review Safety Information: Read this guide and any available safety information thoroughly.
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.
-
Prepare Spill Kit: Have a spill kit containing appropriate absorbent materials and neutralizers readily available.
-
Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood to prevent inhalation of fine powders.
-
Use a static-free weighing dish and tools.
-
Carefully transfer the solid to the reaction vessel.
-
-
In Solution:
-
Add solvents slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath for cooling.
-
Keep the reaction vessel closed or under an inert atmosphere as appropriate for the chemistry being performed.
-
-
Post-Reaction Workup:
-
Conduct all extractions and purifications within the fume hood.
-
Be mindful of pressure buildup in separatory funnels.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Thoroughly clean all glassware.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
-
Safe Handling Workflow
Caption: Step-by-step workflow for handling the compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spills:
-
Small Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, cover the spill with a compatible absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.
-
Disposal Plan: Environmental Responsibility
Proper disposal is essential to protect human health and the environment.[8]
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and reaction byproducts, must be collected in clearly labeled, compatible containers.[8] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Disposal Method: Due to the presence of both sulfur and fluorine, high-temperature incineration in a permitted hazardous waste facility is the recommended disposal method.[6] This process is necessary to ensure the complete destruction of the persistent organofluorine component.[6][10] Do not dispose of this chemical down the drain or in regular trash.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- ECHEMI. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Methyl-1-benzothiophene-2-sulfonyl chloride.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology.
- American Chemistry Council. (n.d.). Protective Equipment.
- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxylic hydrazide.
- Wikipedia. (n.d.). Benzothiophene.
- MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2016, February 5). SAFETY DATA SHEET - Thianaphthene.
Sources
- 1. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
